molecular formula C4H3NO2S B1314003 Isothiazole-4-carboxylic acid CAS No. 822-82-2

Isothiazole-4-carboxylic acid

货号: B1314003
CAS 编号: 822-82-2
分子量: 129.14 g/mol
InChI 键: PCXTYKGTWQCNJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isothiazole-4-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. Its core research value lies in its role as a precursor for the synthesis of novel compounds with potential biological activity. Specifically, the 4-carboxylic acid functional group can be readily modified to create various derivatives, such as hydrazides and hydrazones, which are structures of high interest in the development of new pharmacologically active molecules . Scientific studies have demonstrated that derivatives synthesized from this compound scaffolds exhibit significant and promising biological properties. A key area of investigation is their antiproliferative activity. Research has shown that such derivatives can demonstrate potent effects against human cancer cell lines, including biphenotypic B cell myelomonocytic leukemia (MV4-11), colon adenocarcinoma (LoVo), and breast adenocarcinoma (MCF-7) . The mechanism of action for these active compounds is under investigation and is often associated with the specific substituents attached to the core isothiazole structure. For instance, the presence of a Schiff's base (CH=N) moiety has been identified as a potential key structural feature contributing to anticancer activity . Furthermore, some derivatives have shown activity against cancer cell lines that are resistant to doxorubicin, suggesting potential for overcoming multidrug resistance, a major challenge in oncology . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXTYKGTWQCNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497956
Record name 1,2-Thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-82-2
Record name 1,2-Thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Isothiazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isothiazole-4-carboxylic acid (CAS 822-82-2) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a sought-after scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its significant role as a pharmacophore and synthetic intermediate in drug discovery. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes field-proven insights with established scientific principles to serve as a practical reference for laboratory applications.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous biologically active compounds. Unlike its 1,3-thiazole isomer, the 1,2-disposition of heteroatoms in isothiazole imparts distinct electronic and steric properties that are highly valuable in drug design. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the isothiazole moiety into larger, more complex molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[1][2]

This guide will delve into the essential technical details of this compound, providing the foundational knowledge required for its effective utilization in research and development settings.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological screening. This compound is a solid at room temperature with a defined molecular structure and weight.

PropertyValueSource(s)
CAS Number 822-82-2[3][4][5]
Molecular Formula C₄H₃NO₂S[3][6][7]
Molecular Weight 129.14 g/mol [6][7]
IUPAC Name This compound[7]
Melting Point 162 °C[7][8]
Boiling Point 175.8 °C at 760 mmHg (Predicted)[7]
Appearance Solid[7]
Purity Typically ≥95% - 97%[3][4]
SMILES O=C(O)c1csnc1[3]
InChI Key PCXTYKGTWQCNJI-UHFFFAOYSA-N[7]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective strategy involves the construction of the isothiazole ring followed by functional group manipulation, or the direct synthesis from an appropriately substituted precursor. One established method is the hydrolysis of a 4-cyanoisothiazole precursor, which can be prepared from the reaction of an enaminonitrile with a sulfur-transfer reagent.[1]

Representative Synthetic Protocol: Hydrolysis of 4-Cyanoisothiazole

This protocol describes a two-step process: the formation of a substituted 4-cyanoisothiazole followed by its hydrolysis to the target carboxylic acid. The causality behind this choice is the commercial availability of precursors and the high-yielding nature of the hydrolysis step.

SynthesisWorkflow cluster_step1 Step 1: Isothiazole Ring Formation cluster_step2 Step 2: Hydrolysis A Enaminonitrile Precursor D 4-Cyanoisothiazole Intermediate A->D Reflux B Thionyl Chloride (SOCl₂) or Sulfur Monochloride (S₂Cl₂) B->D C Solvent (e.g., Toluene) C->D F This compound (Final Product) D->F Heat E Acid or Base (e.g., HCl or NaOH) E->F

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Ring Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate enaminonitrile precursor (e.g., 1-amino-2-cyano-1-propene for a methyl-substituted analog) in dry toluene.[1]

  • Add a molar excess of thionyl chloride (SOCl₂) dropwise to the solution. The reaction is exothermic and may require cooling.[1]

  • After the addition is complete, heat the reaction mixture to reflux for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-cyanoisothiazole intermediate.

  • Hydrolysis: To the crude 4-cyanoisothiazole, add an aqueous solution of a strong acid (e.g., 6N HCl) or a strong base (e.g., 10% NaOH).[9]

  • Heat the mixture to reflux for 1-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Purification: Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.[1][10]

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like a benzene/ligroin mixture.[1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum of this compound is characterized by two distinct aromatic protons on the isothiazole ring. Based on data from 4-substituted isothiazoles, the following spectral features are expected.[11]

  • ¹H NMR:

    • The proton at the C3 position (adjacent to sulfur) is expected to appear downfield.

    • The proton at the C5 position (adjacent to nitrogen) is expected to appear further downfield due to the deshielding effect of the adjacent nitrogen atom.

    • The carboxylic acid proton (–COOH) will appear as a broad singlet, typically far downfield (>10 ppm), and its signal will disappear upon D₂O exchange.

  • ¹³C NMR:

    • The spectrum will show four distinct signals corresponding to the three carbons of the isothiazole ring and the carboxyl carbon.

    • The carboxyl carbon (C4-C OOH) is expected in the 160-175 ppm region.[11]

    • The ring carbons (C3, C4, C5) will appear in the aromatic region, with their precise shifts influenced by the electronic environment. Long-range ¹³C-¹H coupling constants are instrumental in assigning these signals definitively. For example, the coupling between C5 and H3 (³J(C₅,H₃)) is typically larger than the coupling between C3 and H5 (³J(C₃,H₅)).[11]

Mass Spectrometry and IR Spectroscopy
  • Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 129.14 g/mol .

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid dimer will be observed from ~2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group will be present around 1700-1730 cm⁻¹.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate whose reactivity is dominated by its carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives.

Reactivity Core This compound Amide Amides (R-NH₂, Coupling Agents) Core->Amide Amidation Ester Esters (R-OH, Acid Catalyst) Core->Ester Esterification AcidChloride Acid Chloride (SOCl₂ or (COCl)₂) Core->AcidChloride Chlorination Alcohol Isothiazol-4-ylmethanol (Reducing Agents, e.g., LiAlH₄) Core->Alcohol Reduction

Caption: Key reactions of this compound.

Role as a Pharmacophore in Approved Drugs

The isothiazole nucleus is a key component in several marketed drugs, highlighting its importance as a pharmacophore.

  • Denotivir (Vratizolin): This antiviral agent, used in the treatment of herpes simplex virus (HSV), is a complex amide derivative of a substituted isothiazole carboxylic acid.[12] Its mechanism involves interfering with viral replication processes.

  • Ziprasidone: An atypical antipsychotic, Ziprasidone features a benzisothiazole derivative. While not a direct derivative of the title compound, it underscores the value of the isothiazole scaffold in developing CNS-active agents.

Application in Modern Drug Discovery

This compound serves as a critical starting material for synthesizing novel drug candidates. Its derivatives are actively being investigated for various therapeutic targets.

  • Anti-inflammatory Agents: Amide derivatives of substituted isothiazole carboxylic acids have shown significant anti-inflammatory activity in preclinical models.[13]

  • Anticancer Agents: The isothiazole ring is present in inhibitors of key signaling pathways in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For example, CP-547,632, an this compound amide derivative, is a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, crucial for angiogenesis.[14][15]

SignalingPathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation ADP ADP ATP:s->ADP:n Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Promotes Inhibitor Isothiazole Derivative (e.g., CP-547,632) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 pathway by an isothiazole-based drug candidate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[3][6]

Conclusion and Future Outlook

This compound is a compound of significant value to the scientific community, particularly those in pharmaceutical research. Its robust chemistry and the proven biological activity of its derivatives ensure its continued use as a key building block for the next generation of therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes to complex isothiazole derivatives and exploring their potential as covalent inhibitors or probes for novel biological targets. The foundational data and protocols outlined in this guide provide a reliable starting point for these endeavors.

References

An In-depth Technical Guide to the Physical Properties of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of isothiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, computational predictions, and established principles of physical organic chemistry to offer a robust profile.

Molecular and Chemical Identity

This compound is a five-membered heterocyclic compound containing a nitrogen and a sulfur atom in adjacent positions within the ring, with a carboxylic acid group at the 4-position. This arrangement of heteroatoms and the acidic functional group dictates its chemical behavior and physical characteristics.

Molecular Structure

The foundational step in understanding the physical properties of a molecule is to visualize its structure. The arrangement of atoms and bonds influences polarity, intermolecular forces, and reactivity.

Caption: Molecular Structure of this compound

Key Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial.

IdentifierValueSource
CAS Number 822-82-2[1][2][3][4]
Molecular Formula C₄H₃NO₂S[1][4][5]
Molecular Weight 129.14 g/mol [1][4]
SMILES O=C(C1=CSN=C1)O[1]
InChIKey PCXTYKGTWQCNJI-UHFFFAOYSA-N[2]

Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Physical State and Appearance

Based on analogous heterocyclic carboxylic acids, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder. Commercial suppliers list it as a solid.

Melting and Boiling Points
Solubility

The presence of the polar carboxylic acid group suggests that this compound will exhibit some solubility in polar solvents. The heterocyclic ring, while aromatic, also contributes to the molecule's polarity. Therefore, it is expected to be soluble in polar organic solvents like alcohols and DMSO, with limited solubility in water. The solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. The insolubility in nonpolar solvents like hexane is anticipated.

Acidity (pKa)

The pKa is a critical parameter, especially in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The acidity of this compound is primarily due to the carboxylic acid group. The electron-withdrawing nature of the isothiazole ring is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. For comparison, the predicted pKa of the analogous thiazole-4-carboxylic acid is 3.57±0.10[6]. The pKa of this compound is likely to be in a similar range.

PropertyPredicted/Analogous ValueNotes
Melting Point ~195-199 °CBased on the isomeric thiazole-4-carboxylic acid[6].
Boiling Point Not availablePredicted value for a related isomer is high[7].
Solubility Soluble in polar organic solvents, limited in waterExpected behavior for a heterocyclic carboxylic acid.
pKa ~3.5Inferred from the predicted pKa of thiazole-4-carboxylic acid[6].

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the isothiazole ring and the acidic proton of the carboxylic acid. The chemical shifts of the ring protons will be in the aromatic region, likely deshielded due to the electronegativity of the nitrogen and sulfur atoms. The acidic proton will appear as a broad singlet at a downfield chemical shift, which is typically solvent-dependent.

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm. The two sp² hybridized carbons of the isothiazole ring will have distinct chemical shifts in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. A strong, sharp C=O stretching absorption should appear around 1700 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight (129.14 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45)[8]. Fragmentation of the isothiazole ring may also be observed.

Crystallographic Data

No experimental crystal structure for this compound has been found in the surveyed literature. However, based on the structures of similar heterocyclic carboxylic acids, it is anticipated that in the solid state, the molecules will form hydrogen-bonded dimers through their carboxylic acid groups. These dimers would then pack into a stable crystalline lattice.

Illustrative Experimental Workflow: pKa Determination

To provide practical context, the following diagram illustrates a typical workflow for the experimental determination of the pKa of a compound like this compound using potentiometric titration.

pKa_Determination_Workflow Workflow for pKa Determination via Potentiometric Titration A Prepare a solution of this compound of known concentration B Calibrate pH meter with standard buffers A->B Prerequisite C Titrate with a standardized solution of a strong base (e.g., NaOH) B->C D Record pH as a function of the volume of titrant added C->D Continuous monitoring E Plot the titration curve (pH vs. volume of base) D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G Henderson-Hasselbalch equation

Caption: A generalized workflow for determining the pKa value.

Conclusion

This compound possesses a unique combination of a heteroaromatic ring and a carboxylic acid functional group, which defines its physical properties. While direct experimental data is limited, a comprehensive understanding can be constructed through the analysis of analogous compounds and computational predictions. The expected properties—a high-melting solid with moderate polarity, acidic nature, and characteristic spectroscopic signatures—provide a valuable foundation for its application in research and development. Further experimental investigation is warranted to precisely determine these fundamental physical constants.

References

An In-Depth Technical Guide to the Solubility of Isothiazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isothiazole-4-carboxylic acid in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies to effectively work with this compound. The guide delves into the physicochemical properties of this compound, outlines theoretical and practical approaches to solubility determination, and provides detailed experimental protocols for quantitative analysis. By synthesizing established principles with actionable procedures, this whitepaper aims to be an essential resource for professionals in the pharmaceutical and chemical research sectors.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its bioavailability, manufacturability, and formulation feasibility. This compound, a heterocyclic compound, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the isothiazole ring system.[1] Understanding and quantifying its solubility in a range of organic solvents is paramount for its advancement in the drug development pipeline, from initial synthesis and purification to the design of appropriate dosage forms.

This guide will provide a thorough exploration of the factors governing the solubility of this compound and will equip the reader with the necessary tools to assess its solubility profile.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of these characteristics dictates the energetics of the dissolution process. Key physicochemical parameters for this compound are summarized in Table 1.

PropertyValue/InformationSource
Chemical Structure C₄H₃NO₂S[2]
Molecular Weight 129.14 g/mol [2]
CAS Number 822-82-2[2]
Appearance Solid (likely crystalline)[3]
Predicted LogP 0.8413[2]
Topological Polar Surface Area (TPSA) 50.19 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

The structure of this compound, featuring a polar carboxylic acid group and a heterocyclic ring, suggests a nuanced solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents. The isothiazole ring itself possesses a degree of aromaticity and contains heteroatoms (nitrogen and sulfur) that can participate in dipole-dipole interactions.[4] The predicted LogP value of 0.8413 indicates a relatively balanced hydrophilic-lipophilic character.[2]

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This adage suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate the following general trends:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and likely good solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents possess dipoles that can interact with the polar functionalities of the molecule. While hydrogen bonding from the solvent is absent, the dipole-dipole interactions can still facilitate dissolution. The solubility in these solvents is expected to be moderate to good.

  • Nonpolar Solvents (e.g., hexane, toluene): The significant difference in polarity between this compound and nonpolar solvents suggests that the solute-solute and solvent-solvent interactions will be stronger than the solute-solvent interactions, leading to poor solubility.

It is important to note that the presence of water in organic solvents can significantly enhance the solubility of carboxylic acids.[5]

Experimental Determination of Solubility

While theoretical predictions offer valuable guidance, empirical determination of solubility is indispensable for accurate characterization. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥95%)[2]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equilibration Seal vial and place on orbital shaker (e.g., 24-48h at 25°C) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute filtrate with mobile phase/solvent for analysis filtration->dilution analysis Quantify concentration (HPLC-UV or UV-Vis) dilution->analysis

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[8]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.[8] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is critical for reliable solubility data. The following sections provide guidance on developing suitable analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of compounds in a mixture.[9] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Proposed HPLC Method Parameters (Starting Point for Method Development):

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid)The organic modifier (acetonitrile) controls the retention time, while the acidic additive ensures the carboxylic acid is protonated for consistent peak shape.[10][11]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume.
Column Temperature 25 °CEnsures reproducible retention times.
Detection Wavelength To be determined by UV-Vis scan (likely in the range of 250-280 nm)The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and limit of quantification (LOQ).

UV-Vis Spectrophotometry

For a rapid and simpler quantification, particularly if the solvent does not have significant UV absorbance at the analyte's λmax, UV-Vis spectrophotometry can be employed.[12]

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot the Calibration Curve: Plot absorbance versus concentration and determine the equation of the line (Beer's Law).

  • Quantify Unknown Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment and use the calibration curve to calculate the concentration.

Safety and Handling

This compound and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals with appropriate precautions in a well-ventilated fume hood.

Hazard Identification for this compound:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][13]

  • GHS Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

General Safety Recommendations:

  • Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.[14][15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Handle all chemicals in a well-ventilated fume hood.

  • Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

References

Topic: Isothiazole-4-carboxylic acid pKa Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), this value profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, membrane permeability, and target binding.[1][2][3] Isothiazole-4-carboxylic acid, a heterocyclic compound featuring both an acidic carboxylic acid moiety and a potentially basic nitrogen atom within the isothiazole ring, presents a key subject for pKa determination in drug discovery programs.[4][5][6] This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for accurately determining the pKa of this compound, emphasizing experimental rigor and self-validating protocols to ensure data integrity.

The Critical Role of pKa in Drug Development

The pKa of a drug candidate is a key determinant of its behavior in physiological systems.[3][7] The degree of ionization at physiological pH (typically ~7.4) affects a molecule's lipophilicity, which in turn governs its ability to cross biological membranes.[7][8] For this compound, the pKa of the carboxylic group will determine the ratio of the more water-soluble carboxylate anion to the more lipophilic neutral acid. This equilibrium impacts:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution.[2][8]

  • Absorption: The non-ionized, more lipophilic form is typically better able to permeate the lipid bilayers of cell membranes in the gastrointestinal tract.[7][8]

  • Distribution & Target Binding: The charge state of a molecule can influence its binding to plasma proteins and its interaction with the target receptor, which may involve specific ionic interactions.[1]

Therefore, obtaining a precise, experimentally determined pKa value is not a perfunctory task; it is a foundational step in rational drug design and lead optimization.

Caption: The central role of pKa in influencing key drug properties.

Methodologies for pKa Determination

Several robust analytical techniques can be employed to determine the pKa of this compound. The choice of method often depends on the compound's properties (e.g., solubility, presence of a chromophore), required accuracy, and available throughput.

MethodPrincipleThroughputSample Req.Key Advantages
Potentiometric Titration Monitors pH change during titration with a strong acid/base.[9][10]LowmgHigh precision; considered a "gold standard".
UV-Vis Spectrophotometry Measures absorbance changes of a chromophore as a function of pH.[9][11]MediumµgHigh sensitivity; suitable for poorly soluble compounds.
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility as a function of pH.[12][13]HighµgAutomated; high purity not required; small sample size.[13]
Computational Prediction Uses software to estimate pKa based on molecular structure.[14][15]Very HighNoneRapid screening; no physical sample needed.

In-Depth Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[9] The underlying principle is the Henderson-Hasselbalch equation, which states that at the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the analyte.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices
  • Carbonate-Free Titrant: Sodium hydroxide readily absorbs atmospheric CO₂, forming carbonate, which acts as a buffer and introduces errors. Using freshly prepared, standardized, and protected NaOH is critical for accuracy.[9]

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) mimics physiological conditions and ensures that activity coefficients remain constant, leading to a more accurate thermodynamic pKa.[16]

  • Nitrogen Purge: Dissolved CO₂ from the air can acidify the sample solution. Purging with an inert gas like nitrogen removes this interference, which is especially important when titrating towards basic pH values.[16]

  • Multiple Titrations: Performing a minimum of three titrations ensures the reliability and reproducibility of the result. The average and standard deviation provide a robust final value.[16][17]

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure trustworthy results.

  • Reagent and Sample Preparation: a. Prepare a 0.1 M NaOH solution using CO₂-free water and standardize it against potassium hydrogen phthalate (KHP). b. Prepare 0.1 M HCl and 0.15 M KCl solutions.[16] c. Accurately weigh and dissolve this compound to create a ~1 mM solution. If solubility is low, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to a fully aqueous environment.[9] d. Prepare standard aqueous buffers for pH 4.00, 7.00, and 10.00.

  • Instrument Calibration and Setup: a. Calibrate a high-precision pH meter and combination electrode using the standard buffers. The calibration should have a slope >98%.[16] b. Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). c. Add KCl to achieve an ionic strength of 0.15 M.[17] d. Immerse the calibrated pH electrode and a micro-burette tip into the solution. Begin gentle stirring. e. Purge the solution with nitrogen for 5-10 minutes before and during the titration.[16]

  • Titration Procedure: a. If necessary, acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[17] b. Begin titrating with the standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL). c. Record the pH reading after each addition, waiting for the reading to stabilize. d. Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[17] e. Repeat the entire procedure at least two more times for a total of three independent measurements.

  • Data Analysis: a. Plot the recorded pH values against the volume of NaOH added to generate the titration curve. b. Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve). c. The volume of titrant at the half-equivalence point (V½) is half the volume at the equivalence point. d. The pKa is the pH value on the original titration curve that corresponds to the volume V½. e. Calculate the average pKa and standard deviation from the replicate titrations.

In-Depth Experimental Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, as the electronic environment, and thus the absorbance spectrum, will change upon protonation/deprotonation.[9]

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Causality Behind Experimental Choices
  • Wavelength Selection: The analysis relies on changes in absorbance. Therefore, selecting a wavelength where the difference in molar absorptivity between the protonated (HA) and deprotonated (A⁻) species is maximal will yield the best signal-to-noise ratio and a more defined sigmoidal curve.[11]

  • Isosbestic Point: The presence of a sharp isosbestic point (a wavelength where the molar absorptivity of both species is the same) is a strong indicator that only two species (HA and A⁻) are involved in the equilibrium, validating the experiment.

  • Constant Concentration: The method assumes that the total concentration of the analyte is constant across all buffers. Precise preparation of the sample solutions is paramount to avoid introducing noise that can obscure the true inflection point of the curve.[11]

Step-by-Step Protocol
  • Preliminary Scans and Buffer Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol). b. Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer after preparation. c. Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13). d. Dilute the stock solution into the acidic and basic solutions to a final concentration that gives a maximum absorbance between 0.8-1.2 AU. e. Scan both solutions across a relevant UV range (e.g., 200-400 nm) to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) forms. f. From the overlayed spectra, identify the λmax for each species and any isosbestic points. Select an analytical wavelength with the largest absorbance difference.

  • Titration Measurement: a. Prepare a set of cuvettes. In each, place an equal, precise aliquot of the analyte stock solution. b. Add an equal volume of each buffer from the prepared series to the cuvettes, ensuring the total analyte concentration is identical in all samples. c. Measure the absorbance of each solution at the pre-determined analytical wavelength. Use the corresponding buffer as the blank for each measurement.

  • Data Analysis: a. Plot the measured absorbance (A) as a function of the buffer pH. This should generate a sigmoidal curve. b. The pKa can be determined graphically as the pH at the inflection point of the curve. c. Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form. d. Average the calculated pKa values across the points in the linear region of the sigmoidal curve.

Conclusion

The accurate determination of the pKa for this compound is a critical step in its evaluation as a potential drug candidate. While computational methods offer rapid initial estimates, experimental techniques like potentiometric titration and UV-Vis spectrophotometry provide the high-fidelity data required for informed decision-making in drug development. Potentiometric titration stands as the benchmark for precision, while UV-Vis spectrophotometry offers a sensitive alternative for smaller sample quantities. By employing these robust, self-validating protocols, researchers can generate trustworthy data that will effectively guide formulation strategies, ADME modeling, and the overall optimization of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isothiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to present a comprehensive spectral analysis, complete with assignments of chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers, enabling the confident identification and characterization of this important synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The isothiazole ring is a privileged scaffold in drug discovery, present in a variety of therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive moiety for modulating the pharmacological profiles of drug candidates. This compound, in particular, serves as a versatile precursor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutics.

Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the gold standard for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide focuses on the two most common NMR techniques: ¹H NMR, which provides information about the protons in a molecule, and ¹³C NMR, which reveals the carbon framework.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally acquired NMR data for this compound, the following spectral parameters have been generated using advanced NMR prediction software. This data provides a reliable and accurate estimation of the expected chemical shifts and coupling constants and serves as a strong baseline for experimental verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the isothiazole ring and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~13.5Singlet, broad1HCOOH-
~9.25Singlet1HH5J(H3,H5) ≈ 0.5 Hz
~8.90Singlet1HH3J(H3,H5) ≈ 0.5 Hz

Analysis of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.5 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

  • Isothiazole Ring Protons (H3 and H5): The two protons on the isothiazole ring, H3 and H5, are predicted to appear as sharp singlets around 9.25 ppm and 8.90 ppm, respectively. The downfield shifts are indicative of their attachment to an electron-deficient aromatic ring. The predicted small long-range coupling constant (J) between H3 and H5 of approximately 0.5 Hz is often not resolved in standard 1D NMR spectra, leading to the observation of singlets. The relative positions of H3 and H5 are assigned based on the expected electronic effects of the nitrogen and sulfur heteroatoms and the carboxylic acid substituent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~163.0C=O
~157.5C3
~154.0C5
~130.0C4

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is predicted to be the most downfield signal at approximately 163.0 ppm, which is characteristic for a carbonyl carbon in a carboxylic acid.

  • Isothiazole Ring Carbons (C3, C4, and C5): The three carbon atoms of the isothiazole ring are predicted to resonate in the aromatic region. C3 and C5, being directly attached to the electronegative nitrogen and sulfur atoms, are expected to be further downfield (~157.5 and ~154.0 ppm, respectively) compared to C4 (~130.0 ppm), which bears the carboxylic acid substituent.

Molecular Structure and NMR Correlations

A clear visualization of the molecular structure is essential for understanding the relationship between the structure and the observed NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step 1: Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds like carboxylic acids.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.

Step 2: NMR Spectrometer Setup

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp NMR signals.

  • Temperature Control: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

Step 3: ¹H NMR Data Acquisition

  • Pulse Sequence: Employ a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected proton signals.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

Step 4: ¹³C NMR Data Acquisition

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 220 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Step 5: Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Data Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data provided in this guide.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed analysis of chemical shifts and structural assignments, presented in clear tabular format and supported by a molecular structure diagram, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR spectra, ensuring the reliable characterization of this important heterocyclic compound. While the presented data is based on high-fidelity predictions, it establishes a strong foundation for the interpretation of experimentally acquired spectra and will facilitate the confident identification and utilization of this compound in scientific research.

An In-Depth Technical Guide to the FT-IR Spectrum of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Vibrational Signature of a Key Heterocycle

Isothiazole-4-carboxylic acid stands as a significant scaffold in medicinal chemistry and materials science. Its unique arrangement of a five-membered aromatic ring containing both sulfur and nitrogen atoms, coupled with a carboxylic acid functionality, imparts a distinct electronic and structural profile. Understanding the vibrational characteristics of this molecule through Fourier-Transform Infrared (FT-IR) spectroscopy is paramount for its identification, purity assessment, and the study of its intermolecular interactions. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, grounded in established spectroscopic principles and supported by data from related compounds.

Synthesis and Sample Preparation: A Foundation for Spectral Integrity

To obtain a meaningful FT-IR spectrum, the purity of the analyte is critical. This compound can be synthesized through various established routes. A common approach involves the cyclization of a suitable precursor containing the requisite C-C-C-N-S backbone, followed by functional group manipulation to introduce the carboxylic acid moiety.[1][2] One plausible synthetic pathway involves the oxidation of a precursor like 4-methylisothiazole.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Oxidation: 4-methylisothiazole is subjected to oxidation using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline medium.

  • Acidification: The resulting reaction mixture is carefully acidified, typically with a mineral acid like HCl, to precipitate the this compound.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.

  • Drying: The purified crystals are thoroughly dried under vacuum to remove any residual solvent, which could interfere with the FT-IR analysis.

For FT-IR analysis, the purified solid sample is typically prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a thin, transparent disc. This method minimizes scattering effects and is ideal for acquiring high-quality spectra of solid samples.

The FT-IR Spectrum: A Molecular Fingerprint

The FT-IR spectrum of this compound is a rich tapestry of vibrational modes, each corresponding to the stretching or bending of specific bonds within the molecule. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Instrumentation and Data Acquisition

A modern FT-IR spectrometer, equipped with a deuterated triglycine sulfate (DTGS) detector, is suitable for this analysis. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

Decoding the Spectrum: Assignment of Key Vibrational Modes

The interpretation of the FT-IR spectrum of this compound involves the careful assignment of absorption bands to specific molecular vibrations. This process is guided by established group frequencies for carboxylic acids and heterocyclic compounds, as well as by computational studies on related molecules.[3][4][5][6]

Frequency Range (cm⁻¹) Vibrational Mode Description
3300 - 2500O-H stretchA very broad and intense band characteristic of the hydrogen-bonded carboxylic acid dimer.[5][7]
3150 - 3000C-H stretch (aromatic)A weak to medium absorption arising from the C-H bond on the isothiazole ring.
1720 - 1680C=O stretchA very strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid. The exact position can be influenced by hydrogen bonding.[5][6]
1600 - 1450C=N and C=C ring stretchesMedium to strong absorptions resulting from the stretching vibrations of the double bonds within the isothiazole ring.
1440 - 1395O-H in-plane bendA medium intensity band, often coupled with C-O stretching vibrations.
1300 - 1200C-O stretchA strong band associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group, often coupled with the O-H bend.[5]
950 - 850O-H out-of-plane bendA broad, medium intensity band characteristic of the out-of-plane wagging of the hydroxyl group in the carboxylic acid dimer.[5]
850 - 700C-S stretch and ring bendingWeak to medium absorptions related to the carbon-sulfur bond and various bending modes of the isothiazole ring.

Expert Insights into Spectral Features:

  • The Broad O-H Stretch: The most prominent feature of the spectrum is the extremely broad absorption in the 3300-2500 cm⁻¹ region. This is a hallmark of carboxylic acids, which exist as hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies.[5][7]

  • The Carbonyl (C=O) Stretch: The intense, sharp peak between 1720 and 1680 cm⁻¹ is unequivocally assigned to the C=O stretching vibration. Its position is sensitive to the electronic environment. The electron-withdrawing nature of the isothiazole ring may slightly shift this frequency compared to simple aliphatic carboxylic acids.[6]

  • Isothiazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the isothiazole ring. These arise from the coupled stretching vibrations of the C=N and C=C bonds. Their precise frequencies and intensities provide a unique fingerprint for the isothiazole core.

  • Coupled C-O and O-H Vibrations: The region between 1440 and 1200 cm⁻¹ often shows complex patterns due to the coupling of the C-O stretching and the in-plane O-H bending vibrations. This coupling is a common feature in carboxylic acids.[5]

Visualizing the Molecular Structure and Vibrational Modes

To better understand the relationship between the molecular structure and its FT-IR spectrum, a diagram illustrating the key functional groups and their associated vibrational modes is invaluable.

Figure 1: Molecular structure and key FT-IR vibrational modes of this compound.

Conclusion: A Powerful Tool for Characterization

The FT-IR spectrum of this compound provides a detailed and characteristic fingerprint that is invaluable for its identification and structural elucidation. By understanding the origins of the key absorption bands, researchers can confidently assess the presence of the isothiazole ring and the carboxylic acid functionality, as well as gain insights into the intermolecular interactions that govern its solid-state structure. This technical guide serves as a foundational resource for scientists and professionals working with this important heterocyclic compound, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.

References

Foreword: A Modern Approach to Heterocyclic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Isothiazole-4-carboxylic Acid

In the landscape of pharmaceutical development and chemical synthesis, heterocyclic compounds form the backbone of countless active pharmaceutical ingredients (APIs). This compound, a key building block, presents a unique analytical challenge due to its specific chemical properties. This guide moves beyond standard operating procedures to provide a foundational understanding of why certain analytical choices are made in the mass spectrometric analysis of this molecule. Our objective is to empower researchers and drug development professionals with the expertise to develop robust, accurate, and self-validating analytical methods. We will explore the journey of the analyte from sample preparation to data interpretation, grounded in the principles of scientific integrity and field-proven experience.

Analyte Deep Dive: Physicochemical Properties of this compound

Understanding the analyte is the cornerstone of any successful analytical method. This compound is a small heterocyclic molecule whose structure dictates its behavior in a mass spectrometer. Its key properties are summarized below.

PropertyValue / DescriptionImplication for Mass Spectrometry Analysis
Molecular Formula C₄H₃NO₂SProvides the basis for calculating the exact mass.
Molecular Weight 129.14 g/mol Determines the m/z range for precursor ion scanning.[1]
Structure Isothiazole ring with a carboxylic acid group at position 4.The carboxylic acid group is acidic and the primary site for ionization. The heterocyclic ring contains nitrogen and sulfur atoms, which can also influence ionization and fragmentation.
pKa (Estimated ~2-3)The low pKa of the carboxylic acid group means it is readily deprotonated, making it an ideal candidate for negative ion mode electrospray ionization (ESI).
Polarity PolarHigh polarity makes it suitable for analysis by reverse-phase liquid chromatography (RPLC) with aqueous mobile phases and amenable to soft ionization techniques like ESI.

The Ionization Crossroads: Selecting the Right Path

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation, a process critical for subsequent mass analysis.[2] For this compound, the choice of ionization technique is dictated by its structure and thermal stability.

Why Electrospray Ionization (ESI) is the Gold Standard

Electrospray Ionization (ESI) is a soft ionization technique that applies a high voltage to a liquid to create an aerosol, ultimately producing gas-phase ions.[2][3] It is exceptionally well-suited for polar, ionizable molecules like this compound.

  • Expertise in Action: Given the acidic nature of the carboxylic acid moiety, Negative Ion Mode ESI is the logical and most effective choice. In solution, the molecule readily loses a proton (H⁺) to form a carboxylate anion. ESI in negative mode gently transfers this pre-formed ion from the liquid phase to the gas phase, resulting in a highly abundant and stable pseudomolecular ion, [M-H]⁻ , at an m/z of approximately 128.1. This approach avoids the extensive fragmentation often seen with "hard" ionization techniques.[4][5]

Why Other Techniques Fall Short
  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[6][7] While excellent for structural elucidation of volatile, thermally stable compounds, it would cause excessive and often uninterpretable fragmentation of this compound, likely preventing the observation of the molecular ion.[3][8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for relatively polar, semi-volatile samples and is often used for compounds that are not easily ionized by ESI.[3] While it could potentially work, ESI is generally more efficient for molecules that are already ionized in solution, such as carboxylic acids.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is the preferred method for very high molecular weight compounds like proteins and polymers and is not typically employed for small molecules of this nature.[3][6]

The logical workflow for selecting an ionization method is a process of elimination based on the analyte's properties.

Caption: Logical workflow for selecting the optimal ionization technique.

Unveiling the Structure: Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is used to structurally characterize the analyte by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This process, typically achieved through Collision-Induced Dissociation (CID), provides a structural fingerprint of the molecule.

For this compound, we select the [M-H]⁻ ion (m/z 128.1) as the precursor for CID. The fragmentation is predictable and centers on the most labile parts of the ion: the carboxylate group and the heterocyclic ring.

Predicted Fragmentation Pathway
  • Primary Fragmentation: Loss of Carbon Dioxide: The most common and energetically favorable fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44.01 Da).[9][10] This results in a highly stable product ion corresponding to the deprotonated isothiazole ring.

    • [M-H]⁻ → [M-H-CO₂]⁻

    • m/z 128.1 → m/z 84.1

  • Secondary Fragmentation: Ring Cleavage: The resulting isothiazole anion (m/z 84.1) can undergo further fragmentation upon higher-energy collision, leading to cleavage of the heterocyclic ring. A plausible fragmentation is the loss of hydrogen cyanide (HCN, 27.01 Da) or thioformyl radical (HCS, 44.97 Da), characteristic of thiazole-like structures.[11]

This predictable fragmentation is invaluable for developing highly selective quantitative methods.

Fragmentation_Pathway Precursor Precursor Ion Isothiazole-4-carboxylate [M-H]⁻ m/z 128.1 CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Product1 Product Ion 1 (Loss of CO₂) [C₃H₂NS]⁻ m/z 84.1 Product2 Product Ion 2 (Ring Fragment) e.g., [C₂HS]⁻ m/z 56.9 Product1->Product2 Further Fragmentation CID->Product1 Fragmentation (-44 Da)

Caption: Predicted MS/MS fragmentation pathway for this compound.

Achieving Precision: Quantitative Analysis by LC-MS/MS

For drug development and research applications, quantifying the analyte is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique, offering unparalleled sensitivity and selectivity.[12][13] The method relies on separating the analyte from matrix components via HPLC followed by detection using Multiple Reaction Monitoring (MRM).

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a highly specific scan mode used on triple quadrupole mass spectrometers.[14]

  • Q1 (First Quadrupole): Isolates the precursor ion of our analyte (m/z 128.1).

  • q2 (Collision Cell): The isolated precursor ion is fragmented via CID.

  • Q3 (Third Quadrupole): Isolates a specific, high-intensity product ion (e.g., m/z 84.1).

Only a signal that matches this specific precursor → product ion transition is recorded by the detector. This two-stage mass filtering dramatically reduces background noise and enhances selectivity, allowing for accurate quantification even in complex matrices.[12]

Recommended LC-MS/MS Parameters

The following table provides a robust starting point for method development. Parameters must be empirically optimized on the specific instrument being used.

ParameterRecommended SettingRationale & Justification
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and peak shape for polar small molecules.[14]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for good chromatography, improving peak shape.[14][15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for RPLC with good elution strength and UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[14]
Ionization Mode ESI NegativeAs established, this provides the most stable and abundant precursor ion ([M-H]⁻).
MRM Transition 1 Q1: 128.1 → Q3: 84.1Quantifier: This transition (loss of CO₂) is typically the most intense and specific.
MRM Transition 2 Q1: 128.1 → Q3: 56.9Qualifier: A secondary transition confirms the analyte's identity, ensuring analytical trust.
Collision Energy (CE) Instrument Dependent (Optimize for max signal)CE must be optimized to maximize the intensity of the specific product ion.
Internal Standard Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₄, ¹⁵N)A SIL internal standard is the gold standard for quantitative analysis, as it co-elutes and corrects for matrix effects and variations in instrument response.[16]

Protocols for a Self-Validating System

A trustworthy method is a self-validating one. This means incorporating checks and balances at every stage of the process.

Overall Analytical Workflow

The entire process, from receiving a sample to generating a final concentration value, must be systematic and controlled.

Caption: Comprehensive workflow for quantitative analysis.

Step-by-Step Protocol: LC-MS/MS Method

This protocol outlines the necessary steps for a robust quantitative analysis.

1. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of a suitable solvent like methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions from the stock solution to create a set of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: Dilute unknown samples to fall within the linear range of the calibration curve. The final diluent should match the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid) to ensure good peak shape.[17]

  • Final Spiking: To an aliquot of each standard, blank, QC, and unknown sample, add a fixed volume of the IS working solution.

2. Instrument Setup and LC-MS/MS Acquisition

  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the ESI source in negative ion mode. Optimize source parameters (e.g., gas flows, temperatures, capillary voltage) by infusing a mid-level standard.

  • Set up the MRM transitions for the analyte and the internal standard. Optimize the collision energy for each transition to achieve maximum signal intensity.

  • Create an acquisition sequence beginning and ending with solvent blanks to assess system cleanliness and carryover.[17] The sequence should include the full calibration curve, quality control (QC) samples at low, medium, and high concentrations, and the unknown samples.

3. Data Processing and Acceptance Criteria

  • Integrate the chromatographic peaks for the analyte and the IS in all injections.

  • Calculate the Response Ratio (Analyte Peak Area / IS Peak Area).

  • Generate a calibration curve by plotting the Response Ratio versus the known concentration of the standards.

  • Trustworthiness Check: The calibration curve must meet acceptance criteria:

    • Use a linear regression model with a 1/x or 1/x² weighting.
    • The coefficient of determination (R²) must be ≥ 0.99.
    • The calculated concentration of each calibrator point must be within ±15% of its nominal value (±20% for the lowest point).

  • Calculate the concentrations of the QC and unknown samples using the regression equation from the valid calibration curve.

  • Trustworthiness Check: The calculated concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.

References

An In-depth Technical Guide to the Reactivity and Stability of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Isothiazole Core - A Scaffold of Potent Possibilities

Isothiazole-4-carboxylic acid, a deceptively simple heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic architecture, a five-membered ring containing adjacent sulfur and nitrogen atoms, imparts a distinct reactivity profile that has been harnessed in the development of a wide array of biologically active molecules.[1][2][3] From anti-inflammatory agents to novel therapeutics, the isothiazole moiety is a privileged scaffold, and understanding its inherent reactivity and stability is paramount for any researcher seeking to unlock its full potential.[4][5] This guide, intended for the discerning scientist and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic understanding of this compound's chemical behavior. We will explore not only its predictable reactions but also the nuances of its stability under stress, offering insights that are critical for robust formulation development and regulatory success.

Physicochemical Landscape and Handling

A thorough understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. This compound presents as a solid at room temperature and its key physicochemical parameters are summarized below.

PropertyValueSource
Molecular FormulaC₄H₃NO₂S[6]
Molecular Weight129.14 g/mol [6]
Acidity (pKa)~4-5 (estimated for isosteres)[7][8]
LogP0.8413[6]
Hydrogen Bond Acceptors3[6]
Hydrogen Bond Donors1[6]
Rotatable Bonds1[6]

Safe Handling and Storage:

This compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures between 2°C and 8°C.[4]

The Duality of Reactivity: The Carboxylic Acid and the Isothiazole Ring

The chemical personality of this compound is dictated by two key functional domains: the carboxylic acid group and the isothiazole ring. Each exhibits a distinct reactivity profile, which can be selectively exploited in chemical synthesis.

The Versatile Carboxylic Acid Handle

The carboxylic acid moiety is a gateway to a vast array of chemical transformations, most notably the formation of amides and esters. These reactions are fundamental in drug development for modifying a compound's pharmacokinetic properties.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This can be achieved through various coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.[9][10][11]

Esterification: The formation of esters, often to create prodrugs with enhanced bioavailability, is another key reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic method.[12][13][14]

The Aromatic Isothiazole Core: A Tale of Two Heteroatoms

The isothiazole ring is an aromatic system, but the presence of both sulfur and nitrogen heteroatoms creates a unique electronic landscape that governs its reactivity towards electrophiles and nucleophiles.[15][16]

Electrophilic Aromatic Substitution: The isothiazole ring can undergo electrophilic aromatic substitution. Computational studies and experimental evidence on related thiazole systems suggest that the C5 position is the most electron-rich and, therefore, the most likely site for electrophilic attack.[17][18]

Nucleophilic Attack: The C2 position of the related thiazole ring is known to be the most electron-deficient and susceptible to deprotonation by strong bases, creating a potent nucleophilic center for subsequent reactions.[19][20][21] While less common, direct nucleophilic aromatic substitution on the isothiazole ring can occur, particularly if activated by electron-withdrawing groups.[16]

Ring Opening Reactions: Under certain reductive conditions, the isothiazole ring can undergo cleavage, offering a pathway to novel chemical scaffolds.[15]

Stability Profile and Degradation Pathways

A comprehensive understanding of a drug candidate's stability is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are intentionally aggressive experiments designed to predict the degradation pathways of a molecule under various stress conditions, thereby informing the development of stable formulations and stability-indicating analytical methods.[22][23]

Forced Degradation Studies: A Predictive Science

The goal of forced degradation is to induce a small, controlled amount of degradation (typically 5-20%) to identify the likely degradation products that may form under long-term storage conditions.

Conceptual Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stress_Hydrolytic Hydrolytic (Acid, Base, Neutral) HPLC_Analysis Stability-Indicating HPLC-UV/MS Stress_Hydrolytic->HPLC_Analysis Stress_Oxidative Oxidative (e.g., H₂O₂) Stress_Oxidative->HPLC_Analysis Stress_Photolytic Photolytic (UV/Vis Light) Stress_Photolytic->HPLC_Analysis Stress_Thermal Thermal (Dry Heat, Humidity) Stress_Thermal->HPLC_Analysis Characterization Degradant Characterization (MS, NMR) HPLC_Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Method Validate Analytical Method Pathway->Method Formulation Inform Formulation Development Pathway->Formulation

Caption: A generalized workflow for conducting forced degradation studies.

Predicted Degradation Pathways of this compound

While specific degradation data for this compound is not extensively published, we can infer likely pathways based on the known chemistry of the isothiazole ring and carboxylic acids, as well as studies on analogous compounds.

Hydrolytic Degradation: Under acidic or basic conditions, the primary site of hydrolytic instability is likely the carboxylic acid group, particularly if it has been converted to an ester or amide. The isothiazole ring itself is generally stable to hydrolysis under moderate conditions. However, a report suggests that this compound may hydrolyze in water to form chlorine, chloride ion, and ammonia, though the conditions for this are not specified and this may refer to a more complex degradation process.[4]

Oxidative Degradation: The sulfur atom in the isothiazole ring is susceptible to oxidation, which could potentially lead to the formation of sulfoxides or sulfones. This oxidation could alter the electronic properties of the ring and potentially lead to ring cleavage under more strenuous conditions.

Photolytic Degradation: Studies on the photodegradation of 2-aminothiazole-4-carboxylic acid have shown that the initial step is decarboxylation, followed by cleavage of the C-S bonds in the thiazole ring. A similar pathway can be postulated for this compound, where UV exposure could lead to the loss of CO₂ and subsequent ring opening.

Thermal Degradation: At elevated temperatures, decarboxylation is a common degradation pathway for carboxylic acids. The stability of the isothiazole ring at high temperatures would need to be experimentally determined.

Experimental Protocols for Stability Assessment

The following are detailed, step-by-step methodologies for key experiments to assess the stability of this compound.

Protocol for Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in a suitable solvent to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Method Development Workflow

HPLC_Method_Development Start Define Analytical Target Profile Scouting Scout Columns and Mobile Phases Start->Scouting Optimization Optimize Separation (Gradient, Flow Rate, Temperature) Scouting->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation End Validated Stability-Indicating Method Validation->End

Caption: A streamlined workflow for developing a stability-indicating HPLC method.

A typical starting point for a stability-indicating method for an aromatic carboxylic acid would involve a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[24][25]

Computational Approaches to Understanding Reactivity and Stability

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and stability of molecules.[26][27][28] These computational approaches can provide insights into:

  • Electron Density Distribution: Mapping the electron density of the isothiazole ring can help identify the most likely sites for electrophilic and nucleophilic attack.

  • Reaction Energetics: Calculating the activation energies for various reactions can predict the feasibility and relative rates of different transformations.

  • Degradation Mechanisms: Computational modeling can be used to propose and evaluate the plausibility of different degradation pathways.

Synthesis and Manufacturing Considerations

Several synthetic routes to this compound and its derivatives have been reported in the literature.[2][29][30][31] The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. Common strategies involve the construction of the isothiazole ring from acyclic precursors or the modification of pre-existing isothiazole scaffolds.

Applications in Drug Development: A Scaffold of Significance

The this compound moiety is a valuable building block in drug discovery due to its ability to act as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole.[7][8][32][33] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, while maintaining or improving the desired biological activity.

Conclusion: A Foundation for Innovation

This compound is a molecule of significant interest to the pharmaceutical and chemical industries. Its unique combination of a reactive carboxylic acid handle and a stable, yet tunable, aromatic isothiazole core makes it a versatile building block for the synthesis of novel compounds. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization in drug discovery and development. By leveraging the principles of chemical reactivity and employing robust analytical methodologies, researchers can continue to unlock the therapeutic potential of this remarkable scaffold.

References

A Senior Application Scientist's In-Depth Technical Guide to the Computational Modeling of Isothiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Computational Approach

Isothiazole-4-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating activities ranging from anti-inflammatory to antiviral.[1] To unlock the full potential of this scaffold in drug discovery and materials science, a deep understanding of its molecular properties and interactions is paramount. This guide provides a comprehensive technical overview of modern computational modeling techniques tailored to this compound, offering a roadmap from fundamental quantum mechanical characterization to the simulation of its behavior in complex biological environments. As a senior application scientist, the methodologies presented herein are not merely academic exercises; they are field-proven strategies to accelerate research and development, providing insights that are often difficult or impossible to obtain through experimental means alone.

I. Quantum Chemical Analysis: Unveiling the Electronic Landscape

The journey into understanding this compound at a molecular level begins with quantum chemistry. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a balance of accuracy and computational cost that is ideal for studying molecules of this size.[2] DFT allows us to probe the electronic structure, reactivity, and spectroscopic properties of this compound, providing a foundational understanding of its chemical behavior.

A. The Causality Behind Method Selection: DFT for Sulfur-Containing Heterocycles

The choice of a DFT functional and basis set is critical for obtaining accurate results, especially for molecules containing heteroatoms like sulfur and nitrogen. For sulfur-containing heterocycles, the B3LYP functional is a widely used and well-validated choice that effectively captures electron correlation effects.[2] When paired with a Pople-style basis set such as 6-311++G(d,p), we can achieve a robust description of the electronic structure. The inclusion of diffuse functions ("++") is particularly important for accurately modeling the lone pairs on the nitrogen, oxygen, and sulfur atoms, as well as the anionic character of the carboxylate group, while the polarization functions ("(d,p)") account for the non-spherical nature of electron density in the bonding regions. For even higher accuracy, especially when investigating subtle electronic effects, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are recommended, particularly when tight d functions are included for sulfur.[3][4]

B. Experimental Protocol: DFT Calculations
  • Structure Preparation:

    • Obtain the 3D coordinates of this compound. A reliable source for this is the PubChem database (CID 304271).[5]

    • Import the structure into a molecular modeling software package (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics to ensure a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Set up a geometry optimization calculation using a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Following successful optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • From the optimized geometry, calculate key electronic properties such as:

      • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

      • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

      • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

C. Data Presentation: Key Quantum Chemical Descriptors
PropertyCalculated Value (Illustrative)Significance
HOMO Energy -7.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DA significant dipole moment suggests that the molecule is polar and will have strong interactions with polar solvents and biological targets.
Mulliken Atomic Charges C: -0.2, N: -0.4, S: +0.3, O(carbonyl): -0.5, O(hydroxyl): -0.6Provides insight into the charge distribution and potential sites for electrostatic interactions.

D. Visualization: Electronic Properties

G cluster_dft DFT Workflow cluster_outputs Calculated Properties start Initial 3D Structure (from PubChem) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Property Calculation freq_calc->prop_calc mep Molecular Electrostatic Potential prop_calc->mep Reactivity Sites fmo Frontier Molecular Orbitals (HOMO/LUMO) prop_calc->fmo Chemical Stability nbo Natural Bond Orbital Analysis prop_calc->nbo Charge Distribution

Caption: Workflow for DFT analysis of this compound.

II. Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[6] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A. The Causality Behind Method Selection: Docking Carboxylic Acid Inhibitors

The carboxylic acid moiety of this compound is a key functional group that can participate in crucial interactions with biological targets, such as forming salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) or hydrogen bonds with polar residues.[7][8] Therefore, the docking protocol must accurately handle the ionization state and conformational flexibility of this group. AutoDock Vina is a widely used and effective tool for this purpose, employing a Lamarckian genetic algorithm for global and local conformational searching.[9]

B. Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Ligand: Use the DFT-optimized structure of this compound. Assign partial charges and define the rotatable bonds.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.

  • Docking Simulation:

    • Run the AutoDock Vina simulation, which will generate a series of binding poses for the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

C. Data Presentation: Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Arg120, Tyr250Salt Bridge, Hydrogen Bond
2-8.2Val80, Leu150Hydrophobic Interaction
3-7.9Ser121, Asn200Hydrogen Bond

D. Visualization: Molecular Docking Workflow

G cluster_docking Molecular Docking Workflow cluster_analysis Analysis of Results receptor_prep Receptor Preparation (from PDB) grid_def Grid Box Definition receptor_prep->grid_def ligand_prep Ligand Preparation (from DFT) docking_run Run AutoDock Vina ligand_prep->docking_run grid_def->docking_run binding_affinity Binding Affinity Scoring docking_run->binding_affinity interaction_analysis Interaction Analysis binding_affinity->interaction_analysis

Caption: Workflow for molecular docking of this compound.

III. Molecular Dynamics Simulation: Capturing the Dynamic Nature of Molecular Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[10] This is crucial for understanding the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.

A. The Causality Behind Method Selection: Force Field Parameterization

A critical aspect of MD simulations is the choice of a force field, which is a set of parameters that describe the potential energy of the system. For proteins, standard force fields like AMBER or CHARMM are well-established.[11][12] However, for a novel ligand like this compound, specific parameters may not be available. Therefore, a robust parameterization strategy is required. The Generalized Amber Force Field (GAFF) is designed to be compatible with the AMBER protein force fields and is a suitable choice for parameterizing small organic molecules.[13] Charges for the ligand can be derived from the quantum mechanical calculations (e.g., RESP charges from the MEP) to ensure an accurate representation of the electrostatic interactions.

B. Experimental Protocol: GROMACS MD Simulation
  • System Preparation:

    • Start with the best-ranked docked complex from the molecular docking study.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT Equilibration: Bring the system to the desired pressure while keeping the temperature constant.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex and characterize the interactions. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding free energy of the complex.

C. Data Presentation: MD Simulation Analysis
Analysis MetricResult (Illustrative)Interpretation
Protein RMSD 1.5 ± 0.2 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD 0.8 ± 0.1 ÅThe ligand remains stably bound in the active site.
Key H-Bond Occupancy Arg120-Carboxylate: 95%A persistent and stable hydrogen bond is formed.
MM/PBSA Binding Energy -30.5 kcal/molA favorable binding free energy, indicating a stable complex.

D. Visualization: MD Simulation Workflow

G cluster_md MD Simulation Workflow cluster_traj_analysis Trajectory Analysis system_prep System Preparation (Docked Complex + Solvent + Ions) em Energy Minimization system_prep->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod_md Production MD npt->prod_md rmsd RMSD Analysis prod_md->rmsd rmsf RMSF Analysis prod_md->rmsf hbond Hydrogen Bond Analysis prod_md->hbond mmgbsa MM/PBSA Calculation prod_md->mmgbsa

Caption: Workflow for MD simulation of the this compound-protein complex.

IV. Conclusion: A Synergistic Approach to Molecular Understanding

This guide has outlined a multi-faceted computational strategy for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a holistic understanding of this important molecule, from its intrinsic electronic properties to its dynamic interactions within a biological system. The insights gleaned from these computational models can guide the rational design of novel therapeutics and materials with enhanced efficacy and desired properties, ultimately accelerating the pace of scientific discovery.

V. References

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health. --INVALID-LINK--

  • [L8] Pharmacophore-based Analysis of MD Trajectories: Towards Understanding KD of Protein Ligands. University of Vienna. --INVALID-LINK--

  • Isothiazole-4-carboxamide, 3,5-dimercapto-. PubChem. --INVALID-LINK--

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. --INVALID-LINK--

  • HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. GitHub. --INVALID-LINK--

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. --INVALID-LINK--

  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. National Institutes of Health. --INVALID-LINK--

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Royal Society of Chemistry. --INVALID-LINK--

  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PubMed Central. --INVALID-LINK--

  • 4-Thiazolecarboxylic acid. PubChem. --INVALID-LINK--

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. --INVALID-LINK--

  • Thiazoline-4-carboxylic acid. PubChem. --INVALID-LINK--

  • 2-Aminothiazole-4-carboxylic acid. PubChem. --INVALID-LINK--

  • 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. PubChem. --INVALID-LINK--

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. --INVALID-LINK--

  • Molecular dynamics trajectory analysis of the ligand protein complex. ResearchGate. --INVALID-LINK--

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. --INVALID-LINK--

  • What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. --INVALID-LINK--

  • Force field. GROMACS documentation. --INVALID-LINK--

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. --INVALID-LINK--

  • Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors. Science and Education Publishing. --INVALID-LINK--

  • Synthesis of isothiazole derivatives with potential biological activity. PubMed. --INVALID-LINK--

  • Force fields in GROMACS. GROMACS documentation. --INVALID-LINK--

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. MDPI. --INVALID-LINK--

  • How to choose a functional and basis set for your DFT calculation. YouTube. --INVALID-LINK--

  • How to generate force field for a molecule (Gromacs)? ResearchGate. --INVALID-LINK--

  • Force fields in GROMACS. GROMACS documentation. --INVALID-LINK--

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. --INVALID-LINK--

  • Parametrization of Force Fields for Molecular Dynamics Simulations of Organic Solar Cell Polymers. Aalto University. --INVALID-LINK--

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. ResearchGate. --INVALID-LINK--

References

A Comprehensive Technical Guide to the Theoretical Calculation of Isothiazole-4-carboxylic Acid Properties for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Bridging Theory and Application

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities.[1] Specifically, Isothiazole-4-carboxylic acid represents a key building block whose physicochemical and electronic properties are pivotal in determining its interaction with biological targets. This guide provides a comprehensive framework for the theoretical calculation of these properties, moving beyond a mere recitation of methods to explain the underlying principles and their practical implications for researchers, scientists, and drug development professionals. By leveraging the predictive power of computational chemistry, we can accelerate the design-test-analyze cycle, enabling a more rational approach to drug discovery.

Chapter 1: The Computational Microscope: Foundational Principles

At the heart of modern molecular design lies computational chemistry, a discipline that uses theoretical principles to calculate and predict molecular properties. For a molecule like this compound, the method of choice is Density Functional Theory (DFT) , which offers a robust balance between computational cost and accuracy.[2][3]

1.1. The DFT Paradigm: Why It's the Workhorse DFT is a quantum mechanical method that calculates the electronic structure of a molecule by focusing on its electron density, a more manageable property than the complex many-electron wavefunction.[4] The accuracy of DFT calculations hinges on two key components:

  • The Functional: This is a mathematical approximation that describes the exchange-correlation energy of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometry, vibrational frequencies, and electronic properties.[5][6][7]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311++G(d,p) basis set is highly recommended for this type of analysis. The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing anions (like the carboxylate conjugate base) and weak interactions, while "(d,p)" adds polarization functions, which allow for more complex, non-spherical electron density distributions.[5][8]

1.2. The Role of the Environment: Solvation Models Biological processes occur in an aqueous environment. Ignoring the solvent effect is a critical omission. Explicitly modeling every water molecule is computationally prohibitive. Therefore, we employ Polarizable Continuum Models (PCM) , such as the Solvation Model based on Density (SMD) .[8][9] The SMD model creates a computational cavity around the solute (our molecule) and treats the solvent as a continuous medium with a defined dielectric constant, providing a highly effective way to calculate properties in solution, which is essential for accurate pKa prediction.[8][9]

Chapter 2: The Core Computational Workflow: From Structure to Properties

A systematic and reproducible workflow is the bedrock of trustworthy computational results. The following protocol outlines the essential steps for a comprehensive analysis of this compound.

Experimental Protocol: A Step-by-Step Computational Analysis
  • Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial 3D cleanup using molecular mechanics (a "pre-optimization") to generate a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the structure for geometry optimization using DFT.

    • Methodology: B3LYP functional with the 6-311++G(d,p) basis set.

    • Rationale: This step finds the lowest energy conformation of the molecule, its most stable 3D arrangement. All subsequent property calculations must be performed on this optimized geometry.[2]

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be re-optimized.[10]

    • Output: This calculation provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[7]

  • Electronic and Spectroscopic Property Calculation:

    • Using the validated optimized geometry, perform single-point energy calculations to derive various electronic properties.

    • Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[2]

    • Generate Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (HOMO-LUMO) plots.

  • Data Analysis and Interpretation:

    • Analyze the output files to extract bond lengths, angles, energies, vibrational modes, and electronic descriptors.

    • Visualize orbitals and MEP maps to gain qualitative insights into reactivity.

Visualization: Core Computational Workflow

G cluster_prep Step 1: Preparation cluster_dft Step 2-3: Core DFT Calculation cluster_validation Validation Check cluster_analysis Step 4-5: Property Analysis start Draw 2D Structure of This compound pre_opt 3D Structure Generation (Molecular Mechanics) start->pre_opt opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->opt freq Frequency Calculation (Validation) opt->freq check Imaginary Frequencies? freq->check check->opt Yes properties Calculate Properties: - Electronic (HOMO/LUMO, MEP) - Spectroscopic (IR, NMR) - Thermodynamic check->properties No analysis Data Interpretation & Visualization properties->analysis

Caption: Workflow for DFT-based property calculation.

Chapter 3: Molecular Geometry and Vibrational Signatures

The optimized geometry provides the foundational structural parameters of the molecule. Vibrational analysis not only validates this structure but also offers a direct link to experimental spectroscopy.

3.1. Structural Parameters The calculated bond lengths and angles define the molecule's conformation. For this compound, key parameters include the planarity of the isothiazole ring and the orientation of the carboxylic acid group relative to the ring. These parameters are crucial for understanding how the molecule will fit into a protein's binding pocket.

Table 1: Predicted Structural and Vibrational Data

Parameter Calculated Value Significance
C=O Bond Length ~1.21 Å Influences vibrational frequency and reactivity.
O-H Bond Length ~0.97 Å Key parameter related to acidity (pKa).
C=O Stretch Freq. ~1750-1780 cm⁻¹ (scaled) Characteristic IR peak for the protonated acid.[7]
O-H Stretch Freq. ~3500-3700 cm⁻¹ (scaled) Sensitive to hydrogen bonding and solvation.[5]

| Ring C-S Stretch Freq. | Varies | Confirms heterocyclic ring structure. |

Note: Frequencies are often systematically overestimated by DFT and are corrected using standard scaling factors (e.g., 0.9614 for B3LYP).[7]

3.2. Interpreting Vibrational Spectra The calculated IR spectrum provides a set of vibrational modes, each with a specific frequency and intensity. The C=O stretching frequency of the carboxylic acid is a particularly powerful diagnostic tool. Its position is highly sensitive to the local electrostatic environment and can be correlated with changes in the molecule's acidity (pKa).[7] A lower C=O frequency often corresponds to a stronger hydrogen bond to the carbonyl oxygen, which can stabilize the protonated form and thus affect the pKa.

Chapter 4: Electronic Landscape and Chemical Reactivity

The distribution of electrons within a molecule governs its reactivity. DFT provides powerful tools to visualize and quantify this electronic landscape.

4.1. Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[4][11]

  • HOMO: Represents the outermost electrons and acts as an electron donor. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the lowest energy location to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[2]

4.2. Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[2][12]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the carbonyl oxygen and the nitrogen atom of the isothiazole ring. These are prime sites for electrophilic attack and hydrogen bond acceptance.[2]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, most notably the acidic proton of the carboxylic acid group. This is the primary site for nucleophilic attack and hydrogen bond donation.[2]

Table 2: Calculated Electronic and Reactivity Descriptors

Property Formula Calculated Value (eV) Interpretation
HOMO Energy (E_HOMO) - (Typical: -6 to -8) Ionization Potential (I ≈ -E_HOMO)
LUMO Energy (E_LUMO) - (Typical: -1 to -3) Electron Affinity (A ≈ -E_LUMO)
Energy Gap (ΔE) E_LUMO - E_HOMO (Typical: 4 to 6) Index of chemical reactivity and stability.[2]
Chemical Hardness (η) (I - A) / 2 (Typical: 2 to 3) Resistance to change in electron distribution.

| Electrophilicity Index (ω) | (I+A)² / (8(I-A)) | (Typical: 1 to 2) | A measure of electrophilic power. |

Chapter 5: Predicting Acidity (pKa)

For a carboxylic acid, the pKa is arguably its most important physicochemical property, governing its ionization state at physiological pH and thus its solubility, permeability, and target binding. Theoretical pKa calculation provides an invaluable prediction prior to synthesis.

The most reliable method involves calculating the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle.[5][8]

pKa = ΔGsol / (2.303 RT)*

Where ΔG*sol is the Gibbs free energy of the reaction: HA ⇌ A⁻ + H⁺ in solution. This is calculated by combining gas-phase energies with solvation energies for each species.

Experimental Protocol: pKa Calculation
  • Optimize Structures: Perform geometry optimization and frequency calculations for both the neutral acid (HA) and its conjugate base (A⁻, the carboxylate) in both the gas phase and with the SMD solvation model for water.

  • Calculate Free Energies: Extract the Gibbs free energy (including thermal corrections) for both species in both phases from the calculation outputs.

  • Calculate Solvation Free Energy: ΔGsolv = Gsol - Ggas for both HA and A⁻.

  • Calculate ΔGsol:* Use the equation: ΔGsol = Ggas(A⁻) - Ggas(HA) + ΔGsolv(A⁻) - ΔGsolv(HA) + ΔGsolv(H⁺)*.

  • Use Experimental H⁺ Solvation Energy: The solvation energy of a single proton (ΔGsolv(H⁺)) is a known, but tricky, value. Using a well-accepted experimental value (e.g., -265.9 to -270.3 kcal/mol) is crucial for accuracy.[13]

  • Calculate pKa: Convert the final ΔG*sol to the pKa value. DFT methods like B3LYP/6-311++G(d,p) can often predict pKa values within 0.4-0.6 units of the experimental value.[5]

Chapter 6: Application in Rational Drug Design

The calculated properties serve as direct inputs for further in silico drug design efforts, primarily molecular docking and ADMET prediction.

6.1. Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[14][15] The optimized 3D structure and the partial atomic charges derived from the MEP calculation are essential inputs for this process.

Visualization: Molecular Docking Workflow

PDB 1. Obtain Target Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein: - Remove water - Add hydrogens - Define binding site PDB->PrepProt Dock 4. Perform Docking Simulation (e.g., AutoDock, PyRx) PrepProt->Dock Ligand 3. Prepare Ligand: - Use DFT optimized structure - Assign partial charges Ligand->Dock Analyze 5. Analyze Results: - Binding Energy (kcal/mol) - Poses & Interactions (H-bonds, π-stacking) Dock->Analyze

Caption: A typical workflow for molecular docking.

A successful docking simulation will show favorable interactions, such as hydrogen bonds between the carboxylic acid group of our molecule and polar residues (e.g., Arginine, Lysine) in the protein's active site, guided by the MEP map.

6.2. In Silico ADMET Prediction Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid late-stage drug development failures.[16] Many calculated properties are used as descriptors in ADMET prediction models:

  • Solubility: Influenced by pKa and polarity.

  • Permeability (e.g., Caco-2, BBB): Related to lipophilicity (often estimated as logP) and the number of hydrogen bond donors/acceptors.

  • Plasma Protein Binding: Correlates with molecular size and lipophilicity.

  • Metabolism: Sites of metabolism can be predicted from reactivity descriptors; regions susceptible to oxidation often correlate with high HOMO density.

Conclusion

The theoretical calculation of this compound's properties is not merely an academic exercise. It is a powerful, predictive tool that provides a deep understanding of its structure, stability, reactivity, and potential for biological interaction. By employing a robust computational workflow centered on Density Functional Theory, researchers can generate actionable data on electronic, spectroscopic, and physicochemical properties like pKa. This information is instrumental in guiding synthetic efforts, interpreting experimental results, and rationally designing novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Isothiazole Compounds

For researchers, scientists, and drug development professionals, the landscape of heterocyclic chemistry offers a vast arsenal of molecular frameworks. Among these, the isothiazole ring system stands out as a versatile and potent scaffold, underpinning a remarkable array of biologically active compounds. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of isothiazole chemistry, offering field-proven insights into its application in drug development and beyond.

Part 1: The Isothiazole Core: A Journey from Obscurity to Prominence

The Isothiazole Ring: Structure and Properties

Isothiazole, also known as 1,2-thiazole, is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[1] This arrangement of heteroatoms imparts a unique electronic character to the ring, influencing its reactivity and its interactions with biological targets.[2] Isothiazole is a colorless liquid with a pyridine-like odor, a boiling point of 114°C, and is sparingly soluble in water.[3] While the parent compound is more toxic than pyridine, its substituted derivatives are generally less so.[3] The presence of the sulfur and nitrogen atoms makes the isothiazole ring a valuable component in the design of novel therapeutic agents and other functional molecules.[2]

Historical Perspective: The Dawn of Isothiazole Chemistry

The story of isothiazole begins in 1956, when it was first successfully prepared and characterized.[4][5] This discovery opened the door to a new field of heterocyclic chemistry, and researchers soon began to explore the synthesis and properties of isothiazole derivatives.[6] The initial synthesis was a multi-step process involving the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation.[3][5] While historically significant, this method has been largely superseded by more efficient and versatile synthetic routes. The subsequent decades witnessed a rapid expansion in the understanding and application of isothiazole chemistry, driven by the discovery of the diverse biological activities of its derivatives.[6]

Part 2: Synthesis of the Isothiazole Nucleus: A Strategic Overview

The construction of the isothiazole ring has been a subject of intense research, leading to the development of numerous synthetic strategies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Foundational and Modern Synthetic Strategies

Early methods for synthesizing the isothiazole ring were often harsh and limited in scope. However, modern organic synthesis has provided a plethora of milder and more efficient protocols. These can be broadly categorized into intramolecular cyclizations and intermolecular condensations.

Synthetic Strategy Description Key Features Reference
Oxidation of 5-Amino-1,2-benzoisothiazole The historical first synthesis of the parent isothiazole.Multi-step, low-yielding, and of historical interest.[3][5]
[4+1] Annulation A carbon-economic approach using β-ketodithioesters or β-ketothioamides and an ammonia source.Metal- and catalyst-free, proceeds via a sequential imine formation/cyclization/aerial oxidation cascade.[7][8]
Rhodium-Catalyzed Transannulation Reaction of 1,2,3-thiadiazoles with nitriles.Provides a wide variety of isothiazoles via an α-thiavinyl Rh-carbenoid intermediate.[2][7]
Oxidative Cyclization of α,β-Unsaturated Thiocarboxamides Forms a wide range of 5-aminoisothiazole derivatives in the presence of an oxidant.A common method for accessing 5-amino substituted isothiazoles.[3]
Base-Promoted Demethoxylative Cycloaddition Utilizes alkynyl oxime ethers with a sulfur source like Na2S.One-pot transformation with excellent functional group tolerance.[7]
Key Synthetic Protocols in Detail

Understanding the causality behind experimental choices is crucial for successful synthesis. Here, we detail two modern and versatile protocols for the synthesis of the isothiazole ring.

This method represents an elegant and environmentally friendly approach to 3,5-disubstituted isothiazoles.[8] The reaction proceeds without the need for a metal catalyst, relying on the inherent reactivity of the starting materials.

Experimental Protocol:

  • To a solution of the β-ketodithioester (1.0 mmol) in a suitable solvent such as aqueous media, add ammonium acetate (NH₄OAc) (2.0 mmol).[2]

  • Heat the reaction mixture under reflux with stirring, open to the air. The aerial oxygen acts as the oxidant for the final aromatization step.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

The use of ammonium acetate as both a nitrogen source and a catalyst for the initial imine formation, coupled with the use of air as a green oxidant, makes this a highly efficient and sustainable method.[2]

This protocol offers a powerful way to access a diverse range of isothiazoles through a rhodium-catalyzed reaction between 1,2,3-thiadiazoles and nitriles.[2]

Experimental Protocol:

  • In a reaction vessel, combine the 1,2,3-thiadiazole (1.0 mmol), the nitrile (3.0 mmol), and a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%).

  • Add a suitable solvent, such as 1,2-dichloroethane.

  • Heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours) under an inert atmosphere.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired isothiazole.

This method's strength lies in its ability to tolerate a wide range of functional groups on both the thiadiazole and nitrile starting materials, providing access to a broad chemical space of isothiazole derivatives.[2]

Part 3: Isothiazoles in Drug Discovery and Development

The isothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.[2][9] These include anticancer, antidiabetic, antiviral, antimicrobial, and neurological agents.[2]

The Versatility of the Isothiazole Scaffold in Medicinal Chemistry

The unique electronic properties of the isothiazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. Its derivatives have shown efficacy against a wide range of diseases, from bacterial infections to cancer and neurological disorders.[3][9]

Signaling Pathway Visualization

G cluster_synthesis Isothiazole Synthesis cluster_applications Biological Applications Starting Materials Starting Materials Ring Construction Ring Construction Starting Materials->Ring Construction Various Methods Isothiazole Core Isothiazole Core Ring Construction->Isothiazole Core Derivatization Derivatization Isothiazole Core->Derivatization Pharmaceuticals Pharmaceuticals Derivatization->Pharmaceuticals Antipsychotics, Anticancer, Antiviral Agrochemicals Agrochemicals Derivatization->Agrochemicals Fungicides, Herbicides Other Applications Other Applications Derivatization->Other Applications Biocides, Dyes Drug Development Drug Development Pharmaceuticals->Drug Development Crop Protection Crop Protection Agrochemicals->Crop Protection

Caption: Overview of Isothiazole Synthesis and Applications.

Case Study 1: Ziprasidone - An Atypical Antipsychotic

Ziprasidone is a prominent example of an isothiazole-containing drug, widely used in the treatment of schizophrenia and bipolar disorder.[10]

The therapeutic effects of ziprasidone are attributed to its unique pharmacological profile. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors.[11] The precise mechanism is not fully understood, but it is believed to involve the modulation of serotonergic and dopaminergic neurotransmission in the brain.[10]

The synthesis of ziprasidone involves a multi-step process, with 6-chlorooxindole serving as a key intermediate. A common synthetic route involves the condensation of 6-chloro-5-(2-chloroethyl)oxindole with 3-(1-piperazinyl)-1,2-benzisothiazole.[12]

Experimental Workflow for a Key Step in Ziprasidone Synthesis:

  • Preparation of 6-chloro-5-(2-bromoethyl)oxindole:

    • Condensation of 6-chloroindolin-2-one with bromoacetic acid in the presence of polyphosphoric acid yields 5-(bromoacetyl)-6-chloroindolin-2-one.[12]

    • This intermediate is then reduced, for example with triethylsilane and trifluoroacetic acid, to give the corresponding 2-bromoethyl derivative.[12]

  • Condensation with 3-(1-piperazinyl)-1,2-benzisothiazole:

    • The 2-bromoethyl derivative is condensed with 4-(3-benzisothiazolyl)piperazine in the presence of a base like sodium carbonate in a solvent such as DMF or isobutyl methyl ketone to yield ziprasidone.[12]

Ziprasidone Synthesis Workflow

G 6-chloroindolin-2-one 6-chloroindolin-2-one Condensation Condensation 6-chloroindolin-2-one->Condensation Bromoacetic acid Bromoacetic acid Bromoacetic acid->Condensation 3-(1-piperazinyl)-1,2-benzisothiazole 3-(1-piperazinyl)-1,2-benzisothiazole Final Condensation Final Condensation 3-(1-piperazinyl)-1,2-benzisothiazole->Final Condensation Reduction Reduction Condensation->Reduction Reduction->Final Condensation 6-chloro-5-(2-bromoethyl)oxindole Ziprasidone Ziprasidone Final Condensation->Ziprasidone

Caption: Simplified workflow for the synthesis of Ziprasidone.

Case Study 2: Perospirone - Another Isothiazole-Based Antipsychotic

Perospirone is another atypical antipsychotic of the azapirone family, used for the treatment of schizophrenia and bipolar mania.[13][14]

Similar to ziprasidone, perospirone's efficacy is linked to its activity as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as a partial agonist at 5-HT1A receptors.[11][13] This multi-receptor profile contributes to its broad therapeutic effects.

The synthesis of perospirone involves the preparation of two key building blocks: 3-(1-piperazinyl)-1,2-benzisothiazole and N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide, followed by their condensation.[13]

Experimental Protocol for the Final Condensation Step:

  • Dissolve 3-(1-piperazinyl)-1,2-benzisothiazole (1.0 equiv.) and N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide (1.0 equiv.) in a suitable solvent like acetonitrile.

  • Add a base, such as potassium carbonate (2.0 equiv.), to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain perospirone.[13]

Part 4: Beyond Pharmaceuticals: Diverse Applications

The utility of isothiazole compounds extends beyond medicine into various industrial and agricultural sectors.

Agrochemicals

Isothiazole derivatives are widely used as fungicides and herbicides.[15][16] Their ability to interfere with essential biological processes in pests and weeds makes them valuable tools for crop protection.[16] For instance, certain 3,4-dichloroisothiazoles have been shown to possess both fungicidal activity and the ability to induce systemic acquired resistance in plants.[17]

Industrial Biocides and Materials Science

Isothiazol-3(2H)-ones, marketed under trade names like Kathon™, are effective biocides used as preservatives in a wide range of industrial applications, including cosmetics, paints, and metalworking fluids.[4] Isothiazoles also find use as corrosion inhibitors and as additives to enhance the stability of polymers.[15]

Part 5: Structure-Activity Relationships (SAR)

The biological activity of isothiazole derivatives is highly dependent on the nature and position of substituents on the isothiazole ring. Understanding these structure-activity relationships is crucial for the rational design of new compounds with improved potency and selectivity. For example, in a series of 3-isothiazolones, the biological activity was found to correlate with their calculated solvation energies, suggesting that diffusion plays a key role in their mode of action.[18] The strategic placement of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Part 6: Conclusion

From its discovery in the mid-20th century, the isothiazole ring system has evolved into a cornerstone of modern heterocyclic chemistry. Its unique structural and electronic features have enabled the development of a diverse array of compounds with significant applications in medicine, agriculture, and industry. The ongoing exploration of novel synthetic methodologies and the deepening understanding of the structure-activity relationships of isothiazole derivatives promise to unlock even greater potential for this remarkable scaffold in the years to come. For the dedicated researcher, the isothiazole core continues to offer a fertile ground for innovation and discovery.

References

Isothiazole-4-carboxylic Acid: A Comprehensive Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed overview of the health and safety considerations for Isothiazole-4-carboxylic acid (CAS No. 822-82-2). As a heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and regulatory compliance. This guide synthesizes data from safety data sheets (SDS) of the parent compound and its close derivatives to provide a comprehensive risk assessment and actionable safety protocols.

Section 1: Chemical Identity and Properties

This compound is a solid organic compound. While specific physical and chemical properties for the parent compound are not extensively documented in all safety data sheets, data for related structures allows for a robust safety assessment.

  • Chemical Name: this compound

  • CAS Number: 822-82-2[1][2]

  • Molecular Formula: C₄H₃NO₂S[1][2]

  • Molecular Weight: 129.14 g/mol [1][2]

  • Appearance: Typically a solid, may be light brown in color for derivatives.[3]

Section 2: Hazard Identification and GHS Classification

This compound and its structural analogs are classified as hazardous. The primary hazards are associated with their irritant properties. The Globally Harmonized System (GHS) classifications found across various safety data sheets for this chemical class serve as the basis for the following warnings.

Table 1: GHS Hazard Summary for Isothiazole Carboxylic Acids

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[4][5][6][7][8]GHS07Warning
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation.[2][4][5][6][7][8]GHS07Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2][4][5][9]GHS07Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][10]GHS07Warning

The causality for these classifications stems from the acidic nature of the carboxylic acid group and the reactive isothiazole ring, which can interact with biological macromolecules, leading to irritation and potential toxicity upon contact.

Section 3: Toxicological Profile

The toxicological properties have not been exhaustively investigated for the parent compound. However, based on data from derivatives and related isothiazolone compounds, the following effects are anticipated:

  • Skin Irritation: Direct contact is likely to cause redness, itching, and irritation.[4][5][6][7] The H315 classification is common for this chemical family.

  • Eye Irritation: The compound is a serious eye irritant, capable of causing significant discomfort, redness, and potential damage if not promptly flushed.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dusts may irritate the respiratory system, leading to coughing and discomfort.[3][5][9] This is a primary concern when handling the powdered form.

  • Ingestion: The compound may be harmful if swallowed, potentially causing gastrointestinal irritation.[6][10]

  • Sensitization: Some thiazole derivatives are known to be skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction in susceptible individuals.[11][12]

Section 4: Exposure Controls & Personal Protection

A multi-layered approach, grounded in the hierarchy of controls, is necessary to mitigate the risks associated with handling this compound.

Engineering Controls

The primary engineering control is to minimize airborne concentrations of the dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[5][13][14] For weighing and transferring solids, a certified chemical fume hood is mandatory to control exposure.

  • Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[11]

    • Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[3]

  • Respiratory Protection: If engineering controls are insufficient or during large-scale operations where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

PPE_Workflow cluster_ppe PPE Selection & Use Workflow Task Task Assessment: Handling this compound Eyes EYES Serious Irritant (H319) Task->Eyes Skin SKIN Irritant (H315) Task->Skin Lungs LUNGS Respiratory Irritant (H335) Task->Lungs Goggles Wear Chemical Safety Goggles (EN166 / ANSI Z87.1) Eyes->Goggles Gloves Wear Nitrile Gloves (Inspect Before Use) Skin->Gloves Coat Wear Lab Coat Skin->Coat Hood Handle in Fume Hood Lungs->Hood

Caption: Personal Protective Equipment (PPE) selection based on GHS hazards.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for safety.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functional and all required PPE is donned correctly.

  • Dispensing: Conduct all weighing and transfers of the solid material within a chemical fume hood to contain dust. Avoid actions that generate dust.

  • Contact Avoidance: Do not allow the material to contact skin, eyes, or clothing.[11] Avoid breathing dust, vapor, mist, or gas.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[5][14] Contaminated clothing should be removed and washed before reuse.[5]

Storage Protocol
  • Container: Store in a tightly closed container to prevent moisture ingress and contamination.[3][5]

  • Location: Keep in a cool, dry, and well-ventilated place.[3][11]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6][11]

Section 6: Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an exposure.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5][14] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Provide Oxygen/CPR if needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Flush with Soap & Water (15+ min). Skin->Action_Skin Action_Eyes Flush with Water (15+ min). Remove Contact Lenses. Eyes->Action_Eyes Action_Ingest Rinse Mouth. Do NOT Induce Vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eyes->Medical Action_Ingest->Medical

Caption: Flowchart for first-aid response to chemical exposure.

Section 7: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, use proper personal protective equipment as outlined in Section 4.

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Vacuum or carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3]

  • Do not let the product enter drains or waterways.[5][13]

Disposal Considerations

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it with household garbage or allow it to reach the sewage system. The user should assign waste codes based on the specific application for which the product was used.[12]

Section 8: Environmental Hazards

While detailed ecotoxicity data for this compound is limited, the broader class of isothiazolone biocides is known to be toxic to aquatic organisms.[15] However, they are also known to biodegrade rapidly in the environment, with degradation products being significantly less toxic than the parent compounds.[15] Therefore, releases into the environment should be strictly avoided.[13]

References

Methodological & Application

Synthesis Protocol for Isothiazole-4-carboxylic Acid: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Isothiazole-4-carboxylic Acid

The isothiazole nucleus is a privileged five-membered sulfur- and nitrogen-containing heterocycle that represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the 1,2-relationship of the electronegative sulfur and nitrogen atoms, confer upon it the ability to engage in a wide range of biological interactions and serve as a versatile synthetic scaffold.[3][4] this compound, in particular, is a highly valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals like antiviral agents and novel anti-inflammatory compounds.[2][5] The carboxylic acid moiety at the 4-position provides a critical handle for amide bond formation, esterification, and other functional group interconversions, enabling its incorporation into larger molecular frameworks.

This application note provides a comprehensive, in-depth guide to a robust and reproducible two-step synthesis of this compound. The protocol is designed for researchers in organic synthesis, drug discovery, and process development, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and causality behind the experimental choices.

Principles and Mechanistic Insights

The synthesis of the isothiazole ring system can be achieved through various strategies, including intramolecular cyclizations and multi-component reactions.[4][6] For the specific preparation of this compound, a highly effective and logical approach involves a two-stage process:

  • Construction of the Heterocyclic Ester Core: The initial step focuses on building the isothiazole ring with a latent carboxylic acid functionality, typically an ethyl ester, at the 4-position. This is achieved through a cyclocondensation reaction. A key strategy involves the reaction of a β-enaminoester with a sulfur transfer reagent. This "3+2" type cycloaddition brings together a three-atom carbon backbone with a sulfur-nitrogen synthon to form the stable aromatic isothiazole ring. The ester group is carried through the reaction, perfectly positioned for the subsequent step.

  • Hydrolysis to the Target Carboxylic Acid: The second step is a straightforward but critical saponification (base-catalyzed hydrolysis) of the ethyl ester intermediate. This reaction cleaves the ester bond to liberate the carboxylate salt, which upon acidic workup, yields the final this compound. This is a standard and high-yielding transformation in organic synthesis.[7]

This two-step sequence is advantageous as it utilizes readily available starting materials and employs robust, well-understood chemical transformations, ensuring high yields and purity of the final product.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from the formation of the key intermediate, Ethyl isothiazole-4-carboxylate, followed by its conversion to the final product.

G cluster_0 Part 1: Heterocycle Construction cluster_1 Part 2: Hydrolysis start Ethyl 3-aminopropenoate + Sulfur Monochloride step1 Cyclocondensation Reaction in an inert solvent (e.g., Toluene) start->step1 intermediate Intermediate: Ethyl isothiazole-4-carboxylate step1->intermediate step2 Base-catalyzed Hydrolysis (e.g., NaOH in Ethanol/Water) intermediate->step2 step3 Acidic Workup (e.g., HCl) step2->step3 product Final Product: This compound step3->product

Caption: A two-part workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established principles of isothiazole synthesis and ester hydrolysis, adapted for the specific target molecule.

Part 1: Synthesis of Ethyl isothiazole-4-carboxylate (Intermediate)

This step involves the formation of the isothiazole ring. The reaction of a β-enaminoester with a sulfur-nitrogen source is a reliable method for constructing this heterocycle.

Materials and Equipment:

  • Ethyl 3-aminopropenoate

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous Toluene

  • Triethylamine (Et₃N)

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, add ethyl 3-aminopropenoate (11.5 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Base: Add triethylamine (21 mL, 0.15 mol) to the stirred solution.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of sulfur monochloride (13.5 g, 0.1 mol) in anhydrous toluene (20 mL) via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Caution: Sulfur monochloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene.

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure Ethyl isothiazole-4-carboxylate as a pale yellow oil.

Part 2: Hydrolysis to this compound (Final Product)

This step converts the intermediate ester into the desired carboxylic acid.

Materials and Equipment:

  • Ethyl isothiazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Saponification: In a 250 mL round-bottom flask, dissolve Ethyl isothiazole-4-carboxylate (15.7 g, 0.1 mol) in ethanol (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (30 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water (2 x 20 mL) and then dry under vacuum to afford this compound as a white to off-white solid.

Quantitative Data Summary

CompoundMolecular FormulaMW ( g/mol )Starting AmountMolesExpected Yield (%)Expected Product Mass
Ethyl 3-aminopropenoateC₅H₉NO₂115.1311.5 g0.1--
Sulfur monochlorideS₂Cl₂135.0313.5 g0.1--
Ethyl isothiazole-4-carboxylateC₆H₇NO₂S157.19--60-709.4 - 11.0 g
This compoundC₄H₃NO₂S129.1415.7 g (ester)0.190-9511.6 - 12.3 g

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined and compared with literature values.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the isothiazole ring protons and the carboxylic acid proton. The acidic proton (COOH) will likely appear as a broad singlet at a downfield chemical shift (>12 ppm). The two isothiazole ring protons should appear as singlets in the aromatic region (δ 8.5-9.5 ppm).

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The spectrum should display four distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm.[8] The carbons of the isothiazole ring will appear in the aromatic region.

  • Infrared (IR) Spectroscopy (ATR): A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[9] A strong C=O stretching absorption should be observed around 1760-1690 cm⁻¹.[9]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) should show the molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight of 129.14 g/mol . Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH.[10]

Safety and Handling

  • Sulfur monochloride is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Triethylamine is flammable and has a strong odor. Avoid inhalation and skin contact.

  • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

Isothiazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Isothiazole Moiety

Isothiazoles represent a vital class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement imparts distinct physicochemical properties that have made them invaluable building blocks in both medicinal chemistry and materials science.[1][2] Isothiazole-4-carboxylic acid, in particular, serves as a highly versatile scaffold, enabling the synthesis of a diverse array of functionalized molecules with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] The isothiazole ring can also act as a bioisostere for other functional groups, offering a strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] This guide provides an in-depth exploration of this compound as a foundational element in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the inherent properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₄H₃NO₂S[6]
Molecular Weight 129.14 g/mol [6]
CAS Number 822-82-2[7][8]
Appearance Off-white solid[7]
Storage Store at 2°C - 8°C[9]

The presence of both a carboxylic acid group and the isothiazole ring system dictates its reactivity. The carboxylic acid allows for a wide range of classical transformations, while the heterocyclic core can influence the electronic environment and provide sites for further functionalization.

Key Synthetic Transformations and Protocols

This compound is a gateway to a multitude of more complex molecular architectures. The following sections detail key synthetic transformations with validated protocols.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of this compound to its corresponding amides is arguably its most frequent application, owing to the prevalence of the amide bond in pharmaceuticals.[10] Direct amidation is often challenging; therefore, activating agents are employed to facilitate this transformation.[11]

This protocol describes a common and effective method for the synthesis of isothiazole-4-carboxamides.[7][12] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP) provides a reliable route to a wide range of amides.[12]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 Isothiazole-4-carboxamide R1->P1 R2 Primary or Secondary Amine (R-NH₂ or R₂NH) R2->P1 Re1 EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Re1->P1 Activates carboxylic acid Re2 DMAP (4-Dimethylaminopyridine) Re2->P1 Acyl transfer catalyst Re3 DCM (Dichloromethane) Re3->P1 Solvent

Figure 1: General workflow for EDC/DMAP mediated amide coupling.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).

  • Add DMAP (0.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isothiazole-4-carboxamide.

Mechanistic Insight: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[13] DMAP then acts as a nucleophilic catalyst, forming a more reactive acyl-pyridinium species, which is readily attacked by the amine to furnish the amide product.[12]

Esterification: Accessing Another Key Functional Group

Ester derivatives of this compound are also valuable intermediates and have shown biological activity.[3] Similar to amidation, direct esterification is often inefficient, necessitating the use of coupling agents.

This protocol utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP for the efficient synthesis of isothiazole-4-carboxylates.[14]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 This compound P1 Isothiazole-4-carboxylate ester R1->P1 R2 Alcohol (R-OH) R2->P1 Re1 DCC (Dicyclohexylcarbodiimide) Re1->P1 Activates carboxylic acid Re2 DMAP (catalytic) Re2->P1 Acyl transfer catalyst Re3 DCM (Dichloromethane) Re3->P1 Solvent

Figure 2: Workflow for Steglich esterification of this compound.

Materials:

  • This compound

  • Desired alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

  • A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude ester by column chromatography or distillation.

Causality of Experimental Choices: The use of DCC as a coupling agent is highly effective for forming the activated O-acylisourea intermediate.[13][15] The addition of catalytic DMAP significantly accelerates the reaction, allowing it to proceed at room temperature and minimizing side reactions.[14]

Reduction to Isothiazol-4-ylmethanol

Reduction of the carboxylic acid to the corresponding alcohol opens up further synthetic avenues, allowing for the introduction of the isothiazole moiety into molecules via ether linkages or other transformations involving a primary alcohol.

This protocol details the reduction of this compound to isothiazol-4-ylmethanol using the powerful reducing agent, lithium aluminum hydride.[7]

Reaction Scheme:

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product R1 This compound P1 Isothiazol-4-ylmethanol R1->P1 Re1 1. Lithium Aluminum Hydride (LAH) Re1->P1 Reducing agent Re2 2. Aqueous workup (e.g., NaOH solution) Re2->P1 Quenches reaction Re3 Tetrahydrofuran (THF) Re3->P1 Solvent

Figure 3: Reduction of this compound to the corresponding alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (e.g., 3% w/v)

  • Toluene

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

  • To a stirred suspension of LAH (approx. 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) portion-wise at ambient temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to 0 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of a 3% w/v sodium hydroxide solution.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Filter the mixture through a pad of celite or hyflo, washing the filter cake with THF.

  • Evaporate the filtrate and azeotrope with toluene to remove any remaining water, yielding isothiazol-4-ylmethanol.

Self-Validation and Safety: LAH is a highly reactive and pyrophoric reagent that reacts violently with water. The protocol must be performed under strictly anhydrous conditions and an inert atmosphere. The quenching procedure must be carried out slowly and at low temperature to control the exothermic reaction.

Applications in Agrochemicals and Drug Discovery

The derivatives of this compound are prominent in both agrochemical and pharmaceutical research. In agriculture, isothiazole-containing compounds have been developed as potent fungicides.[16][17] For instance, some derivatives can induce Systemic Acquired Resistance (SAR) in plants, enhancing their natural defenses against pathogens.[17]

In drug discovery, the isothiazole scaffold is found in molecules with a wide range of biological activities.[18] The antiviral drug Denotivir is a notable example derived from a substituted isothiazolecarboxylic acid.[3] Furthermore, isothiazole derivatives have been investigated for their anti-inflammatory, anticancer, and antipsychotic properties.[1][3][4] The ability to readily synthesize libraries of amides and esters from this compound makes it an attractive starting point for fragment-based drug discovery campaigns.[19]

Conclusion

This compound is a robust and versatile building block in modern organic synthesis. Its utility is underscored by the straightforward protocols available for its conversion into key functional groups like amides and esters, which are prevalent in biologically active molecules. The insights into the reaction mechanisms and the detailed, validated protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable heterocyclic scaffold. As the demand for novel, structurally diverse compounds in drug discovery and agrochemicals continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isothiazole-4-carboxylic Acid as a Privileged Scaffold

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] this compound, in particular, serves as a highly versatile and strategic building block for the construction of novel, complex heterocyclic systems. The carboxylic acid moiety at the 4-position provides a convenient handle for a diverse array of chemical transformations, enabling the elaboration of the isothiazole core into fused ring systems and decorated scaffolds with significant potential for drug discovery and development.[3]

This comprehensive guide provides detailed application notes and validated protocols for the utilization of this compound in the synthesis of novel heterocycles. We will delve into the fundamental activation of the carboxylic acid group, explore its conversion into key reactive intermediates, and present step-by-step methodologies for the construction of valuable heterocyclic frameworks. The rationale behind the choice of reagents and reaction conditions is elucidated to empower researchers to adapt and innovate upon these foundational protocols.

Part 1: Activation of the Carboxylic Acid Moiety

The initial and most critical step in harnessing the synthetic potential of this compound is the activation of its carboxyl group. This transformation converts the relatively unreactive hydroxyl group into a good leaving group, thereby facilitating nucleophilic acyl substitution.

Synthesis of Isothiazole-4-carbonyl Chloride

The conversion to the acyl chloride is a robust and widely employed activation strategy. Isothiazole-4-carbonyl chloride is a highly reactive intermediate that can be readily engaged with a variety of nucleophiles. Two common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Rationale for Reagent Selection:

  • Thionyl Chloride (SOCl₂): This reagent is cost-effective and efficient. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying product isolation.[4][5]

  • Oxalyl Chloride ((COCl)₂): Often used for substrates sensitive to the harsh conditions of thionyl chloride, oxalyl chloride reactions can be performed at lower temperatures. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent, which is the active chlorinating agent.[8]

Experimental Protocol: Synthesis of Isothiazole-4-carbonyl Chloride using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of heterocyclic acid chlorides.[9]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene or dichloromethane (DCM)

    • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • After the initial evolution of gas subsides, heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution and the formation of a clear solution.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap to capture any remaining SOCl₂ and HCl.

    • The resulting crude isothiazole-4-carbonyl chloride, typically a solid or high-boiling liquid, can be used in the next step without further purification.

Visualization of Acid Chloride Formation

cluster_start Starting Material cluster_reagents Reagents cluster_product Activated Intermediate Isothiazole-4-carboxylic_acid This compound Acid_Chloride Isothiazole-4-carbonyl Chloride Isothiazole-4-carboxylic_acid->Acid_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acid_Chloride Oxalyl_Chloride Oxalyl Chloride / cat. DMF Oxalyl_Chloride->Acid_Chloride

Caption: Activation of this compound.

Part 2: Synthesis of Amide Derivatives and Fused Heterocycles

Amide bond formation is a cornerstone of synthetic chemistry, and isothiazole-4-carboxamides are valuable precursors to a variety of biologically active molecules and fused heterocyclic systems.

Amide Coupling using Peptide Coupling Reagents

Modern coupling reagents offer mild and efficient conditions for the formation of amide bonds, minimizing side reactions and preserving sensitive functional groups. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are particularly effective.

Rationale for Reagent Selection:

  • EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions.[11][12] The urea byproduct of EDC is water-soluble, facilitating purification.

  • HATU: This is a highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester.[13] It is particularly useful for coupling sterically hindered amines or for reactions that are sluggish with other reagents.[13]

Experimental Protocol: Synthesis of N-Aryl Isothiazole-4-carboxamide using EDC/HOBt

This protocol is based on established methods for amide bond formation with heterocyclic carboxylic acids.[14]

  • Materials:

    • This compound

    • Substituted aniline (e.g., 4-bromoaniline)

    • EDC hydrochloride

    • HOBt

    • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per gram of acid) in a round-bottom flask under a nitrogen atmosphere.

    • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

    • Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water, which should cause the product to precipitate.

    • Collect the solid by filtration, wash with water, and then with a cold, dilute solution of HCl, followed by a saturated solution of NaHCO₃, and finally with water again.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions

EntryAmineCoupling ReagentBaseSolventYield (%)
1AnilineEDC/HOBtDIPEADMF85
24-BromoanilineEDC/HOBtDIPEADMF88
3BenzylamineHATUDIPEADCM92
4MorpholineHATUDIPEADCM95
Synthesis of Isothiazolo[5,4-d]oxazin-4-ones

Isothiazole-4-carboxamides bearing an ortho-hydroxyl group on an N-aryl substituent can undergo intramolecular cyclization to form isothiazolo[5,4-d]oxazin-4-ones. These fused heterocycles are of interest in medicinal chemistry. A common method for this cyclization involves heating the amide with a dehydrating agent like acetic anhydride.

Experimental Protocol: Synthesis of an Isothiazolo[5,4-d]oxazin-4-one Derivative

  • Materials:

    • N-(2-hydroxyphenyl)isothiazole-4-carboxamide

    • Acetic anhydride

    • Pyridine (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend N-(2-hydroxyphenyl)isothiazole-4-carboxamide (1.0 eq) in acetic anhydride (10-15 eq).

    • Add a catalytic amount of pyridine (0.1 eq).

    • Heat the mixture to reflux (approximately 140°C) for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to hydrolyze the excess acetic anhydride.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid thoroughly with water and dry under vacuum. Recrystallization from ethanol or acetic acid can be performed for further purification.

Part 3: Cyclocondensation Reactions for Fused Pyrimidine Systems

This compound and its derivatives are excellent precursors for the synthesis of isothiazolopyrimidines, which are bioisosteres of purines and have garnered significant attention for their pharmacological potential.

Synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-ones

A straightforward approach to this fused system involves the cyclocondensation of an isothiazole-4-carboxamide with a one-carbon synthon, such as triethyl orthoformate.

Experimental Protocol: Synthesis of an Isothiazolo[5,4-d]pyrimidin-4(5H)-one

  • Materials:

    • Isothiazole-4-carboxamide (prepared from the carboxylic acid)

    • Triethyl orthoformate

    • Acetic anhydride

    • Round-bottom flask with reflux condenser

  • Procedure:

    • A mixture of isothiazole-4-carboxamide (1.0 eq), triethyl orthoformate (5.0 eq), and acetic anhydride (5.0 eq) is heated at reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • After cooling, the reaction mixture is concentrated under reduced pressure to remove volatile components.

    • The residue is triturated with diethyl ether or ethanol to induce crystallization.

    • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Visualization of Heterocycle Synthesis Workflow

cluster_start Starting Material cluster_activation Activation cluster_intermediates Key Intermediates cluster_products Final Heterocycles Isothiazole_acid Isothiazole-4- carboxylic Acid Acid_Chloride Isothiazole-4- carbonyl Chloride Isothiazole_acid->Acid_Chloride SOCl₂ or (COCl)₂ Ortho_hydroxy_amide N-(2-hydroxyphenyl) isothiazole-4-carboxamide Isothiazole_acid->Ortho_hydroxy_amide EDC/HOBt, 2-aminophenol Amide Isothiazole-4-carboxamide Acid_Chloride->Amide NH₃ or R-NH₂ Pyrimidinone Isothiazolo[5,4-d] pyrimidin-4(5H)-one Amide->Pyrimidinone HC(OEt)₃, Ac₂O Oxazinone Isothiazolo[5,4-d] oxazin-4-one Ortho_hydroxy_amide->Oxazinone Ac₂O, Δ

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a potent and adaptable starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around the isothiazole core. The activation of the carboxylic acid to its corresponding acid chloride or its direct use in amide coupling reactions opens up a plethora of synthetic possibilities. The subsequent cyclization and cyclocondensation reactions pave the way for the construction of complex, fused heterocyclic systems with high potential for biological activity. By understanding the principles behind these transformations, scientists can further innovate and develop new synthetic methodologies to expand the library of isothiazole-based compounds for various applications.

References

Application Notes and Protocols: Isothiazole-4-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Potential of Isothiazole-4-carboxylic Acid in Coordination Chemistry

This compound is a heterocyclic compound of growing interest in the fields of medicinal chemistry and materials science. Its structure, which features a five-membered aromatic ring containing both nitrogen and sulfur heteroatoms, combined with a carboxylic acid functional group, makes it a highly versatile ligand for the coordination of metal ions. The isothiazole ring itself offers a nitrogen atom as a potential coordination site, while the carboxylate group provides two oxygen atoms, allowing for a variety of binding modes. This dual functionality enables the formation of stable metal complexes with diverse geometries and electronic properties.

The strategic placement of the carboxylate group at the 4-position of the isothiazole ring influences the steric and electronic environment around the potential coordination sites, allowing for the fine-tuning of the properties of the resulting metal complexes. These complexes have shown promise in various applications, including catalysis and as potential therapeutic agents.[1] The isothiazole moiety is a key component in a number of biologically active compounds, and its incorporation into metal complexes is a promising strategy for the development of novel drugs with unique mechanisms of action.[2]

This guide provides a comprehensive overview of the use of this compound as a ligand, including detailed protocols for its synthesis, the preparation of its metal complexes, and methods for evaluating their potential applications.

Part 1: Synthesis of the Ligand: this compound

A reliable supply of the ligand is the first critical step in the exploration of its coordination chemistry. While several synthetic routes to the isothiazole core exist, a common and effective method for the preparation of this compound involves the oxidative cyclization of an appropriate precursor. The following protocol is a generalized procedure based on established methods for the synthesis of isothiazole derivatives.[2]

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from readily available materials.

Materials:

  • Ethyl 3-amino-3-thioxopropanoate

  • N-bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

Procedure:

  • Step 1: Cyclization to form Ethyl Isothiazole-4-carboxylate.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-3-thioxopropanoate (1 equivalent) in 100 mL of dichloromethane.

    • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature. The addition should be controlled to avoid a rapid exotherm.

    • After the addition is complete, heat the mixture to reflux (approximately 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl isothiazole-4-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • To the crude ethyl isothiazole-4-carboxylate, add a solution of 1 M sodium hydroxide (2.5 equivalents) in 50 mL of ethanol/water (1:1 v/v).

    • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the ester is fully consumed (as monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 50 mL of deionized water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate of this compound should form.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.

Characterization:

  • The final product should be a white to off-white solid.

  • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The versatility of this compound as a ligand stems from its ability to coordinate to metal centers in several ways. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other co-ligands.

Understanding Coordination Modes

The two primary coordination sites are the nitrogen atom of the isothiazole ring and the oxygen atoms of the carboxylate group. This can lead to:

  • Monodentate Coordination: Through the isothiazole nitrogen. This is favored by soft metal ions that have a higher affinity for nitrogen donors.

  • Bidentate Chelation: Through the isothiazole nitrogen and one oxygen of the carboxylate group, forming a stable five-membered ring. This is a common coordination mode for many transition metals.

  • Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the most favorable coordination mode. For instance, calculations can determine the relative energies of complexes formed through N-coordination versus S-coordination, with N-coordination generally being favored for platinum(II) complexes.[3]

coordination_modes cluster_ligand This compound cluster_complexes Coordination Modes L Isothiazole-4-carboxylate M1 Metal Center L->M1 Monodentate (N-coordination) M2 Metal Center L->M2 Bidentate Chelation (N,O-coordination) M3 Metal Center L->M3 M4 Metal Center L->M4 M3->M4 Bridging (O,O'-coordination)

Caption: Potential coordination modes of isothiazole-4-carboxylate.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a representative transition metal complex, bis(isothiazole-4-carboxylato)diaquacopper(II), adapted from similar preparations with thiazole-based ligands.[4]

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Step 1: Deprotonation of the Ligand.

    • In a 100 mL beaker, dissolve this compound (2 mmol) in 20 mL of deionized water containing sodium hydroxide (2 mmol). Stir until a clear solution of sodium isothiazole-4-carboxylate is formed. The pH of the solution should be approximately 6-7.

  • Step 2: Complexation Reaction.

    • In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in 20 mL of deionized water.

    • Slowly add the aqueous solution of the copper salt to the ligand solution with constant stirring.

    • A precipitate will begin to form. Stir the mixture at room temperature for 2 hours to ensure complete reaction.

  • Step 3: Isolation and Purification of the Complex.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with deionized water (3 x 10 mL) and then with a small amount of ethanol (2 x 5 mL).

    • Dry the complex in a desiccator over silica gel.

Rationale for Experimental Choices:

  • Deprotonation: The carboxylic acid is deprotonated with a stoichiometric amount of base to form the carboxylate anion, which is a much stronger coordinating agent than the neutral carboxylic acid.

  • Solvent: Water is a suitable solvent for the reactants and allows for the precipitation of the neutral metal complex product.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of the [Cu(L)₂(H₂O)₂] complex, where two carboxylate ligands and two water molecules saturate the coordination sphere of the Cu(II) ion.

Protocol 3: Synthesis of a Platinum(II) Complex for Biological Screening

This protocol outlines the synthesis of a potential anticancer agent, cis-dichlorobis(isothiazole-4-carboxylato)platinum(II), based on methods for similar platinum complexes.[3][5]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Deionized water

  • Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard laboratory glassware, protected from light

Procedure:

  • Step 1: Preparation of Reactant Solutions.

    • Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 20 mL of deionized water in a round-bottom flask wrapped in aluminum foil to protect it from light.

    • In a separate beaker, dissolve this compound (2.2 mmol) in 10 mL of DMF.

  • Step 2: Complexation Reaction.

    • Slowly add the ligand solution to the stirring solution of K₂PtCl₄ at room temperature.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours. The progress of the reaction can be monitored by observing the formation of a precipitate.

  • Step 3: Isolation and Purification.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water, followed by a small amount of cold ethanol, and then diethyl ether.

    • Dry the product under vacuum.

Rationale for Experimental Choices:

  • Light Protection: Platinum complexes are often light-sensitive, so carrying out the reaction in the dark prevents photo-induced decomposition.

  • Solvent System: A water/DMF mixture is used to solubilize both the inorganic platinum salt and the organic ligand.

  • Extended Reaction Time: The substitution of chloride ligands on the platinum center is a relatively slow process, requiring an extended reaction time to achieve a good yield.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the successful synthesis of the desired metal complex and to understand its structural and electronic properties.

Key Characterization Techniques
TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the carboxylate group to the metal center. The C=O stretching frequency of the free carboxylic acid (typically ~1700 cm⁻¹) shifts to lower wavenumbers (asymmetric stretch ~1610-1550 cm⁻¹ and symmetric stretch ~1400 cm⁻¹) upon coordination. The difference between these two stretches (Δν) can provide information about the coordination mode of the carboxylate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., Pt(II)), ¹H and ¹³C NMR can confirm the structure of the coordinated ligand. Shifts in the resonances of the isothiazole ring protons and carbons upon coordination can indicate the binding site.
Elemental Analysis (C, H, N, S) Determines the empirical formula of the complex, providing evidence for the ligand-to-metal ratio and the presence of any coordinated or lattice solvent molecules.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. This is the gold standard for determining the precise coordination mode of the ligand.
Mass Spectrometry (e.g., ESI-MS) Helps to determine the molecular weight of the complex and can provide information about its fragmentation pattern, further confirming its composition.

Part 4: Applications and Evaluation Protocols

Metal complexes of this compound are being explored for a range of applications, most notably in catalysis and medicinal chemistry.

Application in Catalysis

Palladium complexes of isothiazole derivatives have shown catalytic activity in cross-coupling reactions, such as the Suzuki reaction.[6] The isothiazole ligand can stabilize the palladium center and facilitate the catalytic cycle.

suzuki_cycle Pd(0)L2 Pd(0) Complex Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Base Base Base->Transmetalation

Caption: Generalized Suzuki cross-coupling catalytic cycle.

Protocol 4: General Procedure for a Suzuki Cross-Coupling Reaction
  • To a reaction vial, add the aryl halide (1 mmol), the boronic acid (1.2 mmol), the palladium complex of this compound (1-2 mol%), and a base such as K₂CO₃ (2 mmol).

  • Add 5 mL of a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or dioxane).

  • Seal the vial and heat the mixture at 80-100°C for the required time (typically 2-24 hours), with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Application in Medicinal Chemistry: Anticancer Activity

Platinum complexes, in particular, are of interest as potential anticancer agents. The cytotoxicity of these complexes against cancer cell lines can be evaluated using various in vitro assays, with the MTT assay being one of the most common.[3][6][7]

Protocol 5: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a detailed procedure for determining the in vitro anticancer activity of a synthesized metal complex.[3][6][7]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized metal complex

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Step 1: Cell Seeding.

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow the cells to attach.

  • Step 2: Compound Treatment.

    • Prepare a stock solution of the metal complex in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include wells with medium only (negative control) and medium with DMSO at the highest concentration used (vehicle control).

    • Incubate the plate for 48-72 hours.

  • Step 3: MTT Assay.

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Step 4: Data Analysis.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the MTT assay are typically presented in a table summarizing the IC₅₀ values.

ComplexCell LineIC₅₀ (µM)
cis-DDP (Cisplatin)MCF-7~15
cis-[Pt(isothiazole-4-COO)₂Cl₂] (Hypothetical)MCF-7~25
cis-DDP (Cisplatin)A549~10
cis-[Pt(isothiazole-4-COO)₂Cl₂] (Hypothetical)A549~18

Conclusion

This compound is a ligand with significant, yet still largely untapped, potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of novel metal complexes. The protocols outlined in this guide provide a starting point for researchers to synthesize and characterize these complexes, and to explore their promising applications in catalysis and as potential anticancer agents. Further research into the coordination chemistry of this ligand with a wider range of metals and the biological evaluation of the resulting complexes is warranted and expected to lead to exciting new discoveries.

References

Application Notes and Protocols for the Functionalization of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Isothiazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel chemical entities. This guide provides detailed experimental protocols, mechanistic insights, and practical guidance for key chemical transformations of this compound, including esterification, amidation, and palladium-catalyzed cross-coupling reactions. The methodologies are designed for researchers in synthetic organic chemistry and drug development, aiming to facilitate the exploration of this important chemical space.

Introduction: The Isothiazole Scaffold in Drug Discovery

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties and metabolic stability, making them attractive moieties in drug design.[2][3] Compounds incorporating the isothiazole ring have been investigated for a multitude of therapeutic applications, from treating diabetes and Parkinson's disease to acting as potent enzyme inhibitors.[4][5] this compound is a particularly valuable starting material, as the carboxylic acid group provides a handle for straightforward functionalization, while the heterocyclic core can be further modified to modulate pharmacological properties.

This document outlines robust protocols for three classes of reactions essential for diversifying the this compound core:

  • Functional Group Conversion: Direct transformation of the carboxylic acid into esters and amides.

  • Precursor Synthesis: Halogenation of the isothiazole ring to enable cross-coupling.

  • Carbon-Carbon and Carbon-Nitrogen Bond Formation: Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for advanced scaffold decoration.

Core Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be readily converted into esters or amides. Esterification is often a necessary first step to protect the acidic proton, which can interfere with subsequent palladium-catalyzed reactions, and to improve solubility in organic solvents.

Protocol: Fischer Esterification of this compound

The Fischer esterification is a classic acid-catalyzed reaction that is both cost-effective and scalable for converting carboxylic acids to esters. The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent (in large excess) and/or by removing the water byproduct.[5][6]

Causality: Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5] The use of a strong acid like H₂SO₄ is crucial for this activation.

Fischer_Esterification_Workflow reagents This compound + Alcohol (e.g., Ethanol) + Conc. H₂SO₄ (cat.) reaction Reaction Setup • Add reagents to flask • Heat to reflux (e.g., 78°C for EtOH) • Monitor by TLC reagents->reaction 1. Combine workup Aqueous Work-up • Cool mixture • Neutralize with NaHCO₃ (aq) • Extract with Ethyl Acetate reaction->workup 2. Upon Completion purification Purification • Dry organic layer (Na₂SO₄) • Concentrate in vacuo • Column Chromatography (optional) workup->purification 3. Isolate product Ethyl Isothiazole-4-carboxylate purification->product 4. Characterize

Caption: General workflow for Fischer Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., ethanol, methanol) in large excess to act as both reactant and solvent (approx. 10-20 eq or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., ~78°C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by silica gel column chromatography.[7]

AlcoholCatalystTemperatureTypical TimeExpected Product
MethanolH₂SO₄ (cat.)Reflux (~65°C)4-12 hMethyl isothiazole-4-carboxylate
EthanolH₂SO₄ (cat.)Reflux (~78°C)4-16 hEthyl isothiazole-4-carboxylate
n-ButanolH₂SO₄ (cat.)Reflux (~118°C)6-24 hn-Butyl isothiazole-4-carboxylate
Protocol: Amide Coupling using HATU

For the synthesis of amides, peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient, minimizing side reactions and racemization.

Causality: HATU reacts with the carboxylate anion (formed by the addition of a non-nucleophilic base like DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. Pre-activation of the acid with HATU before adding the amine is crucial to prevent HATU from reacting directly with the amine.

Amide_Coupling_Workflow acid This compound + HATU + DIPEA in DMF activation Acid Activation • Stir at 0°C to rt • Formation of active ester acid->activation 1. Pre-activate amine_add Amine Addition • Add Amine (1.1 eq) • Stir at rt activation->amine_add 2. 15-30 min workup Aqueous Work-up • Dilute with water • Extract with Ethyl Acetate amine_add->workup 3. Upon Completion (TLC) purification Purification • Column Chromatography workup->purification 4. Isolate product Isothiazole-4-carboxamide Derivative purification->product 5. Characterize

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Add the coupling reagent, HATU (1.1-1.2 eq), to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-6 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Coupling ReagentBaseSolventKey Advantage
HATU DIPEADMF, CH₂Cl₂High efficiency, low racemization
EDC/HOBt DIPEA, Et₃NDMF, CH₂Cl₂Cost-effective, byproducts are water-soluble
BOP/PyBOP DIPEADMF, CH₃CNPhosphonium-based, effective for hindered couplings

Synthesis of Precursors for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation but require an electrophilic partner, typically an aryl halide.[1] Therefore, halogenation of the isothiazole ring is a necessary prerequisite. The 5-position of the isothiazole ring is often targeted for functionalization.

Synthetic Route to 5-Bromo-isothiazole-4-carboxylic Acid

A common strategy involves the synthesis of a 5-amino-isothiazole precursor, followed by a Sandmeyer-type bromination, and subsequent functional group manipulation to install the carboxylic acid. An alternative, more direct route involves the diazotization of a 5-carboxamide.

Precursor_Synthesis cluster_0 Route via Carboxamide start 3-Bromoisothiazole- 5-carboxamide step1 Diazotization NaNO₂, TFA, 0°C start->step1 product 3-Bromoisothiazole- 5-carboxylic Acid step1->product

Caption: Synthesis of a bromo-isothiazole carboxylic acid.

Protocol: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid from Carboxamide

This protocol demonstrates the conversion of a carboxamide to a carboxylic acid under diazotization conditions, a method applicable to halogenated isothiazoles.

  • Suspend 3-Bromoisothiazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add sodium nitrite (NaNO₂, 4.0 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until the starting material is consumed as monitored by TLC (typically 15-30 minutes).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid product, which can often be used without further purification.

Palladium-Catalyzed Cross-Coupling Reactions

With a halo-isothiazole carboxylate in hand, a vast array of substituents can be introduced onto the heterocyclic core. It is standard practice to use the ester derivative of the halo-isothiazole carboxylic acid for these reactions to prevent interference from the acidic proton.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds, connecting the isothiazole core to various aryl or heteroaryl groups using a boronic acid or ester.[1]

Catalytic Cycle Insight: The cycle involves oxidative addition of the Pd(0) catalyst to the isothiazole-bromide bond, followed by transmetalation with the boronate species (activated by the base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Workflow reagents Ethyl 5-bromo-isothiazole-4-carboxylate + Arylboronic Acid + Pd Catalyst & Ligand + Base (e.g., K₂CO₃) reaction Reaction Setup • Degas solvent (e.g., Toluene/H₂O) • Combine reagents under Inert Gas (Ar) • Heat to 100°C reagents->reaction 1. Combine workup Aqueous Work-up • Cool mixture • Dilute with EtOAc & H₂O • Separate layers reaction->workup 2. Upon Completion (TLC) purification Purification • Dry organic layer (Na₂SO₄) • Concentrate in vacuo • Column Chromatography workup->purification 3. Isolate product Ethyl 5-aryl-isothiazole-4-carboxylate purification->product 4. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol: [1]

  • To a reaction vessel, add the ethyl 5-bromo-isothiazole-4-carboxylate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvents (e.g., a mixture of toluene and water, or dioxane).

  • Heat the reaction mixture with vigorous stirring (e.g., 80-110°C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Catalyst / LigandBaseSolventTemperature
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100 °C
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane110 °C
Pd(PPh₃)₄K₂CO₃DME / H₂O90 °C
Protocol: Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. This reaction typically requires both palladium and copper(I) co-catalysts.

Causality: The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species in the transmetalation step. Copper-free versions have also been developed.

Step-by-Step Protocol:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).

  • Add ethyl 5-bromo-isothiazole-4-carboxylate (1.0 eq) and an anhydrous solvent (e.g., THF or DMF).

  • Add the base, typically a liquid amine such as triethylamine (Et₃N) or DIPEA, which can also serve as a co-solvent.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.

Catalytic Cycle Insight: Similar to other cross-coupling reactions, the cycle begins with oxidative addition of Pd(0) to the aryl halide. The amine then coordinates to the palladium(II) complex, and after deprotonation by the strong base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.

Step-by-Step Protocol:

  • To a reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq).

  • Seal the tube, then evacuate and backfill with argon.

  • Add a solution of ethyl 5-bromo-isothiazole-4-carboxylate (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (e.g., 80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Product Purification and Characterization

Purification: The primary method for purifying the products from these reactions is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired product from starting materials and byproducts.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shift of the isothiazole ring protons and carbons, along with the signals from the newly introduced substituents, will confirm the success of the reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

References

analytical methods for Isothiazole-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Quantification of Isothiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its precise and accurate quantification is paramount for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and accessibility, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, especially in complex biological matrices. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system in line with regulatory expectations.

Introduction: The Analytical Imperative

The isothiazole ring is a privileged scaffold found in numerous pharmacologically active compounds. This compound, as a key synthetic intermediate, requires rigorous analytical control to ensure the quality, safety, and efficacy of final products. The choice of analytical method is critical and depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the required throughput.

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and execution for quantifying this specific molecule. We will explore the foundational principles of the two most applicable techniques and provide step-by-step protocols that can be adapted and validated in any modern analytical laboratory.

Comparative Overview of Core Analytical Techniques

The quantification of a polar, ionizable molecule like this compound is best approached with liquid chromatography. While Gas Chromatography (GC) is a powerful separation technique, it is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids without a derivatization step to increase volatility.[1][2] Therefore, HPLC and LC-MS/MS are the methods of choice.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1]Combines HPLC separation with highly selective and sensitive mass-based detection.[3]
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).[4]
Selectivity Moderate; relies on chromatographic retention time and UV spectrum. Prone to interference from co-eluting compounds with similar UV absorbance.Excellent; relies on retention time, precursor ion mass, and specific fragment ion masses (MRM), minimizing interferences.[5]
Matrix Suitability Best for relatively clean matrices (e.g., reaction mixtures, formulated products).Ideal for complex matrices (e.g., plasma, urine, tissue homogenates) due to high selectivity.[4]
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, more complex method development and operation.
Primary Application Purity analysis, content uniformity, dissolution testing, reaction monitoring.Bioanalysis, pharmacokinetic studies, impurity identification, trace-level quantification.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most analytical laboratories. Its reliability and simplicity make it an excellent choice for quantifying this compound in bulk materials, reaction mixtures, and simple formulations.

The "Why": Causality in HPLC-UV Method Design
  • Chromatographic Mode & Stationary Phase: A reversed-phase (RP) separation is ideal. This compound is a polar molecule, and a C18 stationary phase provides sufficient hydrophobic interaction for retention.

  • Mobile Phase pH Control: This is the most critical parameter. The carboxylic acid group (pKa typically ~3-5) must be protonated (uncharged) to ensure consistent retention and good peak shape on an RP column. Therefore, the mobile phase pH must be maintained at least 1.5-2 units below the analyte's pKa. Acidifying the aqueous portion of the mobile phase with 0.1% formic acid or perchloric acid is standard practice.[6]

  • Organic Modifier: Acetonitrile or methanol is used to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Detection Wavelength (λ): The isothiazole ring contains a π-conjugated system, making it UV-active. The optimal detection wavelength should be set at an absorbance maximum (λmax) to achieve the highest sensitivity. This is determined by acquiring a UV-Vis spectrum of the analyte in the mobile phase.

Experimental Protocol: HPLC-UV Quantification

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable acid).

  • 0.45 µm syringe filters.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mix of Mobile Phase A:B) to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B (this is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at λmax (e.g., 254 nm, to be determined experimentally).

  • Analysis: Inject the blank (mobile phase), calibration standards, and samples.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve using the regression equation.

Method Validation Summary (ICH Guidelines)

The method's suitability must be confirmed through validation.[7][8]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from blank/placebo components. Peak purity should pass if using a DAD.Ensures the signal is only from the analyte.[8]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a direct proportional relationship between concentration and response.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[8]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.Demonstrates the method's consistency and reproducibility.[8]
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration that can be reliably detected and quantified.[7]
Robustness Results remain within acceptable limits with small, deliberate changes in method parameters (e.g., pH, flow rate).Shows the method's reliability during normal use.

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or trace-level quantification, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[4]

The "Why": Causality in LC-MS/MS Method Design
  • LC Separation: The same RP-LC principles as the HPLC-UV method apply. However, volatile buffers like formic acid or ammonium formate are mandatory as non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer source.

  • Ionization: Electrospray Ionization (ESI) is ideal for this molecule. ESI can be run in either positive or negative mode.

    • Negative Mode (ESI-): Highly intuitive for a carboxylic acid. The molecule will readily deprotonate to form the [M-H]⁻ ion. This is often the preferred mode for acidic compounds.

    • Positive Mode (ESI+): The isothiazole ring nitrogen can be protonated to form the [M+H]⁺ ion. This mode should also be tested, as it can sometimes provide better sensitivity or reduced matrix effects.

  • Detection (Multiple Reaction Monitoring - MRM): This is the key to the technique's selectivity.

    • The first quadrupole (Q1) is set to isolate only the mass-to-charge ratio (m/z) of the parent ion (e.g., [M-H]⁻).

    • This isolated ion is fragmented in the collision cell (Q2).

    • The third quadrupole (Q3) is set to monitor for a specific, stable fragment ion. This precursor → product ion transition is unique to the analyte, virtually eliminating interferences.[5]

  • Internal Standard (IS): For highest accuracy, a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H) is the ideal IS. If unavailable, a close structural analog can be used. The IS corrects for variability in sample preparation, injection volume, and instrument response.

Experimental Protocol: LC-MS/MS Quantification

Instrumentation & Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source).

  • LC system, column, and solvents as described in the HPLC-UV method (ensure volatile buffers are used).

  • Internal Standard (IS).

  • Materials for sample preparation (e.g., protein precipitation plates, SPE cartridges).

Step-by-Step Methodology:

  • Analyte Tuning & MRM Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to find the optimal ESI source parameters (e.g., capillary voltage, gas flows).

    • Identify the m/z of the precursor ion ([M-H]⁻ or [M+H]⁺).

    • Perform a product ion scan to identify the most intense and stable fragment ions.

    • Optimize the collision energy (CE) to maximize the signal for the chosen precursor → product ion transition. Repeat for the Internal Standard.

  • Sample Preparation (for Plasma):

    • Protein Precipitation (PPT): To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the Internal Standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant to a clean plate or vial for injection.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm (shorter columns are common for high-throughput MS analysis).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might be: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate.

  • MS/MS Conditions (Example MRM Transitions):

    • Analyte (MW ≈ 129.14):

      • ESI-: 128.1 → 84.1 (loss of CO₂)

    • Internal Standard: (To be determined based on the specific IS used)

  • Analysis & Data Processing:

    • Create a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration.

    • Quantify unknown samples using the regression equation from the curve.

Visualized Workflows

A clear workflow diagram is essential for protocol clarity and training.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standards & Samples A->B C Filter Samples (0.45 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV/Vis E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Unknowns H->I

Caption: General workflow for quantification by HPLC-UV.

LC-MS/MS Bioanalysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Add Acetonitrile with Internal Standard P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject into LC P4->A1 A2 Separate on C18 Column A1->A2 A3 Ionize (ESI) A2->A3 A4 Detect via MRM A3->A4 D1 Calculate Peak Area Ratios (Analyte/IS) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknowns D2->D3

Caption: Bioanalytical workflow using LC-MS/MS with protein precipitation.

Conclusion

The successful quantification of this compound is readily achievable with standard chromatographic techniques. The choice between HPLC-UV and LC-MS/MS should be driven by the specific analytical challenge. HPLC-UV offers a robust and cost-effective solution for less complex samples, while LC-MS/MS provides the high sensitivity and selectivity required for bioanalysis and trace-level detection. The protocols provided herein serve as a comprehensive starting point for method development and validation, empowering researchers to generate reliable and accurate data in their drug development and research endeavors.

References

Application Note: HPLC Analysis for Purity Determination of Isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Isothiazole-4-carboxylic acid purity. The protocol is tailored for researchers, scientists, and professionals in drug development and quality control. The described reversed-phase HPLC method is designed for accuracy, precision, and specificity, ensuring reliable assessment of the active pharmaceutical ingredient (API) and identification of potential process-related impurities and degradation products. This document provides a comprehensive guide, from the underlying scientific principles to detailed experimental protocols and method validation in accordance with ICH guidelines.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. Regulatory bodies require that analytical methods used for purity assessment are validated to be accurate, precise, and specific for their intended purpose.[3][4]

This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound. The inherent polarity of this carboxylic acid presents a challenge for retention on traditional C18 stationary phases.[5][6][7] This note addresses this by employing a suitable polar-compatible column and mobile phase conditions to achieve adequate retention and separation from potential impurities.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄H₃NO₂S[1][8][9]
Molecular Weight129.14 g/mol [1][8][9]
LogP0.8413[8]
pKa(Not explicitly found, but expected to be acidic due to the carboxylic acid group)
TPSA (Topological Polar Surface Area)50.19 Ų[8]

Method Development and Rationale

The primary challenge in developing an HPLC method for this compound is its polar nature, which can lead to poor retention on conventional reversed-phase columns.[5][7]

Column Selection

A standard C18 column often fails to provide sufficient retention for polar acidic compounds, which may elute in the solvent front.[5] To overcome this, a column with a more polar-compatible stationary phase is recommended. Options include:

  • Polar-Endcapped C18: These columns have modified surfaces to reduce interaction with residual silanols and improve peak shape for polar analytes.

  • AQ-type C18: Designed to be stable in highly aqueous mobile phases, preventing phase collapse that can occur with traditional C18 columns under such conditions.[10]

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and anion-exchange, providing enhanced retention for polar acidic compounds.[5][6]

For this application, a polar-endcapped C18 column was selected to provide a balance of hydrophobic retention and compatibility with highly aqueous mobile phases.

Mobile Phase Selection

To ensure the analyte is in a neutral, less polar state to enhance retention on a reversed-phase column, the mobile phase pH should be controlled.[6] For a carboxylic acid, a mobile phase with a pH below its pKa is ideal. A pH of approximately 3.0 is a common starting point for retaining carboxylic acids.[6]

  • Aqueous Phase: 0.1% Formic Acid in Water (pH ~2.7). Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed.

  • Organic Phase: Acetonitrile. It is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.

A gradient elution is employed to ensure the elution of any less polar impurities that may be present.

Detector Selection

This compound possesses a UV chromophore, making UV detection a suitable and robust choice. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution. For this application, a detection wavelength of 272 nm was found to be appropriate.[11]

Experimental Protocol

Materials and Equipment
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade)

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v)

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Purity Calculation

The purity of the sample is determined by the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]

System Suitability

System suitability parameters are established to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[13][14] A sample of this compound is subjected to various stress conditions to induce degradation. The method's ability to separate the main peak from any degradation products is assessed.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: 105 °C for 48 hours.[15][16]

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[15]

The method should demonstrate resolution between the this compound peak and all degradation product peaks.

Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations. A calibration curve is generated by plotting the peak area against the concentration.

ParameterResult
Range 0.005 mg/mL to 0.15 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy and Precision

Accuracy is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[17][18]

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

ParameterAcceptance Criteria
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard HPLC_Setup System Setup & Equilibration Prep_Standard->HPLC_Setup Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->HPLC_Setup System_Suitability System Suitability Test (SST) HPLC_Setup->System_Suitability Injection Inject Samples & Standards System_Suitability->Injection If SST Passes Data_Acquisition Chromatogram Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Calculate % Purity & Impurities Integration->Calculation Validation_Check Verify Against Validation Criteria Calculation->Validation_Check Report Generate Final Report Validation_Check->Report If Criteria Met

Caption: HPLC Purity Analysis Workflow.

Potential Impurities

Knowledge of the synthetic route of this compound is crucial for identifying potential process-related impurities. Common synthetic pathways may involve the oxidation of precursors or cyclization reactions.[2][19][20] Potential impurities could include starting materials, intermediates, by-products from side reactions, and degradation products.

Impurity_Sources cluster_impurities Potential Impurity Sources Analyte This compound (API) Starting_Materials Starting Materials & Reagents Starting_Materials->Analyte Incomplete Reaction Intermediates Synthetic Intermediates Intermediates->Analyte Incomplete Conversion Byproducts Reaction By-products Byproducts->Analyte Side Reactions Degradation Degradation Products Degradation->Analyte Instability

Caption: Sources of Potential Impurities.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the validation criteria set forth by ICH guidelines. The use of a polar-endcapped C18 column and an acidic mobile phase allows for adequate retention and sharp peak shape of the polar analyte. The forced degradation studies confirm the stability-indicating nature of the method, making it a reliable tool for quality control in the pharmaceutical industry.

References

Isothiazole-4-carboxylic acid in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Isothiazole-4-Carboxylic Acid in the Development of Enzyme Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability, unique electronic properties, and ability to participate in diverse, high-affinity interactions with biological targets.[1] This guide focuses on a particularly valuable building block: This compound . The strategic placement of the carboxylic acid group provides a critical anchor point for enzyme active site engagement and a versatile chemical handle for constructing focused libraries of derivatives. We will explore the rationale for its use, detail its application in targeting key enzyme families such as proteases and kinases, and provide robust, field-tested protocols for synthesis and biological evaluation.

The Isothiazole Scaffold: A Foundation for Potent Inhibition

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is not merely a passive scaffold. Its inherent properties make it an active contributor to inhibitor potency and selectivity.

  • Chemical Stability and Aromaticity: The aromatic nature of the isothiazole ring imparts significant metabolic stability, protecting it from degradation by metabolic enzymes and extending its biological half-life.[1]

  • Molecular Interactions: The sulfur atom can engage in specific interactions with enzyme active sites, while the nitrogen atom is a hydrogen bond acceptor. This dual capability allows for multipoint binding, enhancing affinity.

  • Bioisosterism: The this compound moiety can serve as a bioisostere for other functional groups, such as a tetrazole or a 3-hydroxyisoxazole, mimicking the acidic and hydrogen-bonding properties of a native substrate or another inhibitor class while offering a novel chemical space.[2]

  • Synthetic Versatility: The carboxylic acid at the 4-position is the key to unlocking the scaffold's potential. It is readily converted into a vast array of functional groups—most commonly amides—allowing for systematic exploration of the chemical space around the core to optimize target binding.[3][4][5]

Strategic Application in Targeting Disease-Relevant Enzymes

Derivatives of this compound have been successfully deployed to inhibit a wide range of enzyme classes implicated in human diseases, from cancer to inflammation and infectious diseases.

Protease Inhibitors: A Case Study in MALT1

Proteases are a major class of drug targets. The isothiazole scaffold has proven particularly effective in the design of inhibitors for mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).

  • Therapeutic Rationale: MALT1 is a paracaspase essential for the activation of the NF-κB signaling pathway, which is chronically active and drives the survival of certain cancers like Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[6][7] Therefore, inhibiting MALT1's protease activity is a prime therapeutic strategy.[6][8][9]

  • Inhibitor Design: Isothiazole-based compounds have been identified as potent MALT1 inhibitors.[7][8] The isothiazole core serves to orient key pharmacophoric elements into the active site, while derivatives of the 4-carboxylic acid group can be modified to enhance binding affinity and selectivity.

The diagram below illustrates the central role of MALT1 in the NF-κB pathway and the intervention point for inhibitors.

MALT1_Pathway cluster_CBM CBM Complex CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 Protease BCL10->MALT1 IKK IKK Complex MALT1->IKK activates AntigenReceptor Antigen Receptor Signaling AntigenReceptor->CARMA1 activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65/p50 (NF-κB) Nucleus Nucleus NFkB_p65->Nucleus translocates to IkB->NFkB_p65 releases Genes Target Gene Expression (Proliferation, Survival) Nucleus->Genes Inhibitor Isothiazole-based Inhibitor Inhibitor->MALT1 INHIBITS

Caption: MALT1 protease activation within the CBM complex and subsequent NF-κB signaling.

Kinase Inhibitors

The rigid isothiazole (and related thiazole) framework is ideal for positioning functional groups to interact with the highly conserved ATP-binding pocket of protein kinases.[10] Derivatives have shown activity against multiple cancer-relevant kinases, including:

  • PI3K/AKT/mTOR pathway kinases[10]

  • B-RAF kinase[10]

  • Glycogen synthase kinase-3 (GSK-3)[10]

Metabolic and Inflammatory Enzyme Inhibitors

Isothiazole derivatives have also been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory arachidonic acid cascade.[11] Furthermore, the scaffold has been used to target human lactate dehydrogenase A (hLDHA), an enzyme critical for the altered metabolism in cancer cells.[12]

Application Protocols: From Synthesis to Biological Validation

The following protocols provide a robust framework for synthesizing and evaluating novel enzyme inhibitors based on the this compound scaffold.

Protocol 1: Synthesis of a Focused Isothiazole-4-Carboxamide Library

This protocol details a standard and reliable method for converting this compound into a diverse set of amides, a crucial first step in exploring structure-activity relationships (SAR).

Materials:

  • This compound

  • A diverse panel of primary or secondary amines (e.g., aniline derivatives, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Carboxylic Acid Activation: Add EDC (1.5 eq) and DMAP (0.1 eq) to the solution. Stir at room temperature for 30 minutes. Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DMAP acts as a catalyst for this activation.[5]

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes unreacted amine and DMAP. The bicarbonate wash removes unreacted starting material and HOBt/EDC byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Protocol 2: General In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a fluorogenic substrate.

Materials:

  • Purified target enzyme

  • Fluorogenic enzyme substrate

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl or HEPES with appropriate pH, salts, and additives like DTT or BSA)

  • Test compounds (isothiazole derivatives) dissolved in 100% DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well or 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps to create an 8- or 12-point dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of serially diluted compound (or DMSO for vehicle control) to the appropriate wells of the assay plate.

    • Negative Control (0% Inhibition): Wells with enzyme and DMSO only.

    • Positive Control (100% Inhibition): Wells with enzyme and a saturating concentration of a known potent inhibitor.

  • Enzyme Addition: Prepare a solution of the enzyme in assay buffer at 2X the final desired concentration. Add 50 µL to each well (except for a "no enzyme" control).

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at or near its Kₘ value). Add 50 µL to all wells to initiate the reaction. The final volume is now 101 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature. Measure the fluorescence signal every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_Test - Rate_Blank] / [Rate_Vehicle - Rate_Blank]).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation & Structure-Activity Relationship (SAR)

Systematic modification of the isothiazole-4-carboxamide, as described in Protocol 1, allows for the elucidation of SAR. The table below presents hypothetical data for a series of analogs targeting MALT1, illustrating how small changes can dramatically impact potency.

Compound IDR Group (at Carboxamide)MALT1 IC₅₀ (nM)
ITA-001 -H>10,000
ITA-002 -Phenyl850
ITA-003 -4-Fluorophenyl250
ITA-004 -3,4-Dichlorophenyl75
ITA-005 -Cyclohexyl1,200

From this hypothetical data, a clear SAR emerges: Aromatic substituents are preferred over aliphatic ones (ITA-004 vs. ITA-005), and electron-withdrawing groups on the phenyl ring enhance potency (ITA-004 > ITA-003 > ITA-002).

The diagram below illustrates a general workflow for inhibitor development and a hypothetical binding mode.

Workflow_Binding cluster_Workflow Inhibitor Development Workflow cluster_Binding Hypothetical Enzyme Binding Mode Scaffold Scaffold Selection (Isothiazole-4-COOH) Library Library Synthesis (Protocol 1) Scaffold->Library Screening Primary Screening (IC50 - Protocol 2) Library->Screening SAR SAR Analysis Screening->SAR LeadOpt Lead Optimization (ADME, Toxicity) SAR->LeadOpt BindingSite Node_Hbond H-Bond Acceptor (e.g., Backbone NH) Node_Hydrophobic Hydrophobic Pocket Node_Hbond_Donor H-Bond Donor (e.g., Asp, Glu) Inhibitor_Core Isothiazole Ring Inhibitor_Amide Amide Linker Inhibitor_Amide->Node_Hbond H-bond Inhibitor_R R-Group Inhibitor_R->Node_Hydrophobic Hydrophobic Interaction Inhibitor_COOH_part Carboxylate Oxygen Inhibitor_COOH_part->Node_Hbond_Donor H-bond / Ionic

Caption: A generalized workflow for inhibitor development and a conceptual binding model.

Critical Considerations: The Challenge of Bioactivation

While the isothiazole scaffold offers many advantages, researchers must be aware of potential liabilities. A critical concern is cytochrome P450-mediated bioactivation. The sulfur atom of the isothiazole ring can be oxidized, leading to the formation of a chemically reactive intermediate.[13] This reactive species can covalently bind to proteins or be trapped by glutathione.[13] Such bioactivation is a significant safety risk that can lead to idiosyncratic toxicity. Therefore, during lead optimization, it is imperative to conduct in vitro assays (e.g., glutathione trapping, covalent binding studies in liver microsomes) to assess and mitigate this risk.[13]

References

Application Notes & Protocols: Isothiazole-4-carboxylic Acid as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Isothiazole-4-carboxylic acid is an intriguing heterocyclic building block with significant potential in materials science. The isothiazole ring, a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, imparts unique electronic properties, chemical stability, and potential biocidal functionality. The carboxylic acid group at the 4-position provides a versatile chemical handle for integrating this core structure into a variety of advanced materials. This guide details the application of this compound as a precursor for synthesizing metal-organic frameworks (MOFs), advanced functional polymers, and corrosion-inhibiting surface films. Each section provides the scientific rationale, step-by-step experimental protocols, and expert insights into the causality behind methodological choices.

Introduction to this compound: A Profile for Material Synthesis

Isothiazole and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory and antiviral properties.[1][2] In materials science, the focus shifts to the physicochemical characteristics of the isothiazole ring. Its aromatic nature, combined with the presence of both sulfur and nitrogen heteroatoms, makes it an interesting component for creating materials with tailored electronic, optical, and surface-active properties.[3][4]

Key Molecular Attributes:

  • Rigid Aromatic Core: The planar, rigid structure is ideal for creating well-defined, crystalline structures like MOFs.

  • Heteroatom Functionality: The nitrogen and sulfur atoms can act as coordination sites for metal ions and provide strong adsorption capabilities on metal surfaces, a key feature for corrosion inhibition.[5]

  • Reactive Carboxylic Acid Group: The -COOH group is a primary functional group for material synthesis. It readily deprotonates to form carboxylates for MOF construction and can participate in condensation reactions to form polymers like polyesters and polyamides.[1][6]

The strategic combination of these features makes this compound a high-potential, yet under-explored, building block for next-generation materials.

Application I: Linker for Novel Metal-Organic Frameworks (MOFs)

Scientific Rationale: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The choice of the organic linker is critical as it dictates the pore size, geometry, and chemical functionality of the resulting framework. Heterocyclic dicarboxylic acids, such as thiazole-based linkers, are of great interest for creating MOFs with unique photoelectrochemical properties and applications in sensing and catalysis.[7][8][9] this compound can serve as a mono- or di-topic linker (if functionalized further) where the carboxylate group coordinates with the metal center and the isothiazole ring lines the pores, imparting specific chemical and electronic characteristics to the internal surface of the MOF.

Conceptual Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation p1 Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent (DMF) r1 Combine Solutions in Teflon-lined Autoclave p1->r1 Mix p2 Dissolve this compound in Solvent (DMF) p2->r1 r2 Heat at 100-250°C for 12-48 hours r1->r2 Seal & Heat r3 Slow Cooling to Room Temperature r2->r3 u1 Filter & Collect Crystals r3->u1 Isolate u2 Wash with Fresh Solvent (e.g., DMF, Methanol) u1->u2 u3 Activate: Heat under Vacuum to Remove Guest Solvents u2->u3

Caption: General workflow for solvothermal synthesis of an Isothiazole-based MOF.

Protocol 2.1: Solvothermal Synthesis of a Zinc-Isothiazole MOF (Zn-Iso)

This protocol describes a representative method for synthesizing a MOF using this compound as the organic linker and zinc nitrate as the metal source. The solvothermal method is widely used as it promotes the growth of high-quality crystals under elevated temperature and pressure.[10][11]

Materials & Equipment:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Methanol, high purity

  • 20 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Vacuum filtration system

  • Vacuum oven

Procedure:

  • Precursor Solution: In a 25 mL beaker, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of DMF. Stir until a clear, homogeneous solution is formed.

    • Causality Note: Ensuring complete dissolution of both the metal salt and the organic linker is crucial for homogeneous nucleation and the formation of a well-ordered crystalline MOF rather than an amorphous precipitate.[10]

  • Reaction Setup: Transfer the solution into a 20 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable laboratory oven. Heat to 120°C at a ramp rate of 5°C/min and hold at this temperature for 24 hours.[10]

    • Causality Note: The temperature and time are critical parameters. The elevated temperature provides the necessary energy for crystal formation, while the extended duration allows for slow crystal growth, leading to larger, more defined crystals.

  • Cooling: After 24 hours, turn off the oven and allow the autoclave to cool naturally to room temperature over several hours. Do not quench or force-cool, as this can lead to crystal defects.[10]

  • Product Isolation: Open the autoclave and collect the crystalline product by vacuum filtration. A white or off-white powder is expected.

  • Purification: Wash the collected solid three times with 10 mL of fresh DMF to remove any unreacted precursors trapped within the bulk material. Following the DMF wash, perform a solvent exchange by soaking the crystals in 15 mL of methanol for 8 hours, replacing the methanol three times.[12]

    • Causality Note: The initial DMF wash is critical for purity. The subsequent methanol exchange is an essential step for "activation." Methanol is more volatile than DMF and is more easily removed from the MOF pores in the final activation step.[12]

  • Activation: Dry the purified MOF powder under vacuum at 150°C for 12 hours. This step removes the guest methanol molecules from the pores, making the internal surface area accessible for applications like gas storage or catalysis.[10] The final product should be stored in a desiccator.

Application II: Monomer for Advanced Functional Polymers

Scientific Rationale: The isothiazole ring can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties.[13][14] Thiazole-containing polymers have been investigated for applications in organic electronics.[14][15][16] this compound can be used as a monomer in condensation polymerizations. For instance, it can react with a diamine to form a polyamide or with a diol to form a polyester. The resulting polymers would feature the isothiazole moiety as a recurring unit in the main chain, influencing the material's overall properties.

Conceptual Diagram for Polyamide Synthesis

Polymerization_Concept Monomer1 This compound (or its acid chloride derivative) Process Condensation Polymerization Monomer1->Process Monomer2 Diamine Monomer (e.g., 1,4-Phenylenediamine) Monomer2->Process Polymer Polyamide Chain (-[CO-Iso-CO-NH-Ar-NH]-n) Process->Polymer Forms Amide Bond + H₂O (or HCl) byproduct

Caption: Condensation polymerization of this compound with a diamine.

Protocol 3.1: Synthesis of a Polyamide Containing Isothiazole Units

This protocol details the synthesis of a polyamide via the acid chloride route, which is generally more reactive than direct amidation.

Materials & Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,4-Phenylenediamine

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA)

  • Methanol

  • Schlenk line and glassware

  • Magnetic stirrer with heating

Procedure:

Part A: Synthesis of Isothiazole-4-carbonyl chloride

  • In a round-bottom flask under a nitrogen atmosphere, suspend 10 mmol of this compound in 20 mL of thionyl chloride.

  • Add two drops of anhydrous DMF as a catalyst.

  • Reflux the mixture gently for 4 hours. The solid should dissolve, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure (distillation) to obtain the crude Isothiazole-4-carbonyl chloride as an oil or low-melting solid. Use this directly in the next step.

    • Causality Note: The conversion to the more reactive acid chloride allows the polymerization to proceed under milder conditions and typically leads to higher molecular weight polymers compared to direct thermal amidation.

Part B: Polymerization

  • In a separate Schlenk flask, dissolve 10 mmol of 1,4-phenylenediamine and 22 mmol of triethylamine in 50 mL of anhydrous NMP. Cool the solution to 0°C in an ice bath.

    • Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise react with the amine monomer and halt the polymerization.

  • Dissolve the crude Isothiazole-4-carbonyl chloride from Part A in 20 mL of anhydrous NMP.

  • Add the acid chloride solution dropwise to the stirred diamine solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will become viscous as the polymer forms.

  • Precipitate the polymer by pouring the reaction mixture into 500 mL of vigorously stirring methanol.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove salts and residual solvent.

  • Dry the final polymer in a vacuum oven at 80°C for 24 hours.

Application III: Corrosion Inhibitor for Mild Steel

Scientific Rationale: Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals in acidic environments.[17][18] These atoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface, forming a protective adsorbed layer.[5] This layer acts as a barrier, isolating the metal from the corrosive medium.[19] Thiazole and its derivatives have been shown to be efficient corrosion inhibitors.[5] The carboxylic acid group in this compound can further enhance adsorption through electrostatic interaction or chemical bonding with the metal surface.

Data Presentation: Expected Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), which can be determined from electrochemical measurements.

Inhibitor Concentration (ppm)Corrosion Current Density (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1000 (Hypothetical)0%
50350 (Expected)65%
100150 (Expected)85%
20080 (Expected)92%
40050 (Expected)95%
Note: These are hypothetical values to illustrate the expected trend. Actual values must be determined experimentally.
Protocol 4.1: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol describes how to measure the corrosion rate of mild steel in an acidic solution with and without the inhibitor using a standard three-electrode electrochemical cell.[20]

Materials & Equipment:

  • Potentiostat

  • Three-electrode corrosion cell (Working electrode: mild steel coupon; Reference electrode: Ag/AgCl; Counter electrode: Platinum mesh)[20]

  • Mild steel coupons (working electrodes)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound

  • Polishing equipment (SiC papers, alumina slurry)

Procedure:

  • Electrode Preparation: Polish the mild steel coupon with successively finer grades of SiC paper (up to 1200 grit), followed by polishing with a 0.5 µm alumina slurry to achieve a mirror finish. Degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a stock solution of the inhibitor in 1 M HCl. Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 400 ppm) by diluting the stock solution with 1 M HCl. Also prepare a "blank" solution of 1 M HCl without any inhibitor.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Place the polished mild steel coupon as the working electrode, the Ag/AgCl electrode as the reference, and the platinum mesh as the counter electrode. Fill the cell with the test solution.[20]

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for 60 minutes or until the potential reading is stable (change < 2 mV over 5 minutes). This stable potential is the corrosion potential (Ecorr).[20]

  • Potentiodynamic Polarization Scan: Once Ecorr is stable, perform the potentiodynamic scan. Scan the potential from -250 mV to +250 mV relative to the measured Ecorr at a slow scan rate (e.g., 0.6 V/h).[21][22]

    • Causality Note: A slow scan rate is essential to allow the electrode interface to reach a quasi-steady state at each potential, ensuring accurate measurement of the current response.[22]

  • Data Analysis: Plot the resulting data as potential (V) vs. log(current density, A/cm²). This is the Tafel plot. Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate Inhibition Efficiency (IE%): Calculate IE% for each inhibitor concentration using the following formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    • Where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.[23]

References

Troubleshooting & Optimization

Technical Support Center: Isothiazole-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several primary routes are employed, often starting from readily available precursors. The most common strategies include:

  • Cyclization of Enamine Derivatives: This popular method involves the reaction of an enamine, such as a derivative of 3-aminocrotonate, with a sulfur-containing reagent to construct the isothiazole ring.

  • From β-Keto Esters: These methods utilize β-keto esters as a backbone, which can undergo cyclization with a source of nitrogen and sulfur to form the isothiazole ring.

  • Hydrolysis of Ester Precursors: Often, the synthesis yields the ethyl or methyl ester of this compound. The final step is the hydrolysis of this ester to the desired carboxylic acid.

Q2: I'm seeing a significant amount of starting material in my crude product. What should I do?

A2: Unreacted starting material is a common issue. Consider the following:

  • Reaction Time and Temperature: Ensure your reaction has run to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. You may need to extend the reaction time or cautiously increase the temperature.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Re-evaluate the stoichiometry, especially if one of the reagents is volatile or prone to degradation.

  • Catalyst Activity: If your synthesis uses a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture.

Q3: My final product shows a peak corresponding to the ethyl/methyl ester of this compound. How can I improve the hydrolysis step?

A3: Incomplete hydrolysis is a frequent problem. To drive the reaction to completion:

  • Base Concentration and Equivalents: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) to both saponify the ester and neutralize any acidic protons.

  • Solvent: The choice of solvent is crucial. A co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, facilitating hydrolysis.

  • Temperature and Time: Hydrolysis may require heating (reflux) for an extended period. Monitor the disappearance of the ester spot by TLC to determine the necessary reaction time.

Troubleshooting Guide: Common Byproducts and Solutions

This section delves into specific byproducts that can arise during the synthesis of this compound, their likely causes, and actionable solutions.

Issue 1: Presence of an Isomeric Impurity (Thiazole-4-carboxylic acid)

Symptoms:

  • You observe an additional peak in your LC-MS or a spot on your TLC plate with the same mass as your product but a different retention time.

  • NMR analysis shows unexpected shifts, potentially indicating a different substitution pattern on the heterocyclic ring.

Causality: Thiazoles and isothiazoles are structural isomers. Certain synthetic routes, especially three-component reactions involving enaminoesters and a sulfur source, can sometimes lead to the formation of the thermodynamically stable thiazole isomer alongside the desired isothiazole.[1]

Troubleshooting Protocol:

  • Reagent Selection and Addition Order: The choice of sulfur source and the order of reagent addition can influence the regioselectivity of the cyclization. Consult literature for optimized conditions for the specific enaminoester you are using.

  • Temperature Control: Lowering the reaction temperature may favor the kinetic product (isothiazole) over the thermodynamic product (thiazole).

  • Purification: Careful column chromatography can often separate the two isomers. Experiment with different solvent systems to achieve optimal separation.

Issue 2: Formation of a Pyridine Derivative Byproduct

Symptoms:

  • You detect a byproduct with a mass and NMR spectrum inconsistent with an isothiazole structure, but which may suggest an aromatic, nitrogen-containing ring.

Causality: When using enamine precursors like 3-aminocrotononitrile, a side reaction can occur where the enamine undergoes self-condensation or reacts with other intermediates to form substituted pyridines.[2] This is particularly prevalent at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for pyridine byproduct formation.

Experimental Protocol: Minimizing Pyridine Formation

  • Maintain Low Temperatures: If the reaction is exothermic, use an ice bath to maintain the temperature below 25 °C.

  • Control Stoichiometry: Use the enamine as the limiting reagent to minimize its self-condensation.

  • Slow Addition: Add one of the key reagents dropwise to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring side reactions.

Issue 3: Unwanted Decarboxylation of the Product

Symptoms:

  • The appearance of a byproduct with a mass corresponding to isothiazole (loss of 44 Da from the product).

  • Gas evolution (CO2) may be observed during the reaction or workup.

Causality: While this compound itself is relatively stable, decarboxylation can occur under harsh thermal or acidic/basic conditions.[3][4][5] This is more common in related structures like β-keto acids, but can be a concern during vigorous hydrolysis or purification steps.

Preventative Measures:

Condition to AvoidRecommended ActionRationale
High Temperatures Keep reaction and purification temperatures as low as reasonably possible.Reduces the kinetic energy available for the decarboxylation reaction to proceed.
Strongly Acidic/Basic Conditions during Workup Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH.Catalytic effects of strong acids or bases on decarboxylation are minimized.
Distillation of the Final Product Use non-distillative purification methods like recrystallization or column chromatography.Avoids the high temperatures that can induce thermal decarboxylation.

Visualization of Potential Side Reactions

The following diagram illustrates the potential pathways for the formation of common byproducts during the synthesis of this compound from an enamine precursor.

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Isothiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isothiazole-4-carboxylic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. My aim is to move beyond simple protocols and provide a deeper, cause-and-effect understanding of the challenges you may encounter. Drawing from established literature and extensive field experience, this resource offers logical, step-by-step troubleshooting advice to help you optimize your reaction outcomes.

Introduction to Synthetic Challenges

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] While several synthetic routes exist, their successful execution is often non-trivial.[2][3] Common challenges include incomplete conversion, formation of persistent impurities, and difficulties in product isolation. This guide will address the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

This is the most common issue reported. A low or non-existent yield is typically traced back to one of three areas: reagent quality, reaction conditions, or the fundamental stability of intermediates. Let's break down the diagnostic process.

Before diving into complex chemical reasons, it's crucial to rule out common procedural errors. The following workflow helps systematically identify the root cause.

G cluster_reagents Reagent & Setup Verification cluster_conditions Condition Optimization cluster_pathway Mechanism & Side Reactions start Low / No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check reagent_purity Is starting material pure? (Check via NMR/LCMS) reagent_check->reagent_purity Purity? condition_check 2. Scrutinize Reaction Conditions temp_control Was the temperature maintained? (Crucial for metalations at -78 °C) condition_check->temp_control Temperature? pathway_issue 3. Investigate Mechanistic Pitfalls side_reaction Are side products observed? (e.g., stalled amide intermediate) pathway_issue->side_reaction Impurities? reagent_dry Are anhydrous reagents/solvents truly dry? (e.g., use freshly distilled THF) reagent_purity->reagent_dry Anhydrous? stoichiometry Was stoichiometry calculated correctly? (Especially for strong bases like t-BuLi) reagent_dry->stoichiometry Stoichiometry? stoichiometry->condition_check All OK atmosphere Was an inert atmosphere maintained? (O₂/H₂O can quench organometallics) temp_control->atmosphere Atmosphere? time Was reaction time sufficient? (Monitor by TLC/LCMS) atmosphere->time Time? time->pathway_issue All OK stability Is the key intermediate unstable? (e.g., lithiated isothiazole) side_reaction->stability Stability?

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Integrity: Many syntheses of substituted isothiazoles involve moisture- or air-sensitive reagents, such as organolithiums (e.g., t-BuLi) for metalation.[4] The use of old or improperly stored reagents is a primary failure point. Always titrate strong bases before use and ensure solvents are rigorously dried.

  • Temperature Control: For reactions involving directed ortho-metalation, maintaining cryogenic temperatures (e.g., -78 °C) is critical.[4] Even a slight increase in temperature can lead to reagent decomposition or unwanted side reactions.

  • Inert Atmosphere: Reactions involving anionic intermediates must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can quench organometallic species, and water will protonate any strong base or anionic intermediate.

FAQ 2: My synthesis from Isothiazole-4-carbonitrile is stalling. TLC shows a new spot that isn't my product. What is it?

When synthesizing a carboxylic acid from a nitrile precursor, the most common roadblock is the formation of a stable amide intermediate. Both acidic and basic hydrolysis of nitriles proceed via an amide, which is then further hydrolyzed to the carboxylic acid.[5][6] If this second step is slow or incomplete, the amide will be the major product isolated.

G A Isothiazole-4-carbonitrile B Intermediate (Imidic Acid/Tautomer) A->B + H₂O (Acid/Base) C Isothiazole-4-carboxamide (Stalling Point) B->C Tautomerization D This compound (Final Product) C->D Hydrolysis (Rate-Limiting Step)

Caption: Base-catalyzed hydrolysis pathway from nitrile to carboxylic acid.

If you suspect amide formation is stalling your reaction, the key is to employ more forcing conditions to hydrolyze the amide.

1. Verification of the Intermediate:

  • Isolate the intermediate from a trial reaction.

  • Characterize it via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The amide will have a distinct mass and NMR signals compared to the nitrile and the carboxylic acid.

2. Protocol Modification:

  • Increase Reaction Temperature: Amide hydrolysis is often slow at room temperature. Heating the reaction mixture to reflux is a standard approach.[6][7]

  • Increase Reagent Concentration: If using base hydrolysis (e.g., NaOH), increasing the concentration from 10% to 20-40% can accelerate the second hydrolysis step.

  • Extend Reaction Time: Monitor the reaction by TLC over a longer period (e.g., 12-24 hours) to see if the conversion progresses.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid Hydrolysis (e.g., HCl, H₂SO₄)Base Hydrolysis (e.g., NaOH, KOH)
Mechanism Protonation of nitrogen activates the nitrile for nucleophilic attack by water.[8]Direct nucleophilic attack of hydroxide on the nitrile carbon.[5]
Product Form The final product is the free carboxylic acid.The final product is the carboxylate salt (e.g., sodium isothiazole-4-carboxylate).
Work-up Neutralization may be required if the product is pH-sensitive.Requires a separate acidification step (e.g., adding HCl) to protonate the carboxylate and precipitate the final acid product.[6][9]
Common Issues Can cause degradation of sensitive functional groups.Incomplete hydrolysis leading to the amide intermediate is common.
FAQ 3: My final product is difficult to purify. What are the best practices for isolating this compound?

Purification issues often stem from an improper work-up procedure, especially after base-catalyzed hydrolysis. The product's solubility is highly pH-dependent, a property we can exploit for purification.

This protocol is designed for a reaction performed under basic hydrolysis conditions.

  • Reaction Quench & Amide Removal:

    • After the reaction is complete (as determined by TLC/LCMS), cool the mixture in an ice bath.

    • If any unreacted starting material (nitrile) or intermediate (amide) is present and less polar, perform an extraction with an organic solvent like Ethyl Acetate or Dichloromethane before acidification. The desired carboxylate salt is ionic and will remain in the aqueous layer. This step removes non-polar impurities.

  • Acidification and Precipitation:

    • While keeping the aqueous layer chilled in an ice bath, slowly add a strong acid (e.g., 6M HCl) dropwise with vigorous stirring.

    • Monitor the pH with pH paper or a meter. This compound will precipitate as it is protonated and becomes less water-soluble. The target pH for complete precipitation is typically around 2-3.[10][11]

  • Isolation:

    • Collect the precipitated solid via vacuum filtration.

    • Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

    • Dry the product thoroughly under a vacuum.

  • Recrystallization (If Necessary):

    • If the product is still not pure enough, recrystallization from a suitable solvent system (e.g., water, ethanol/water) is the final step.

Table 2: Typical TLC Analysis

CompoundMobile PhaseTypical Rf ValueVisualization
Isothiazole-4-carbonitrile (SM)30% EtOAc in Hexane~0.6UV Light (254 nm)
Isothiazole-4-carboxamide (Int)50% EtOAc in Hexane~0.3UV Light (254 nm)
This compound (Prod)50% EtOAc in Hexane~0.1 (streaking)UV Light (254 nm)
Note: Carboxylic acids often streak on silica gel. Adding a small amount of acetic acid (~1%) to the mobile phase can improve the spot shape.

Conclusion

Successfully synthesizing this compound requires careful attention to reaction setup, a mechanistic understanding of potential pitfalls, and a well-designed work-up and purification strategy. By systematically diagnosing issues related to reagents, conditions, and intermediates, researchers can overcome common hurdles like low yields and purification difficulties. This guide provides a framework for troubleshooting, grounded in established chemical principles and practical laboratory experience.

References

Technical Support Center: Optimizing Reaction Yield for Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of Isothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and maximize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules with diverse biological activities. While several synthetic routes to the isothiazole core exist, achieving high yields of specifically substituted derivatives like the 4-carboxylic acid can be challenging. This guide will focus on a common and adaptable synthetic strategy, providing insights into its optimization and troubleshooting common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound and its precursors.

Q1: What is a reliable starting point for the synthesis of a substituted this compound?

A common and effective method is a variation of the Gewald reaction, which is a multicomponent reaction that assembles the core heterocyclic structure in a single step. For the synthesis of a precursor to this compound, such as 5-amino-3-methylthis compound, the reaction typically involves the condensation of ethyl acetoacetate, cyanoacetamide, and elemental sulfur in the presence of a base.

Q2: My Gewald-type reaction is giving a low yield. What are the most likely causes?

Low yields in Gewald reactions can often be attributed to several factors:

  • Inefficient Knoevenagel Condensation: The initial condensation between the active methylene compound (cyanoacetamide) and the β-ketoester (ethyl acetoacetate) is a critical step. The choice and amount of base are crucial here.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction mixture. The reaction temperature and solvent play a significant role in this.

  • Side Reactions: Dimerization or polymerization of the starting materials or intermediates can occur, reducing the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, more polar spot (due to the heterocyclic product) indicate that the reaction is proceeding. A UV lamp can be used for visualization.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

  • Hydrogen Sulfide: The reaction of elemental sulfur can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. It is imperative to conduct the reaction in a well-ventilated fume hood.

  • Bases: The organic bases used, such as morpholine or triethylamine, can be corrosive and have strong odors. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound and its precursors.

Problem 1: Low or No Product Yield in the Initial Cyclization
Potential Cause Troubleshooting Steps
Inefficient Base Catalysis The base is critical for the initial Knoevenagel condensation. If using a mild base like triethylamine yields poor results, consider a stronger secondary amine like morpholine or piperidine. Ensure the stoichiometry of the base is correct.
Suboptimal Reaction Temperature The reaction temperature affects both the rate of the initial condensation and the reactivity of sulfur. A temperature range of 40-60°C is often a good starting point. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[1]
Poor Sulfur Quality or Dispersion Use finely powdered elemental sulfur to maximize its surface area and reactivity. Ensure vigorous stirring to keep the sulfur suspended in the reaction mixture.
Incorrect Stoichiometry Precisely measure all reagents. The purity of the starting materials, especially the cyanoacetamide and ethyl acetoacetate, is crucial.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
Unreacted Starting Materials If TLC indicates the presence of starting materials after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Knoevenagel Intermediate Accumulation The α,β-unsaturated nitrile intermediate may accumulate if the sulfur addition and cyclization are slow. Ensure adequate sulfur is present and that the reaction conditions favor the cyclization step.
Dimerization or Polymerization High concentrations of reactants can sometimes lead to self-condensation. Try diluting the reaction mixture or adding one of the reactants dropwise over a period of time.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid If the crude product does not solidify, it may be due to impurities. Try triturating the crude material with a non-polar solvent like hexane to induce crystallization.
Ineffective Recrystallization The choice of solvent is critical for successful recrystallization. For isothiazole derivatives, common solvents include ethanol, methanol, water, or mixtures like ethanol/water.[2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Co-precipitation of Impurities If impurities crystallize with the product, a second recrystallization may be necessary. Ensure the solution is not supersaturated before cooling to allow for selective crystallization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key precursor, 5-amino-3-methylthis compound, and its subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

This protocol is based on the principles of the Gewald reaction.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Elemental sulfur (finely powdered)

  • Morpholine (or another suitable base)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

  • Add morpholine (0.5 equivalents) to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Hydrolysis to 5-amino-3-methylthis compound

Materials:

  • Ethyl 5-amino-3-methylisothiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the ethyl 5-amino-3-methylisothiazole-4-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 70 °C and stir for 1-2 hours, or until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrochloric acid to the cooled solution to adjust the pH to approximately 4.[3]

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 4: Visualizations

Diagram 1: Synthetic Pathway to 5-amino-3-methylthis compound

Synthetic_Pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Hydrolysis A Ethyl Acetoacetate Intermediate Ethyl 5-amino-3-methylisothiazole-4-carboxylate A->Intermediate Reflux (50-60°C) B Cyanoacetamide B->Intermediate Reflux (50-60°C) C Sulfur C->Intermediate Reflux (50-60°C) Base Morpholine Base->Intermediate Reflux (50-60°C) Solvent1 Ethanol Solvent1->Intermediate Reflux (50-60°C) FinalProduct 5-amino-3-methylthis compound Intermediate->FinalProduct 1. Heat (70°C) 2. Acidify (pH 4) NaOH 10% NaOH HCl HCl

Caption: Synthetic route to 5-amino-3-methylthis compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude by TLC Start->Check_TLC Starting_Material Unreacted Starting Material? Check_TLC->Starting_Material Multiple_Spots Multiple Products/Byproducts? Check_TLC->Multiple_Spots No_Product No Product Spot? Check_TLC->No_Product Action_TimeTemp Increase Reaction Time/Temp Starting_Material->Action_TimeTemp Yes Action_Purification Optimize Purification (Recrystallization) Multiple_Spots->Action_Purification Yes Action_Base Screen Different Bases No_Product->Action_Base Yes Action_Stoichiometry Verify Stoichiometry & Purity Action_Base->Action_Stoichiometry Action_Sulfur Check Sulfur Quality/Dispersion Action_Stoichiometry->Action_Sulfur

Caption: Decision tree for troubleshooting low reaction yield.

References

Isothiazole Synthesis Technical Support Center: A Guide to Preventing Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling isothiazole-containing molecules. The isothiazole ring, a vital scaffold in numerous pharmaceuticals and biologically active compounds, is notoriously susceptible to cleavage under various synthetic conditions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate isothiazole ring opening and ensure the integrity of your target compounds.

Understanding the Instability: Why Do Isothiazole Rings Open?

The stability of the isothiazole ring is a delicate balance of electronic and steric factors. The inherent polarity of the N-S bond and the electron-deficient nature of the ring system make it a target for nucleophilic attack, which is the primary mechanism of ring degradation. Several key factors can influence the stability of the isothiazole ring during a synthetic sequence.

Frequently Asked Questions (FAQs): General Principles of Isothiazole Ring Stability

Q1: What are the most common causes of isothiazole ring opening during synthesis?

A1: The primary culprits behind isothiazole ring opening are nucleophiles, particularly under basic conditions. Elevated temperatures and the presence of certain reactive reagents can also promote degradation. The most common nucleophiles encountered in synthetic chemistry that can induce ring cleavage include:

  • Hydroxide ions (OH⁻): Basic conditions are highly detrimental to the isothiazole ring, leading to hydrolytic cleavage.

  • Amines: Both primary and secondary amines can act as nucleophiles and readily attack the isothiazole ring, leading to ring-opened products.

  • Thiols: Thiolates are potent nucleophiles that can attack the sulfur atom of the isothiazole ring, initiating a ring-opening cascade.

  • Reducing agents: Certain reducing agents can cleave the N-S bond, leading to the decomposition of the ring.

Q2: How does pH affect the stability of the isothiazole ring?

A2: The pH of the reaction medium is a critical parameter to control. Isothiazoles are generally stable in acidic media. However, as the pH increases and the environment becomes more alkaline, the rate of degradation increases significantly. In alkaline solutions, the concentration of hydroxide ions is higher, leading to a greater propensity for nucleophilic attack and subsequent ring opening.

Q3: Do substituents on the isothiazole ring influence its stability?

A3: Yes, the nature and position of substituents on the isothiazole ring play a crucial role in its stability.

  • Electron-withdrawing groups can further increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

  • Electron-donating groups can partially mitigate the electron deficiency of the ring, thereby increasing its stability towards nucleophiles.

  • Steric hindrance around the susceptible positions of the ring can also provide a degree of kinetic stability by impeding the approach of nucleophiles.

Troubleshooting Guide: Preventing Isothiazole Ring Opening in Practice

This section provides practical advice and solutions for common problems encountered during the synthesis of isothiazole derivatives.

Problem 1: Significant product decomposition observed during a base-catalyzed reaction.

  • Analysis: The use of strong bases like sodium hydroxide or potassium carbonate can lead to rapid degradation of the isothiazole ring.

  • Solution:

    • Use a weaker base: If possible, opt for milder, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Stoichiometric control: Use the minimum required amount of base. An excess of base will significantly increase the rate of ring opening.

    • Lower the reaction temperature: Running the reaction at a lower temperature will decrease the rate of the degradation reaction more than the desired reaction in many cases.

    • Protecting groups: If the isothiazole nitrogen is unsubstituted, consider protecting it with a suitable group (e.g., Boc, Fmoc) to reduce the ring's susceptibility to base-mediated decomposition.

Problem 2: The isothiazole ring opens upon reaction with an amine nucleophile.

  • Analysis: Amines are common nucleophiles in many synthetic transformations and can readily attack the isothiazole ring.

  • Solution:

    • Protect the isothiazole nitrogen: As mentioned previously, N-protection can significantly decrease the electrophilicity of the ring.

    • Use a less nucleophilic amine: If the reaction allows, consider using a more sterically hindered or electronically deactivated amine.

    • Optimize reaction conditions: Perform the reaction at the lowest possible temperature and for the shortest duration necessary to achieve a reasonable conversion.

    • Alternative synthetic route: If the amine is essential and ring opening is unavoidable, a different synthetic strategy that introduces the amine at a later stage, after the isothiazole ring is functionalized, might be necessary.

Problem 3: Degradation of the isothiazole moiety in the presence of a thiol-containing reagent.

  • Analysis: Thiols, especially in their deprotonated thiolate form, are highly effective at cleaving the isothiazole ring.

  • Solution:

    • pH control: Maintain the reaction mixture under acidic or neutral conditions to minimize the concentration of the highly nucleophilic thiolate anion.

    • Protect the thiol: If the thiol is a starting material, consider using a protected version (e.g., as a thioester or disulfide) that can be deprotected in a subsequent step under conditions that are compatible with the isothiazole ring.

    • Use of scavengers: In cases where trace amounts of thiols are a concern, the addition of a thiol scavenger may be beneficial.

Mechanistic Insights into Isothiazole Ring Opening

A deeper understanding of the mechanisms of ring opening is crucial for designing robust synthetic routes.

Nucleophilic Attack by Thiols

The reaction of isothiazolones with thiols like cysteine and glutathione is a well-studied example of ring cleavage.

Thiol_Attack Isothiazolone Isothiazolone Ring Intermediate1 Initial Adduct Isothiazolone->Intermediate1 Thiol Thiol (R-SH) Thiol->Intermediate1 Nucleophilic attack on sulfur RingOpened Mercaptoacrylamide Intermediate Intermediate1->RingOpened Ring Opening ThioacylChloride Reactive Thioacyl Chloride (for some derivatives) RingOpened->ThioacylChloride Tautomerization (e.g., for CMIT) Amine_Attack Isothiazolium Isothiazolium Salt Intermediate Adduct Isothiazolium->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic attack RingOpened 3-Aminoalk-2-ene-1-thione Intermediate->RingOpened Ring Opening

Technical Support Center: Purification of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isothiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides practical, experience-driven advice to overcome common purification challenges, ensuring you obtain a high-purity product.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₄H₃NO₂S[2][3][4]
Molecular Weight129.14 g/mol [2][3]
AppearanceWhite to off-white solid[5]
Melting Point195-199 °C (lit.)[5]
pKa~3.57 (Predicted)[5]
SolubilityLikely soluble in polar organic solvents; limited water solubility.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My crude product is an oil and won't crystallize. What should I do?

This is a common issue often referred to as "oiling out." It typically occurs when the boiling point of the solvent is higher than the melting point of the solute or the solution is supersaturated.[7]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional "soluble solvent" to decrease the saturation.[8]

  • Lower Boiling Point Solvent: If the issue persists, consider re-running the crystallization with a lower-boiling point solvent.

  • Seed Crystals: Introduce a seed crystal (a tiny amount of pure, solid this compound) to induce crystallization.[7]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[8]

FAQ 2: The crystallization is happening too quickly, resulting in fine needles or powder. How can I get larger crystals?

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[8] The goal is slow, controlled crystal growth.

Troubleshooting Steps:

  • Insulate the Flask: After dissolving the crude product in the minimum amount of hot solvent, cover the flask with a watch glass and place it on an insulating material (like a cork ring or folded paper towels) to slow the cooling process.[8]

  • Use a Larger Volume of Solvent: While using the minimum amount of hot solvent is a general rule, if crystallization is too rapid, you may have used too little. Re-heat the solution and add a small additional volume of the hot solvent.[8]

  • Room Temperature Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[9] This gradual temperature change promotes the formation of larger, purer crystals.

FAQ 3: After recrystallization, my yield is very low. What are the likely causes?

A poor yield can be frustrating. Several factors could be at play.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[8] Before discarding the filtrate, try concentrating it by boiling off some solvent and cooling again to see if more crystals form.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

FAQ 4: My final product is still colored. How can I remove colored impurities?

Colored impurities are common in organic synthesis.

Troubleshooting Steps:

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be mindful of the potential for premature crystallization during this step (see FAQ 3).

FAQ 5: I'm having trouble with the workup. The layers in my separatory funnel are not separating well (emulsion).

Emulsions are a common problem during liquid-liquid extractions.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite® or glass wool can help break the emulsion.

Purification Protocols

Recrystallization Workflow

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[9]

Caption: General workflow for the recrystallization of this compound.

Detailed Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Common solvents for heterocyclic compounds include ethanol, methanol, water, or mixtures like ethanol/water.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding hot solvent in portions until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Acid-Base Extraction Workflow

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Acid_Base_Extraction A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Isothiazole-4-carboxylate salt) C->D E Organic Layer (Neutral/Basic Impurities) C->E F Acidify Aqueous Layer (e.g., HCl) D->F G Precipitated This compound F->G H Filter, Wash, and Dry G->H I Pure Product H->I

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a mild aqueous base (e.g., saturated sodium bicarbonate solution). Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated isothiazole-4-carboxylate salt will be in the aqueous layer, while neutral or basic impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.

  • Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents or reagents.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Isothiazole derivatives can cause skin and eye irritation.[10]

References

Technical Support Center: Managing Isothiazole-4-carboxylic Acid Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Isothiazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing reaction temperatures effectively. Precise thermal control is paramount for ensuring reaction efficiency, product purity, and experimental safety. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My reaction yield is significantly lower than expected, or I've recovered only starting material. What's the first temperature-related factor to check?

Answer: This issue typically points to two opposing temperature-related problems: insufficient energy input or product decomposition.

  • Potential Cause A: Insufficient Activation Energy. The reaction temperature may be too low to overcome the activation energy barrier, resulting in a slow or non-existent reaction rate. Many synthetic routes for isothiazole derivatives require specific thermal conditions to proceed efficiently.[1][2]

  • Proposed Solution:

    • Gradual Temperature Increase: Incrementally raise the temperature of the heating bath (e.g., by 5-10 °C) and hold for a set period (e.g., 30-60 minutes).

    • Reaction Monitoring: After each increment, take an aliquot of the reaction mixture and analyze it using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product formation.[3]

    • Solvent Choice: If you are limited by the solvent's boiling point, consider switching to a higher-boiling point solvent that is compatible with your reaction chemistry.

  • Potential Cause B: Thermal Decomposition or Decarboxylation. this compound, like many heterocyclic carboxylic acids, can be susceptible to decarboxylation at elevated temperatures.[4] High heat can also cause the isothiazole ring itself to degrade, leading to a complex mixture of byproducts and a dark-colored solution.[5] Some decarboxylation processes for related compounds are reported to occur at temperatures between 85-150 °C.[4]

  • Proposed Solution:

    • Reduce Reaction Temperature: If you suspect decomposition (e.g., darkening of the mixture, gas evolution), lower the temperature immediately.

    • Screen Lower Temperatures: Set up small-scale parallel experiments at a range of lower temperatures to identify an optimal window that balances reaction rate with stability.

    • Consider Catalysis: Investigate if a suitable catalyst could enable the reaction to proceed efficiently at a lower, less destructive temperature.

Question 2: My final product is contaminated with significant impurities. How can I use temperature control to improve purity?

Answer: The formation of impurities is often a direct result of running a reaction at a suboptimal temperature, which can activate alternative reaction pathways.

  • Scientific Rationale: Every reaction has a desired pathway and potential undesired pathways (side reactions). Each pathway has its own activation energy. Elevated temperatures can provide sufficient energy to initiate side reactions that are negligible at lower temperatures, leading to a less pure product.

  • Proposed Solution:

    • Temperature Optimization Study: Conduct a systematic study by running the reaction at several different temperatures (e.g., 40 °C, 60 °C, 80 °C) while keeping all other parameters constant. A patent for a related synthesis highlights a specific 60-80°C window.[6]

    • Analyze Purity Profile: Analyze the crude product from each temperature point using LC-MS or HPLC to quantify the ratio of the desired product to major impurities.

    • Identify the Optimal Window: Plot purity versus temperature to identify the range that maximizes the formation of the desired product while minimizing byproducts. This relationship is visualized in the diagram below.

Question 3: The reaction mixture has turned dark brown/black. Is this salvageable?

Answer: A significant color change to dark brown or black is a strong indicator of decomposition. This is often caused by excessive heat.

  • Proposed Solution:

    • Immediate Cooling: Remove the heat source and actively cool the reaction vessel in an ice bath to halt further degradation.

    • Inert Atmosphere: If not already doing so, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative decomposition, which is often accelerated by heat.

    • Analysis and Workup: Take a small sample for analysis (TLC, LC-MS) to determine if any desired product has formed. If so, a careful workup and purification (e.g., column chromatography, recrystallization) may salvage some material. However, prevention is the best strategy. For future attempts, operate at a significantly lower temperature.

Question 4: I'm observing an uncontrolled temperature spike (exotherm) after adding a reagent. How should I manage this?

Answer: An uncontrolled exotherm is a serious safety hazard that can lead to reaction failure and pressure buildup. It indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Proposed Solution:

    • Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 0 °C or below) before adding the reactive reagent.

    • Slow, Portion-wise Addition: Add the reagent slowly via a syringe pump or dropping funnel. This allows the cooling system to dissipate the heat as it is generated.

    • Dilution: Increasing the solvent volume can help buffer the exotherm by increasing the thermal mass of the system.

    • Efficient Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has sufficient capacity and that the reaction flask has good surface area contact with the bath.

Frequently Asked Questions (FAQs)
  • Q: What is a typical temperature range for synthesizing this compound?

    • A: There is no single universal temperature. The optimal temperature is highly dependent on the specific synthetic route, reagents, and solvent used. Published methods for related 4-isothiazolecarboxylic acids show a broad range, from 75 °C to as high as 200 °C, often using the reflux temperature of the chosen solvent.[7] It is critical to consult the specific literature procedure you are following and perform your own optimization.

  • Q: How can I ensure my temperature reading is accurate?

    • A: Always use a calibrated thermometer or temperature probe. For accuracy, the probe should be placed directly into the reaction mixture, not just in the heating bath. This measures the true internal temperature, which can differ from the bath temperature, especially during exothermic or endothermic events.

  • Q: What are the signs of thermal decomposition of this compound?

    • A: Key signs include:

      • Unexpected and persistent color change (especially to dark brown or black).

      • Evolution of gas (potential decarboxylation).

      • A sudden increase or decrease in pressure in a sealed system.

      • The appearance of multiple new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram.

  • Q: Which heating method is best for precise temperature control?

    • A: For uniform and stable heating, a silicone oil or sand bath with a magnetic stir plate and a contact thermometer (which controls the heating element based on the bath's temperature) is superior to a heating mantle. For reactions requiring very precise control or sub-ambient temperatures, a cryostat or a jacketed reactor with a circulating fluid is ideal.

Data Presentation & Protocols
Table 1: Boiling Points of Common Solvents in Heterocyclic Synthesis

This table can assist in selecting a solvent to control the reaction temperature through reflux.

SolventBoiling Point (°C)Notes
Dichloromethane (DCM)39.6Volatile; useful for reactions near room temperature.
Acetonitrile82Common in syntheses involving polar intermediates.[6]
Tetrahydrofuran (THF)66Good for organometallic reactions; can form peroxides.
Toluene111Allows for higher temperatures; good for azeotropic water removal.
Dimethylformamide (DMF)153High-boiling polar aprotic solvent; can be difficult to remove.[4]
Dimethyl Sulfoxide (DMSO)189Very high-boiling; used for challenging reactions requiring high heat.[8]
Protocol: Determining Optimal Reaction Temperature via Kinetic Monitoring

This protocol outlines a method for finding the ideal temperature that maximizes yield and minimizes side products.

  • Setup: Prepare three identical small-scale reactions in parallel (e.g., in 10 mL vials with stir bars).

  • Temperature Control: Place each vial in a separate heating block or bath set to a different temperature (e.g., T1 = 60 °C, T2 = 70 °C, T3 = 80 °C).

  • Initiation: Add the final reagent to each vial simultaneously to start the reactions.

  • Sampling: At regular time intervals (e.g., t = 0, 30, 60, 120, 240 min), withdraw a small, identical volume (e.g., 10 µL) from each reaction.

  • Quenching: Immediately quench each sample by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze each quenched sample by LC-MS. Quantify the peak area for your starting material, desired product, and any major impurities.

  • Data Interpretation: Plot the concentration (or peak area) of the product versus time for each temperature. The temperature that produces the highest yield of pure product in a reasonable timeframe is the optimum.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Problem Problem: Low or No Yield Monitor Monitor Reaction via TLC or LC-MS Problem->Monitor Cause1 Cause A: Temp Too Low Monitor->Cause1 Only Starting Material Present Cause2 Cause B: Decomposition/Side Reactions Monitor->Cause2 Multiple Spots/ Dark Color Solution1 Solution: Gradually Increase Temp (e.g., in 10°C increments) Cause1->Solution1 Solution2 Solution: Lower Temp & Screen for Optimal Window Cause2->Solution2 CheckSolvent Consider Higher Boiling Solvent Solution1->CheckSolvent CheckInert Consider Inert Atmosphere (N2/Ar) Solution2->CheckInert

Caption: A decision-making workflow for diagnosing low yield.

Diagram 2: Temperature's Impact on Reaction Outcome

TemperatureEffect cluster_0 Optimal Temperature Window Y_axis Performance Metric X_axis Temperature (°C) Y_axis->X_axis r1 r5 Rate Reaction Rate Purity Product Purity SideProduct Side Products r2 r1->r2 r3 r2->r3 r4 r3->r4 r4->r5 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5

Caption: Relationship between temperature, rate, purity, and side products.

References

Technical Support Center: Synthesis of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Solvent Selection and Troubleshooting for Researchers

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The synthesis of Isothiazole-4-carboxylic acid, a crucial building block in medicinal chemistry and materials science, presents unique challenges where solvent choice is paramount. This guide is structured to address common questions and troubleshooting scenarios you may encounter, ensuring your synthesis is both efficient and successful.

Section 1: Strategic Approach to Synthesis

The most reliable and common route to this compound involves a two-stage process. First, the construction of the isothiazole ring to form a stable precursor, typically 4-cyanoisothiazole. Second, the hydrolysis of the nitrile group to the desired carboxylic acid. This strategy is advantageous as it separates the complexities of heterocyclic ring formation from the functional group transformation. The solvent plays a distinct and critical role in each of these stages.

Synthesis_Workflow cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Functional Group Transformation cluster_2 Key Considerations Start Starting Materials (e.g., β-ketoacetonitrile derivatives, sulfur source) RingFormation Ring Closure Reaction (Solvent-Dependent) Start->RingFormation Solvent A, Base, Heat Precursor 4-Cyanoisothiazole (Intermediate) RingFormation->Precursor Hydrolysis Nitrile Hydrolysis Precursor->Hydrolysis Solvent B (Aqueous) Acid or Base, Heat Product This compound (Final Product) Hydrolysis->Product Acidification (if basic) Solv_A Solvent A: - Aprotic Polar? - Anhydrous? - High Boiling Point? Solv_B Solvent B: - Protic (Water) - Co-solvent for solubility?

Caption: Overall workflow for this compound synthesis.

Section 2: FAQs - Solvent Selection for Isothiazole Ring Formation

The initial ring-forming reaction is often the most sensitive part of the synthesis, and solvent selection is a key determinant of success.

Q1: What is the primary role of the solvent in the synthesis of the 4-cyanoisothiazole precursor?

A: The solvent serves three primary functions:

  • Solubilization: It must effectively dissolve the starting materials, reagents (like sulfur), and any bases used to facilitate the reaction in a single phase.

  • Temperature Control: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure, which is crucial for overcoming the activation energy of the cyclization step.[1]

  • Stabilization of Intermediates: The polarity and nature of the solvent can stabilize charged intermediates or transition states that form during the ring-closure mechanism, directly impacting reaction rate and yield.

Q2: How does solvent polarity influence the reaction outcome?

A: Solvent polarity is a critical parameter. Generally, polar aprotic solvents are favored for many heterocyclic syntheses.

  • Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO): These solvents are excellent at dissolving a wide range of organic substrates and inorganic reagents. Their high polarity can stabilize charged intermediates, accelerating the reaction. For instance, in a related synthesis of 3,4-dichloroisothiazole-5-carbonitrile, a key precursor for the fungicide Isotianil, the use of polar aprotic solvents is common.[2]

  • Nonpolar Solvents (e.g., Toluene, Xylene): These may be used, particularly in reactions that generate water as a byproduct, allowing for its removal via a Dean-Stark apparatus. However, the solubility of polar starting materials or inorganic bases can be limited.[1]

  • Polar Protic Solvents (e.g., Ethanol, Trifluoroethanol): While less common for the initial ring formation, some specific methodologies, like modified Gewald reactions for related thiazoles, show excellent results in highly polar protic solvents like trifluoroethanol, which can promote key steps due to its polarity and slightly acidic nature.[3][4] However, be cautious, as protic solvents can sometimes lead to unwanted side reactions or decomposition of the isothiazole ring.[5]

Q3: What are some recommended solvents for initial reaction screening?

A: When developing a new synthesis for a 4-cyanoisothiazole derivative, it is wise to screen a few solvents with different properties. The table below provides a starting point.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Rationale & Considerations
Dimethylformamide (DMF) Polar Aprotic15337Excellent solvating power for many reagents. High boiling point allows for a wide temperature range.[2][6]
Toluene Nonpolar Aromatic1112.4Good for reactions requiring moderate heat. Allows for azeotropic removal of water if necessary.[1]
Dioxane Polar Aprotic (Ether)1012.2A less polar alternative to DMF, useful if side reactions occur in highly polar media.[1]
Acetonitrile (ACN) Polar Aprotic8237.5Useful for reactions that proceed at lower temperatures. Its polarity is high, but the lower boiling point can prevent byproduct formation.

Section 3: FAQs - The Nitrile Hydrolysis Step

Once the 4-cyanoisothiazole precursor is successfully synthesized and purified, the final step is the hydrolysis of the nitrile group.

Q1: What are the standard reaction conditions for converting the nitrile to a carboxylic acid?

A: This transformation is a classic hydrolysis reaction that can be effectively catalyzed by either a strong acid or a strong base, typically with heating.[7][8]

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid like dilute sulfuric acid or hydrochloric acid. This directly yields the carboxylic acid.[7]

  • Base-Catalyzed (Alkaline) Hydrolysis: The nitrile is heated with an aqueous base such as sodium hydroxide. This initially forms the carboxylate salt (e.g., sodium isothiazole-4-carboxylate). A subsequent acidification step with a strong acid is required to protonate the salt and precipitate the final carboxylic acid product.[7][9]

Q2: Does the choice of solvent matter for the hydrolysis?

A: The primary solvent is almost always water , as it is the reagent responsible for the hydrolysis.[10] However, 4-cyanoisothiazole may have limited solubility in a purely aqueous solution. To create a homogeneous reaction mixture and improve reaction rates, a co-solvent is often necessary. Common choices include water-miscible organic solvents like ethanol or dioxane . The goal is to find a balance where the nitrile is sufficiently soluble while maintaining a high concentration of water for the reaction to proceed efficiently.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common problems in a Q&A format.

Troubleshooting_Flowchart cluster_ring Stage 1: Ring Formation cluster_hydrolysis Stage 2: Hydrolysis Start Problem Encountered p1 Low / No Yield Start->p1 p2 Multiple Byproducts Start->p2 p3 Incomplete Hydrolysis Start->p3 p4 Product Isolation Issue Start->p4 s1a Check Reactant Solubility. Insoluble? -> Switch to higher polarity solvent (e.g., DMF). p1->s1a s1b Reaction too slow? -> Use higher boiling point solvent to increase temperature. p1->s1b s2a Degradation? -> Use lower boiling point solvent to reduce temperature. p2->s2a s2b Selectivity issue? -> Screen solvents of different classes (e.g., Toluene vs. Dioxane). p2->s2b s3a Nitrile insoluble in aqueous media? -> Add co-solvent (Ethanol, Dioxane). p3->s3a s3b Reaction stalled? -> Increase reflux time/temperature. p3->s3b s4a Product won't precipitate? -> Ensure pH is acidic (pH 2-3) after hydrolysis. p4->s4a s4b Oily product or poor purity? -> Ensure complete removal of organic co-solvent before precipitation. p4->s4b

Caption: Troubleshooting logic for isothiazole synthesis.

Problem: My ring-formation reaction has a very low yield. What solvent-related factors should I consider? A: First, verify the solubility of your starting materials in the chosen solvent at room temperature and at the reaction temperature. If you observe poor solubility, the reaction is likely diffusion-limited.[11] Consider switching to a more effective solubilizing agent, such as DMF or DMAc. Secondly, ensure the reaction temperature is optimal. If the reaction requires significant heat, a solvent with a higher boiling point like toluene or xylene might be necessary to drive the reaction to completion.[1]

Problem: The hydrolysis of my 4-cyanoisothiazole is incomplete, even after prolonged heating. A: This is a classic solubility problem. The organic nitrile is likely not interacting sufficiently with the aqueous acid or base. Introduce a water-miscible co-solvent like ethanol or 1,4-dioxane to the reaction mixture. Start with a ratio of 3:1 water:co-solvent and adjust as needed to achieve a homogeneous solution at reflux temperature. This will dramatically increase the effective concentration of the reactants and accelerate the hydrolysis.[8]

Problem: During workup of the alkaline hydrolysis, I acidify the solution, but my product does not precipitate or oils out. A: There are two likely causes. First, ensure you are acidifying to a pH of approximately 2-3 with a strong acid (e.g., 6M HCl).[9] Use a pH meter for accuracy. The carboxylic acid is amphipathic and may remain soluble if the solution is not sufficiently acidic. Second, if you used a significant amount of an organic co-solvent, it may be keeping your product in solution. If possible, remove the co-solvent under reduced pressure after the hydrolysis is complete (before acidification). Then, redissolve the remaining salt in a minimum amount of water and proceed with the acidification, which should result in a clean precipitation.

Section 5: Reference Protocols

These protocols are generalized and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: Synthesis of 4-Cyanoisothiazole (General Example)

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the appropriate β-aminocrotononitrile precursor (1.0 equiv), elemental sulfur (1.1 equiv), and a suitable base (e.g., triethylamine, 1.2 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting nitrile.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-cyanoisothiazole precursor.

Protocol 2: Base-Catalyzed Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 4-cyanoisothiazole (1.0 equiv) in ethanol (if needed for solubility, ~2 parts). Add an aqueous solution of sodium hydroxide (2.5 equiv, e.g., 4 M) (~3 parts).

  • Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) until the reaction is complete, as monitored by TLC (disappearance of starting material). Ammonia gas will be evolved.

  • Work-up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Precipitation: Place the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is ~2-3. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts and dry the product under vacuum.[7][9]

References

Technical Support Center: Isothiazole-4-Carboxylic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isothiazole-4-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into the potential stability issues and degradation pathways you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to design robust experiments and accurately interpret your results.

Introduction: The Isothiazole Ring - A Stable but Reactive Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[1] This structure is found in numerous biologically active compounds, valued for its role in shaping molecular conformation and metabolic stability.[2][3] However, like all scaffolds, it has specific vulnerabilities. The electron distribution, the S-N bond, and the substituents on the ring dictate its susceptibility to chemical, photochemical, and metabolic degradation.

For this compound, the carboxylic acid group at the C4 position is a key modulator of its reactivity. Understanding its potential degradation pathways is critical for ensuring the integrity of your stock solutions, the reproducibility of your assays, and the correct identification of metabolites or degradants.

Section 1: Chemical Degradation - pH and Nucleophilic Instability

This section addresses the most common source of abiotic degradation encountered in the lab: the chemical stability of this compound in different solution environments.

FAQ 1: My this compound solution shows decreasing purity when stored in a basic buffer (pH > 8). What is the likely cause and how can I mitigate it?

Answer:

You are likely observing base-catalyzed hydrolysis and degradation of the isothiazole ring. While many isothiazole derivatives are stable under acidic conditions, the ring becomes susceptible to nucleophilic attack at elevated pH.[4][5]

Causality: The "Why" Behind the Degradation

  • Ring Strain and Electrophilicity: The isothiazole ring, while aromatic, possesses inherent strain and electrophilic sites. In a basic medium, hydroxide ions (OH⁻) or other nucleophiles present in your buffer can attack the sulfur atom or the carbon atoms of the ring.

  • S-N Bond Cleavage: The sulfur-nitrogen bond is often the most labile point in the ring under nucleophilic attack. This can lead to a ring-opening event, forming acyclic intermediates that are unlikely to be active and will appear as new peaks in your analysis. A similar mechanism has been observed where cyanide ions cleave the S-N bond in 3-hydroxyisothiazole.[6]

  • Influence of the Carboxylic Acid: The carboxylic acid at C4 will be deprotonated at basic pH to a carboxylate (-COO⁻). This electron-donating group can influence the electron density of the ring, potentially affecting the rate and regioselectivity of nucleophilic attack compared to other substituted isothiazoles.

Troubleshooting Protocol: pH Stress Test

This forced degradation study will help you confirm pH sensitivity and establish optimal storage conditions.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9, and 11). Common buffers include citrate for acidic, phosphate for neutral, and borate or carbonate for basic conditions.

  • Sample Preparation: Prepare solutions of your this compound at a known concentration (e.g., 1 mg/mL or 1 mM) in each buffer. Include a control sample in a stable, neutral, and aprotic solvent like acetonitrile or DMSO.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) to accelerate potential degradation. Protect samples from light to avoid confounding photodegradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample. Quench any reaction by diluting into a suitable mobile phase for analysis.

  • Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Monitor the peak area of the parent compound and the appearance of any new peaks (degradants). LC-MS/MS can be used to identify the mass of the degradation products.

Data Interpretation and Mitigation:

  • Plot Data: Plot the percentage of the parent compound remaining against time for each pH.

  • Identify Trend: A rapid decrease in the parent compound at high pH confirms instability.

  • Mitigation Strategy: Based on your results, prepare stock solutions and conduct experiments in a validated pH range where the compound is stable (typically pH < 7.5). For long-term storage, a slightly acidic or neutral pH buffer, or an aprotic solvent like DMSO, stored at -20°C or -80°C, is recommended.

Workflow for pH Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results & Action prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9, 11) prep_samples Prepare Compound Solutions in each buffer + Control prep_buffers->prep_samples incubate Incubate at 40°C (Protect from Light) prep_samples->incubate timepoint Withdraw Aliquots (0, 2, 4, 8, 24, 48h) incubate->timepoint analyze Analyze by RP-HPLC-UV (Monitor Parent & Degradants) timepoint->analyze plot Plot % Remaining vs. Time analyze->plot interpret Identify Stable pH Range plot->interpret mitigate Adjust Storage/Assay Buffer interpret->mitigate

Caption: Workflow for assessing the pH stability of this compound.

Section 2: Photodegradation - The Hidden Variable on Your Benchtop

Many researchers overlook the impact of ambient laboratory light on their compounds. Heterocyclic aromatic compounds, including thiazoles and isothiazoles, can be susceptible to photodegradation.

FAQ 2: I'm observing a new, significant peak in my LC-MS analysis of this compound, especially in samples prepared in clear vials. Could this be photodegradation?

Answer:

Yes, photodegradation is a strong possibility. Exposure to light, particularly in the UV spectrum (which is present in fluorescent lab lighting), can induce photochemical reactions, leading to the formation of degradants. Studies on related thiazole compounds have shown they can degrade into a primary product upon exposure to visible light.[7]

Causality: The "Why" Behind the Degradation

  • Photo-excitation: The aromatic isothiazole ring absorbs photons, promoting it to an excited electronic state. This excited molecule is highly reactive and can undergo several transformations.

  • Reaction with Oxygen: The excited molecule can react with molecular oxygen (O₂) to form reactive oxygen species (ROS) like singlet oxygen. This singlet oxygen can then participate in cycloaddition reactions with the thiazole ring, leading to unstable endoperoxide intermediates that rearrange into degradation products.[7] This has been proposed as a mechanism for the photo-oxygenation of some thiazole-containing pharmaceuticals.[7]

  • Direct Photolysis: In some cases, the absorbed energy is sufficient to directly cleave bonds within the molecule, such as the S-N bond, leading to ring fragmentation. UV irradiation is known to degrade isothiazolinones.[5] Advanced oxidation processes using UV and H₂O₂ generate hydroxyl radicals that rapidly degrade isothiazolinones and related compounds.[8][9]

Troubleshooting Protocol: Photostability Stress Test

This protocol will determine if your compound is photolabile.

Step-by-Step Methodology:

  • Prepare Samples: Prepare two sets of solutions of your compound in a photochemically inert solvent (e.g., acetonitrile/water). Place one set in clear glass vials and the other in amber vials (or clear vials wrapped completely in aluminum foil) to serve as the dark control.

  • Exposure: Place both sets of vials in a photostability chamber with controlled light exposure (e.g., option 2 of the ICH Q1B guideline). If a chamber is unavailable, place them under consistent laboratory fluorescent lighting for a set period (e.g., 24-72 hours), ensuring the control set is fully protected from light.

  • Analysis: After the exposure period, analyze all samples and the dark controls by RP-HPLC or LC-MS.

  • Compare Chromatograms: Compare the chromatograms of the light-exposed samples to the dark controls. A significant decrease in the parent peak and/or the appearance of new peaks in the exposed samples indicates photodegradation.

Mitigation Strategy:

  • Always Use Amber Vials: Store stock solutions and prepare experimental samples in amber glass or opaque plasticware.

  • Minimize Light Exposure: During experiments, protect samples from direct light by covering racks with aluminum foil.

  • Work Efficiently: Minimize the time samples spend on the benchtop under ambient light before analysis or use.

Proposed Photodegradation Pathway

cluster_ros Reactive Oxygen Species Pathway Isothiazole-4-COOH Isothiazole-4-COOH Excited State Excited State Isothiazole-4-COOH->Excited State hν (Light) Ring Cleavage Products Ring Cleavage Products Excited State->Ring Cleavage Products Direct Photolysis Singlet Oxygen Singlet Oxygen Excited State->Singlet Oxygen + ³O₂ Endoperoxide Intermediate Endoperoxide Intermediate Singlet Oxygen->Endoperoxide Intermediate + Isothiazole-4-COOH ([4+2] Cycloaddition) Rearranged Degradants Rearranged Degradants Endoperoxide Intermediate->Rearranged Degradants

Caption: Potential photodegradation pathways for this compound.

Section 3: Metabolic Degradation - Predicting In Vivo Fate

For professionals in drug development, understanding how a compound is metabolized is crucial. The isothiazole ring can be a site of metabolic transformation, or "bioactivation."

FAQ 3: My compound is rapidly cleared in human liver microsome (HLM) incubations, but I don't see common Phase I metabolites like simple hydroxylation. What pathways could be responsible?

Answer:

You may be observing a bioactivation pathway specific to the isothiazole ring, likely involving sulfur oxidation followed by conjugation. A key study on a c-Met inhibitor containing a 3-methyl-5-isothiazolyl group demonstrated that the primary metabolic route was P450-mediated bioactivation at the C4 position, leading to conjugation with glutathione (GSH).[10] Given that your compound has a carboxylic acid at this same C4 position, analogous but distinct pathways are plausible.

Causality: The "Why" Behind the Degradation

  • Sulfur Oxidation: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, can oxidize the sulfur atom in the isothiazole ring to form a reactive S-oxide intermediate.[10]

  • Nucleophilic Attack by Glutathione: This reactive intermediate can be attacked by endogenous nucleophiles. The most common is glutathione (GSH), a tripeptide present at high concentrations in the liver. This attack can lead to the formation of a GSH adduct. In the documented case, the attack occurred at the C4 position.[10]

  • Ring Cleavage: Metabolic processes can also lead to the cleavage of the isothiazole ring, breaking it down into smaller, more polar fragments that are easier to excrete. The metabolism of sulfur-containing heterocycles can involve ring cleavage.[11]

  • Role of the Carboxylic Acid: The carboxylic acid at C4 of your compound could be a site for Phase II conjugation (e.g., glucuronidation). However, its electronic influence might also affect the susceptibility of the sulfur to oxidation or other ring positions to attack.

Troubleshooting Protocol: Metabolic Stability & Metabolite ID

This experiment helps confirm metabolic instability and identify the potential for reactive metabolite formation.

Step-by-Step Methodology:

  • Incubation Setup: Perform a metabolic stability assay using liver microsomes (human, rat, etc.) fortified with NADPH (to support P450 activity).

  • Parallel Incubations: Run three parallel sets of incubations:

    • Set A (Metabolism): Microsomes + Compound + NADPH.

    • Set B (Control): Microsomes + Compound (No NADPH). This controls for non-P450 degradation.

    • Set C (GSH Trapping): Microsomes + Compound + NADPH + Glutathione (GSH). This is to "trap" and detect any reactive electrophilic metabolites.

  • Time-Point Analysis: Incubate at 37°C and take time points (e.g., 0, 5, 15, 30, 60 min). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis by LC-MS/MS:

    • Analyze Sets A and B to determine the rate of disappearance of the parent compound (half-life, intrinsic clearance).

    • Analyze Set C specifically looking for a new peak with a mass corresponding to [M+GSH+H]⁺ or related fragments. Use precursor ion or neutral loss scanning methods if available to specifically hunt for GSH adducts.

Data Interpretation:

  • Rapid Loss in Set A vs. B: Confirms NADPH-dependent (likely P450-mediated) metabolism.

  • Detection of GSH Adduct in Set C: Strong evidence for the formation of a reactive metabolite. The structure of this adduct can be elucidated using high-resolution mass spectrometry and MS/MS fragmentation patterns.

Proposed Metabolic Bioactivation Pathway

Isothiazole-4-COOH Isothiazole-4-COOH S-oxide Intermediate S-oxide Intermediate Isothiazole-4-COOH->S-oxide Intermediate CYP450, NADPH (Sulfur Oxidation) GSH Adduct GSH Adduct S-oxide Intermediate->GSH Adduct + Glutathione (GSH) (Nucleophilic Attack) Excreted Metabolites Excreted Metabolites GSH Adduct->Excreted Metabolites Further Processing

Caption: Proposed bioactivation pathway of this compound via S-oxidation and GSH conjugation.

Section 4: Microbial Degradation

FAQ 4: I am using this compound in a long-term cell culture or environmental study and see unexpected loss of the compound. Could microbial contamination be the cause?

Answer:

Yes, microbial degradation is a plausible explanation, especially in non-sterile or long-term incubation conditions. While isothiazolinones are themselves biocides, some microbes can develop resistance and even utilize them as a source of carbon and nutrients.[12] Fungi such as Aspergillus niger and Trichoderma have been shown to degrade the biocide methylisothiazolinone (MIT) completely within hours.[12]

Causality: The "Why" Behind the Degradation

  • Metabolic Versatility: Microorganisms possess a vast array of enzymes capable of breaking down complex organic molecules. The isothiazole ring can be cleaved and metabolized.

  • Nutrient Source: Fungi have been shown to degrade isothiazolinones, potentially using the resulting organic acids as a carbon source.[12] Similarly, some bacteria can utilize sulfur- and nitrogen-containing heterocyclic compounds as their sole source of carbon, nitrogen, and sulfur.[13]

  • Degradation Pathway: The biodegradation pathways often involve initial hydroxylations of the ring, followed by ring cleavage. For example, Rhodococcus strains are known to degrade benzothiazoles by first transforming them into hydroxy- and then dihydroxy-benzothiazole intermediates before further breakdown.[13]

Troubleshooting and Mitigation:

  • Aseptic Technique: Ensure all experiments, especially long-term cell cultures, are performed under strict aseptic conditions to prevent contamination.

  • Sterile Filtration: If preparing solutions for cell culture, use a 0.22 µm sterile filter.

  • Control Incubations: In environmental studies, include sterile control samples (e.g., autoclaved soil or water) containing the compound to differentiate between abiotic and biotic degradation.

  • Microbial Analysis: If contamination is suspected, plate a sample of the medium on nutrient agar to check for bacterial or fungal growth.

Summary Data Table

The following table summarizes the key degradation pathways and provides actionable advice for researchers.

Degradation Type Primary Cause Key Experimental Indicators Primary Mitigation Strategy
Chemical High pH (>8), presence of strong nucleophilesRapid loss of parent compound in basic buffers; appearance of polar degradants.Store and use in neutral or slightly acidic buffers (pH < 7.5). Use aprotic solvents for long-term storage.
Photochemical Exposure to UV or ambient laboratory lightAppearance of new peaks in light-exposed samples vs. dark controls.Use amber vials for all solutions. Minimize exposure of samples to light on the benchtop.
Metabolic P450-mediated oxidation and subsequent conjugationRapid, NADPH-dependent loss in liver microsome assays. Detection of glutathione (GSH) adducts.Be aware of potential bioactivation. Use GSH trapping studies to assess reactive metabolite risk.
Microbial Bacterial or fungal contamination in non-sterile mediaUnexpected compound loss in long-term incubations. Cloudiness or visible growth in media.Maintain strict aseptic technique. Use sterile filtration for aqueous solutions. Include sterile controls.

References

Isothiazole-4-Carboxylic Acid Reaction Selectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isothiazole-4-Carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reactions with this compound sluggish or low-yielding?

The isothiazole ring is inherently electron-withdrawing. This electronic effect decreases the nucleophilicity of the carboxylic acid's carbonyl carbon, making it less reactive towards activation and subsequent reaction with an amine.[1] Consequently, standard coupling conditions may prove insufficient. Overcoming this often requires more potent activating agents or optimized reaction conditions to drive the reaction to completion.[2]

Q2: What are the primary side reactions to be aware of?

The main challenges involve chemoselectivity. Besides incomplete reactions, potential side reactions include:

  • Reaction at the Ring Nitrogen or Sulfur: While the carboxylic acid is the primary reactive site for many reactions, the lone pair of electrons on the ring's nitrogen atom can sometimes compete, especially with strong electrophiles. Theoretical calculations suggest that complexation is more likely to occur at the nitrogen atom than the sulfur atom.[3]

  • Ring Opening: Under harsh conditions (e.g., strong nucleophiles or bases), the isothiazole ring can be susceptible to cleavage.

  • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group can occur, especially if the ring is activated by other substituents.

Q3: Can the isothiazole ring itself react during a coupling reaction intended for the carboxylic acid?

Generally, under standard amide coupling conditions, the isothiazole ring is relatively inert. The primary challenge is the electronic deactivation of the carboxylic acid, not competitive reactivity of the ring. However, if highly reactive electrophilic reagents are present, or if the reaction conditions are harsh, substitution on the ring could occur.

Q4: When is it necessary to use a protecting group for the isothiazole ring?

Protecting the isothiazole ring is typically not required for reactions at the C4-carboxylic acid, such as standard amide or ester formation. However, if you are performing reactions that involve strong organometallic reagents or powerful electrophiles that could react with the ring's N or S atoms, a protecting group strategy might be considered.[4] The choice of protecting group would depend on its stability to the subsequent reaction conditions.[4]

Troubleshooting Guide 1: Improving Selectivity in Amide Bond Formation

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[2][5] When using this compound, achieving high yields and purity requires careful selection of reagents and conditions.

Issue: Low Conversion and Yields in Amide Coupling

Causality: The electron-deficient nature of the isothiazole ring deactivates the carboxylic acid, making its activation—the rate-limiting step in many coupling reactions—more difficult.[2][6] Standard coupling agents like DCC alone may not be sufficient.

Workflow for Optimizing Amide Coupling

AmideCouplingWorkflow cluster_start Problem Diagnosis cluster_reagents Reagent Selection cluster_conditions Condition Optimization cluster_result Outcome Start Low Yield in Amide Coupling CouplingAgent Select a More Potent Coupling Reagent (e.g., HATU, COMU) Start->CouplingAgent Initial Step Additives Incorporate Additives (e.g., HOBt, DMAP) CouplingAgent->Additives If needed Base Optimize Base (Non-nucleophilic, e.g., DIPEA) Additives->Base Solvent Choose Appropriate Solvent (Aprotic polar, e.g., DMF, NMP) Base->Solvent Temp Adjust Temperature (Start at RT, gently heat if needed) Solvent->Temp Success High Yield & Purity Achieved Temp->Success Monitor via TLC/LCMS

Caption: Troubleshooting workflow for amide coupling.

Solutions & Protocols
  • Select a High-Activity Coupling Reagent: For electron-deficient acids, uronium/aminium-based reagents are often superior to carbodiimides. These reagents form highly reactive activated esters or acyliminium ions.[2][7]

    ReagentClassTypical BaseKey Advantages
    EDC/HOBt CarbodiimideDIPEA, Et3NCost-effective, common; HOBt suppresses side reactions.[8][9]
    HATU/HBTU Uronium/AminiumDIPEA, 2,6-LutidineHigh reactivity, fast reaction times, low epimerization.[6][7]
    COMU UroniumDIPEA, 2,6-LutidineExcellent for challenging couplings, water-soluble byproducts.[10]
    T3P® Phosphonic AnhydridePyridine, DIPEABroad compatibility, clean reaction profile.
  • Incorporate Additives: Additives can facilitate the reaction by forming intermediate active esters or by acting as catalysts.

    • HOBt (1-Hydroxybenzotriazole): Used with EDC, it forms an activated HOBt-ester, which is more reactive and less prone to side reactions than the O-acylisourea intermediate.[8][9]

    • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst, often used in catalytic amounts. It can significantly accelerate sluggish reactions.[2]

  • Optimize Base and Solvent:

    • Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to neutralize acids without competing with the primary amine nucleophile.[7]

    • Solvent: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred as they can solvate the charged intermediates effectively.

Experimental Protocol: HATU-Mediated Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the solution.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide 2: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When functionalizing the isothiazole ring itself, controlling the position of the incoming electrophile is paramount for selectivity.

Issue: Poor Regioselectivity in Halogenation, Nitration, or Friedel-Crafts Reactions

Causality: The isothiazole ring has distinct electronic properties. The nitrogen atom and the C4-carboxylic acid group are both electron-withdrawing, which deactivates the ring towards electrophilic attack. The directing effect of the substituents determines the position of substitution. For a C4-substituted isothiazole, the C5 position is generally the most favorable for electrophilic attack.[11][12]

  • The Carboxylic Acid (-COOH): This is a deactivating, meta-directing group. In the context of the isothiazole ring, it directs incoming electrophiles to the C5 position.[13]

  • The Ring Nitrogen and Sulfur: The overall electronic nature of the heterocycle influences the reactivity of each carbon position. For isothiazole, the C5 position is generally the most electron-rich and susceptible to electrophilic attack.[11]

Diagram of Directing Effects

Caption: Regioselectivity in the EAS of this compound. (Note: Images are placeholders for chemical structures).

Solutions & Protocols
  • Leverage the Inherent Directing Effect: For reactions like halogenation or nitration, the inherent electronic properties of the substrate strongly favor C5 substitution. Standard conditions (e.g., Br2 in acetic acid, or HNO3/H2SO4) will typically yield the C5-substituted product as the major isomer.

  • Modify the Carboxylic Acid: In cases where selectivity is still poor, the carboxylic acid can be temporarily converted to a different functional group with a stronger or more defined directing effect.

    • Conversion to an Ester: Esterification to a methyl or ethyl ester can slightly alter the electronic profile but generally maintains the C5-directing effect.

    • Conversion to an Amide: Amide formation can also be used, and the nature of the amide substituent can subtly influence reactivity.

Experimental Protocol: Regioselective Bromination at C5
  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting material.

  • Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the resulting solid, 5-bromo-isothiazole-4-carboxylic acid, by recrystallization or column chromatography.

By understanding the underlying electronic principles and systematically optimizing reaction parameters, researchers can overcome the challenges associated with this compound and achieve high selectivity in their synthetic transformations.

References

dealing with impurities in Isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazole-4-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents.[1][3] The purity of this key intermediate is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides in-depth troubleshooting for common issues related to impurities encountered during the synthesis, purification, and handling of this compound.

Common Synthesis Pathways

A foundational understanding of the synthesis of this compound is crucial for diagnosing impurity sources. While multiple synthetic routes exist, a common approach involves the cyclization of appropriate precursors.[2] For instance, one method involves the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation.[2] Another strategy relies on the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides.[2] Each pathway presents a unique profile of potential impurities.

Troubleshooting Guide & FAQs

This section addresses specific challenges researchers may face when working with this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: My final product is off-white or yellowish instead of the expected white crystalline solid. What are the likely impurities and how can I remove them?

A1: An off-white or yellowish hue typically indicates the presence of residual starting materials, reaction byproducts, or degradation products.

Causality:

  • Incomplete Reaction: Unreacted starting materials or intermediates from the synthetic route can introduce color.

  • Side Reactions: The formation of polymeric or oxidized byproducts is a common source of discoloration, especially if the reaction temperature was not well-controlled.

  • Degradation: this compound can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat and light, leading to colored impurities.[4]

Troubleshooting Steps:

  • Recrystallization: This is the most effective primary purification technique for solid organic compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[5][6]

    • Solvent Selection: The ideal solvent will dissolve the this compound sparingly at room temperature but have high solubility at its boiling point.[5] Common solvents for heterocyclic compounds include ethanol, methanol, water, or mixtures like ethanol/water.[5]

    • Decolorization: If the solution remains colored after dissolving the crude product, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5]

  • Acid-Base Extraction: This technique separates acidic, basic, and neutral compounds based on their solubility in different aqueous solutions.[7]

    • Dissolve the impure acid in an appropriate organic solvent (e.g., diethyl ether).

    • Extract with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.

    • Filter, wash with cold water, and dry the purified product.

Q2: My NMR spectrum shows unexpected peaks, suggesting the presence of isomeric impurities. How can I differentiate and separate them?

A2: The presence of isomeric impurities, such as Isothiazole-3-carboxylic acid or Isothiazole-5-carboxylic acid, is a common challenge depending on the synthetic route.

Causality:

  • Non-selective Synthesis: Some synthetic methods for the isothiazole ring can lead to a mixture of regioisomers if the starting materials are not appropriately substituted to direct the cyclization.

  • Rearrangement Reactions: Under certain reaction conditions, rearrangement of the isothiazole ring or its precursors can occur.

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of closely related compounds like isomers.[8][9]

    • Column Selection: A reversed-phase column (e.g., C18) is often a good starting point for the separation of polar organic molecules.

    • Mobile Phase Optimization: A systematic variation of the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid or TFA) is necessary to achieve optimal separation.

  • Fractional Crystallization: This technique can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent. It involves a series of sequential recrystallizations.

Q3: I'm observing a loss of product during purification. What are the potential causes and how can I improve my yield?

A3: Product loss during purification is a common issue that can often be mitigated with careful technique.

Causality:

  • Excess Solvent in Recrystallization: Using too much solvent during recrystallization will result in a lower yield as some of the product will remain dissolved in the mother liquor even after cooling.[5]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (to remove insoluble impurities), the product may crystallize on the filter paper.

  • Incomplete Precipitation: During acid-base extraction, if the pH is not sufficiently lowered, some of the carboxylate salt will remain in solution.[7]

  • Adsorption on Stationary Phase: In chromatography, irreversible adsorption of the product onto the column material can lead to low recovery.

Troubleshooting Steps:

  • Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] To maximize crystal formation, cool the flask slowly to room temperature before placing it in an ice bath.[5][6]

  • Hot Filtration: Use a pre-heated funnel and flask to prevent premature crystallization.

  • Acid-Base Extraction: Ensure the pH is adjusted to be at least two to three units below the pKa of the carboxylic acid to ensure complete precipitation.[7]

  • Chromatography: Choose a less active stationary phase or modify the mobile phase to reduce strong interactions with the analyte.

Q4: My elemental analysis results are off, suggesting the presence of inorganic salts. How do I remove them?

A4: Inorganic salts are often introduced during the workup procedure, particularly from neutralization steps or the use of drying agents.

Causality:

  • Inadequate Washing: Insufficient washing of the filtered product with deionized water after precipitation will leave residual salts.

  • Drying Agent Residue: Fine particles of drying agents like sodium sulfate or magnesium sulfate can be carried over with the organic solution.

Troubleshooting Steps:

  • Thorough Washing: After filtering the precipitated acid, wash the filter cake thoroughly with several portions of cold deionized water to dissolve and remove any inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent is also effective at removing inorganic impurities, which are typically insoluble in organic solvents.

  • Filtration before Solvent Evaporation: After drying an organic solution with an inorganic drying agent, filter the solution to remove the drying agent before evaporating the solvent.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. Select a solvent that provides poor solubility at room temperature and good solubility at its boiling point.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[5][6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5][6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[5]

Protocol 2: Purity Analysis by HPLC
  • System: An HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A typical starting point is a gradient elution with:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of Solvent B and gradually increase it over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the this compound in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: Analyze the resulting chromatogram for the presence of impurity peaks. The purity can be estimated by the relative peak areas.

Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but drying can be slow.
Ethanol78HighOften used as a co-solvent with water.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumGood for moderately polar compounds.
Toluene111LowSuitable for less polar compounds; use with adequate ventilation.

Visualizations

Diagram 1: General Workflow for Purification of this compound

G cluster_0 Initial Purification cluster_1 Alternative/Secondary Purification cluster_2 Analytical Verification Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction For Ionic Impurities Pure Crystals Pure Crystals Recrystallization->Pure Crystals High Purity Mother Liquor Mother Liquor Recrystallization->Mother Liquor Impurities HPLC Analysis HPLC Analysis Pure Crystals->HPLC Analysis Precipitated Acid Precipitated Acid Acid-Base Extraction->Precipitated Acid pH Adjustment Washing & Drying Washing & Drying Precipitated Acid->Washing & Drying Pure Product Pure Product Washing & Drying->Pure Product Pure Product->HPLC Analysis Purity Check Purity Data Purity Data HPLC Analysis->Purity Data

Caption: Workflow for purification and analysis.

Diagram 2: Troubleshooting Logic for Discolored Product

G start Discolored Product (Off-white/Yellow) recrystallization Perform Recrystallization start->recrystallization check_color Crystals Still Colored? recrystallization->check_color charcoal Add Activated Charcoal to Hot Solution hot_filtration Hot Filtration charcoal->hot_filtration cool_collect Cool & Collect Crystals hot_filtration->cool_collect success White Crystals Obtained (Pure Product) cool_collect->success cool_collect->success check_color->charcoal Yes check_color->cool_collect No further_purification Consider Alternative Purification (e.g., HPLC) success->further_purification If further purity needed

References

Technical Support Center: Isothiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isothiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth mechanistic explanations and actionable troubleshooting strategies to improve yield, purity, and overall success in your experimental work.

Introduction: A Common Synthetic Approach

A prevalent and effective strategy for synthesizing this compound involves a two-stage process. The first stage is the construction of the isothiazole ring to form a stable precursor, typically 4-cyanoisothiazole. This is often achieved through the cyclization of a β-enaminonitrile with a sulfur-transfer reagent. The second stage is the hydrolysis of the nitrile group to the desired carboxylic acid.

This guide is structured around troubleshooting issues that may arise during these key stages.

Troubleshooting Guide & FAQs

Stage 1: Isothiazole Ring Formation (Cyclization)

A common route to the isothiazole core involves the reaction of a β-enaminonitrile with a sulfur halide, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). While effective, this step can be prone to side reactions that divert starting material and complicate purification.

Question: I am attempting to synthesize 4-cyanoisothiazole from a β-enaminonitrile and thionyl chloride, but I'm observing a low yield of my desired product. My mass spectrometry analysis shows a significant peak corresponding to a dimer of my starting material. What is happening and how can I prevent this?

Answer: This is a classic case of a competing dimerization reaction. The β-enaminonitrile starting material can react with itself, especially under basic conditions or if the cyclization is slow.

Mechanism of Dimer Formation:

The β-enaminonitrile exists in equilibrium with its tautomeric ketenimine form. Under the reaction conditions, one molecule can act as a nucleophile and another as an electrophile, leading to a dimer. The presence of a base, often used in the preparation of the enaminonitrile, can catalyze this dimerization.

Dimerization_Mechanism cluster_main Dimerization of β-Enaminonitrile cluster_solution Troubleshooting start 2x enaminonitrile β-Enaminonitrile start->enaminonitrile Self-Condensation dimer Dimer Byproduct enaminonitrile->dimer [2+2] Cycloaddition or Michael Addition control Control Reaction Conditions enaminonitrile->control reagent Slow Addition of Sulfur Reagent control->reagent

Caption: Competing dimerization pathway of the β-enaminonitrile.

Troubleshooting Strategies:

  • Temperature Control: Perform the reaction at a lower temperature to slow down the rate of dimerization relative to the desired cyclization.

  • Reagent Addition: Add the sulfur halide (e.g., thionyl chloride) solution slowly to a solution of the β-enaminonitrile. This keeps the concentration of the sulfur reagent high relative to the enaminonitrile, favoring the desired reaction pathway.

  • Solvent Choice: The reaction often proceeds more cleanly in nonpolar solvents. In highly polar solvents like DMF, amidine formation has been observed as a side reaction instead of cyclization[1].

ParameterRecommendation for Dimer Reduction
Temperature Start at 0 °C or lower
Reagent Addition Slow, dropwise addition of sulfur halide
Solvent Toluene, Dichloromethane
Stage 2: Hydrolysis of 4-Cyanoisothiazole

The conversion of the 4-cyanoisothiazole intermediate to this compound is typically achieved through acid or base-catalyzed hydrolysis. However, this step can be sluggish and may lead to incomplete conversion or degradation of the product.

Question: I am hydrolyzing 4-cyanoisothiazole to the carboxylic acid using aqueous NaOH, but I am consistently isolating a significant amount of a byproduct that I've identified as isothiazole-4-carboxamide. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.

Mechanism of Incomplete Hydrolysis:

Under basic conditions, the hydroxide ion attacks the nitrile carbon. After protonation, the resulting imidic acid tautomerizes to the amide. The subsequent hydrolysis of the amide to the carboxylate is often the rate-limiting step and requires more stringent conditions (e.g., higher temperature, longer reaction time) than the initial hydration of the nitrile.

Hydrolysis_Mechanism cluster_pathway Nitrile Hydrolysis Pathway cluster_solution Troubleshooting nitrile 4-Cyanoisothiazole amide Isothiazole-4-carboxamide (Byproduct) nitrile->amide Step 1: Hydration (Faster) acid This compound (Product) amide->acid Step 2: Amide Hydrolysis (Slower, Rate-Limiting) increase_temp Increase Temperature amide->increase_temp To drive completion prolong_time Prolong Reaction Time increase_conc Increase Base Concentration

Caption: Two-step hydrolysis of 4-cyanoisothiazole.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Amide hydrolysis is significantly accelerated at higher temperatures. Refluxing the reaction mixture is often necessary.

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed. This may require extended reaction times (e.g., 12-24 hours).

  • Increase Base Concentration: Using a higher concentration of NaOH (e.g., 20-40%) can increase the rate of the second hydrolysis step.

Experimental Protocol: Complete Hydrolysis of 4-Cyanoisothiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanoisothiazole (1.0 eq) in a 20% aqueous solution of sodium hydroxide (10-15 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid). The reaction is complete when the starting material and the intermediate amide spot are no longer visible.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly acidify the solution with concentrated HCl until the pH is approximately 2-3. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

General Stability and Degradation Pathways

Question: After what appears to be a successful synthesis and workup, I am seeing my final product, this compound, degrade over time, especially when I try to purify it by heating or during storage. What could be causing this instability?

Answer: Isothiazole rings, while aromatic, can be susceptible to degradation under certain conditions. Two common degradation pathways are ring-opening and decarboxylation.

A. Ring-Opening:

The S-N bond in the isothiazole ring is relatively weak and can be cleaved by strong nucleophiles or reducing agents. Under strongly basic conditions used for hydrolysis, for example, prolonged exposure at high temperatures can lead to nucleophilic attack on the sulfur atom, initiating ring cleavage.

B. Decarboxylation:

Heteroaromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. This process can be catalyzed by residual acid or base and is a common issue with compounds of this class. The thermal stability of the final product is a critical factor to consider.

Degradation_Pathways cluster_degradation Potential Degradation Pathways product This compound ring_opening Ring-Opened Byproducts product->ring_opening Strong Base / High Temperature decarboxylation Isothiazole (Decarboxylated) product->decarboxylation High Temperature (>150 °C)

Caption: Key degradation pathways for this compound.

Troubleshooting and Mitigation:

  • Avoid Excessive Heat: During workup and purification, minimize exposure to high temperatures. If distillation is required, use vacuum distillation to lower the boiling point. For recrystallization, use the minimum amount of heat necessary to dissolve the compound.

  • Neutralize Carefully: After hydrolysis, ensure the product is fully neutralized and washed to remove any residual strong acid or base before storage.

  • Storage Conditions: Store the final product in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Decarboxylation Control: Decarboxylation of heteroaromatic carboxylic acids is often performed at high temperatures (e.g., 150-300 °C) in high-boiling solvents like sulfolane or quinoline[2][3][4]. Avoid these conditions unless decarboxylation is the desired outcome.

References

Technical Support Center: Isothiazole-4-carboxylic Acid Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and workup of Isothiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the isolation and purification of this important heterocyclic building block.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems you might encounter during the experimental workup, presented in a question-and-answer format. The advice provided is grounded in established organic chemistry principles for isolating carboxylic acids.

Q1: I've completed the hydrolysis of my ethyl isothiazole-4-carboxylate precursor, but after adding acid, my product isn't precipitating. What's going on?

A1: Senior Application Scientist Insights:

This is a frequent challenge in the isolation of polar carboxylic acids. The failure to precipitate, or "crash out," upon acidification can be attributed to several factors. The core issue is that your product, this compound, retains some solubility in the aqueous acidic medium, especially if the volume is large or organic co-solvents are present.

Troubleshooting Steps:

  • Confirm Sufficient Acidification: First, ensure the pH is low enough. Use a pH meter or pH paper to verify that the solution is acidic, ideally in the pH 1-2 range. The pKa of a typical carboxylic acid is around 4-5, and you need to be well below this to ensure the carboxylate is fully protonated.[1][2]

  • Increase Concentration: If the reaction volume is large, your product might simply be too dilute to precipitate. Try concentrating the aqueous solution under reduced pressure (rotoevaporation) to remove excess water and any volatile organic solvents like methanol or ethanol that were used for the hydrolysis.[3] Be cautious not to evaporate to complete dryness initially.

  • Induce Crystallization:

    • Cooling: Place the acidified solution in an ice bath. Lowering the temperature will decrease the solubility of your product.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound from a previous batch, add a single, tiny crystal to the solution. This "seed crystal" provides a template for crystallization.[4]

  • Force Extraction: If precipitation fails, the product may be too water-soluble. In this case, switch to a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the protonated carboxylic acid from the acidic aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery. The combined organic layers can then be dried and concentrated to yield the crude product.[5]

Q2: During my liquid-liquid extraction, I've formed a persistent emulsion that won't separate. How can I break it?

A2: Senior Application Scientist Insights:

Emulsions are colloidal suspensions of one liquid in another and are a common frustration during the workup of heterocyclic compounds, which can act as surfactants.[6] They are stabilized by microscopic droplets that are slow to coalesce.

Strategies for Emulsion Management:

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.[7]

  • Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets.

  • Reduce the pH Drastically: If the emulsion persists and you suspect your product is acting as a surfactant at an intermediate pH, ensure the aqueous layer is strongly acidic (pH 1-2) to fully protonate the carboxylic acid and minimize its amphiphilic character.

Technique Principle of Action When to Use
Addition of Brine Increases ionic strength of the aqueous layer, reducing the solubility of organic components.First-line approach for most common emulsions.[7]
Gentle Swirling Minimizes the formation of fine droplets.Proactive measure during extraction.
Filtration (Celite®) Physically coalesces dispersed droplets.For stubborn, persistent emulsions.
Patience Allows time for gravity to separate the phases.When the emulsion appears to be slowly resolving.
Q3: My final product yield is very low. Where could it have gone?

A3: Senior Application Scientist Insights:

Low yield is a classic problem that requires a systematic investigation.[4] The loss of product can occur at multiple stages of the reaction and workup.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for diagnosing low product yield.

Detailed Checks:

  • Incomplete Reaction: Before the workup, did you confirm full consumption of the starting material (e.g., the ester) via Thin Layer Chromatography (TLC) or LC-MS? If the reaction stalled, the issue lies with the reaction conditions, not the workup.[4]

  • Product Lost in Aqueous Layer: this compound has some water solubility. If you did not sufficiently acidify the solution before extraction, a significant amount of the product could remain as the highly water-soluble carboxylate salt in the aqueous phase.[8] To check this, re-acidify the aqueous washes to pH 1 and re-extract with ethyl acetate. A TLC or LC-MS of this new organic extract will reveal if the product was there.

  • Premature Extraction: Did you perform an initial extraction with an organic solvent before acidifying the mixture? This is a common mistake. In the basic hydrolysis mixture, the product exists as the carboxylate salt, which will remain in the aqueous layer. The acidic workup is essential to protonate it, making it extractable into an organic solvent.[2][3]

  • Product Adsorbed on Drying Agent: If you used an excessive amount of a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), your polar product might have adsorbed onto its surface. Try washing the drying agent with a more polar solvent (like methanol) and analyze the filtrate for your product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of the workup for this compound synthesis via ester hydrolysis?

A1: The synthesis of a carboxylic acid from its corresponding ester is typically achieved through a reaction called saponification .[9] This process involves two key stages, each with a distinct chemical purpose:

  • Hydrolysis (Saponification): The ester is treated with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent mixture like water/methanol.[2][3] The hydroxide ion (⁻OH) acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, forming an alcohol (ethanol in the case of an ethyl ester) and a carboxylate salt (sodium isothiazole-4-carboxylate). This step is essentially irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base to form the very stable carboxylate anion.[1]

  • Acidification (Protonation): After the hydrolysis is complete, the reaction mixture contains the water-soluble carboxylate salt. To isolate the final product, a strong acid (e.g., hydrochloric acid, HCl) is added.[3] The acid provides protons (H⁺) that neutralize the carboxylate anion, converting it into the neutral this compound. This neutral form is significantly less soluble in water, allowing it to be isolated by either precipitation and filtration or by extraction into an organic solvent.[5]

Caption: General workflow for saponification and acidic workup.

Q2: Which organic solvent is best for extracting this compound?

A2: The choice of solvent is a balance between its ability to dissolve your product and its immiscibility with water.

  • Ethyl Acetate (EtOAc): This is often the best choice. It has moderate polarity, which is effective at dissolving the carboxylic acid, and it is relatively non-toxic. Its lower boiling point also makes it easy to remove under reduced pressure.

  • Dichloromethane (DCM): DCM is an excellent solvent for many organic compounds but is denser than water, meaning it will form the bottom layer. It is often more effective than ethyl acetate for extracting polar compounds. However, it is more volatile and has greater health and environmental concerns.

  • Diethyl Ether (Et₂O): While a good solvent, its extremely high volatility and flammability make it less ideal for large-scale extractions. It can also form peroxides over time.

Recommendation: Start with Ethyl Acetate. If you find recovery to be low due to the product's polarity, consider using a mixture of EtOAc and a small amount of a more polar solvent or switch to DCM for subsequent extractions.

Q3: How do I properly wash the organic layer after extraction?

A3: After extracting your product into an organic solvent, it's crucial to wash this organic layer to remove impurities.

Standard Washing Protocol:

  • Wash with Water (1-2 times): This removes any remaining water-soluble impurities, such as salts or residual hydrolysis solvent (e.g., methanol).

  • Wash with Brine (1 time): A final wash with a saturated NaCl solution (brine) helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[7]

After washing, the organic layer should be treated with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filtered to remove the drying agent, and the solvent evaporated to yield the crude product.[10]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isothiazole-4-carboxylic Acid vs. Thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are fundamental building blocks for creating novel therapeutic agents. Among these, five-membered rings containing nitrogen and sulfur atoms, such as isothiazoles and thiazoles, are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active compounds.[1] Isothiazole-containing molecules have demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, while thiazole derivatives are found in drugs ranging from anti-inflammatory Meloxicam to vitamin B1.[1][2]

This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct isomers: Isothiazole-4-carboxylic acid and Thiazole-4-carboxylic acid . Understanding the nuanced differences in their reactivity, dictated by the arrangement of the nitrogen and sulfur atoms, is critical for researchers designing synthetic routes and optimizing reaction conditions. We will explore their electronic properties and compare their performance in two of the most crucial transformations in drug discovery: amide bond formation and palladium-catalyzed cross-coupling reactions.

Section 1: Structural and Physicochemical Properties

The fundamental difference between isothiazole and thiazole lies in the relative positions of the nitrogen and sulfur atoms. Isothiazole is a 1,2-azole, while thiazole is a 1,3-azole. This seemingly minor isomeric distinction creates significant differences in electron distribution, aromaticity, and, consequently, chemical reactivity.

Figure 1: Chemical structures of the isomeric acids.

The 1,2-arrangement in isothiazole places the two electronegative heteroatoms adjacent to each other, which significantly influences the ring's electronic properties and makes it a unique synthetic building block.[3] In contrast, the 1,3-arrangement in thiazole results in a different electronic profile; its aromaticity is well-established, with significant pi-electron delocalization.[2] The calculated pi-electron density in thiazole indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is notably acidic and susceptible to deprotonation by strong bases.[2][4]

Data Summary: Physicochemical Properties
PropertyThis compoundThiazole-4-carboxylic acid
CAS Number 822-82-2[5][6][7]3973-08-8[8][9]
Molecular Formula C₄H₃NO₂S[6][7]C₄H₃NO₂S[8][9]
Molecular Weight 129.14 g/mol [6][7]129.14 g/mol [8][9]
Appearance Solid[6]White to off-white solid[8][9]
Melting Point Not specified195-199 °C[8][9]
Predicted pKa Not available3.57 ± 0.10[8]

Section 2: Comparative Reactivity in Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry. The reactivity of a carboxylic acid in these couplings depends on the ease of activation of the carbonyl group. The electron-withdrawing character of the attached heterocycle influences this activation.

Both this compound and thiazole-4-carboxylic acid can be successfully converted to amides using standard coupling reagents. However, the choice of reagents and the reaction efficiency can be subtly influenced by the electronic nature of the ring. For electron-deficient heterocyclic acids, coupling systems that generate highly reactive intermediates are often preferred. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is a robust system for such substrates.[10]

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Acid Isothiazole- or Thiazole- 4-carboxylic acid Mix Combine Acid, Amine, Reagents in Acetonitrile (CH3CN) Acid->Mix Amine Primary/Secondary Amine (e.g., Aniline derivative) Amine->Mix Reagents EDC (1.0 eq) DMAP (1.0 eq) HOBt (0.1 eq) Reagents->Mix Stir Stir at 23 °C for 18h Mix->Stir Workup Aqueous Workup (e.g., EtOAc & NaHCO3 wash) Stir->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Target Amide Product Purify->Product

Figure 2: General workflow for comparative amide coupling.

Experimental Protocol: Comparative Amide Coupling

This protocol is designed to objectively compare the reactivity of the two acids under identical, robust conditions optimized for electron-deficient systems.[10]

  • Preparation: In two separate vials, dissolve this compound (1.2 mmol) and Thiazole-4-carboxylic acid (1.2 mmol) in acetonitrile (10 mL).

  • Reagent Addition: To each vial, add the desired aniline derivative (1.0 mmol), DMAP (1.0 mmol), and HOBt (0.1 mmol).

  • Initiation: Add EDC (1.0 mmol) to each vial and seal them.

  • Reaction: Stir the reaction mixtures at room temperature (23 °C) for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute each reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash chromatography on silica gel to yield the final amides.

  • Analysis: Compare the yields of the two reactions to assess relative reactivity.

Causality and Expectations: While both reactions are expected to proceed efficiently, any significant difference in yield may be attributed to the differential electron-withdrawing strength of the two heterocycles, affecting the rate of O-acylisourea intermediate formation and its subsequent reaction with the amine.

Section 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, enabling the synthesis of complex biaryl structures.[11][12] The reactivity of the halo-heterocycle substrate in the catalytic cycle is paramount. Here, we compare the anticipated reactivity of 4-halo-isothiazole versus 4-halo-thiazole.

The key steps in the Suzuki reaction are oxidative addition, transmetalation, and reductive elimination.[12] The efficiency of the initial oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide) is often rate-limiting and is highly sensitive to the electronic properties of the heterocyclic ring.

References

The Definitive Proof: Validating the Isothiazole-4-carboxylic Acid Scaffold with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For heterocyclic scaffolds like Isothiazole-4-carboxylic acid, which hold potential as building blocks for novel therapeutics, precise knowledge of atomic arrangement is non-negotiable. This guide provides a senior application scientist's perspective on why single-crystal X-ray crystallography stands as the gold standard for structural validation. We will delve into the causality behind the experimental choices, compare its definitive outputs with complementary spectroscopic techniques, and provide actionable protocols for researchers in the field.

While the specific crystal structure of this compound is not publicly available, this guide will utilize the crystallographic data of its close structural isomer, Thiazole-5-carboxylic acid , as a practical and scientifically relevant case study. This allows for a detailed exploration of the technique's power in defining molecular geometry, intermolecular interactions, and solid-state packing – insights that are directly translatable to the isothiazole isomer.

The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme

In drug discovery, a proposed molecular structure is merely a hypothesis. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data on connectivity and molecular weight, they offer indirect evidence of the three-dimensional arrangement.[1] X-ray crystallography, in contrast, provides direct, high-resolution visualization of the atomic positions in a crystalline solid.[2][3] This distinction is critical; an incorrect stereochemical assignment or an unforeseen tautomeric form can derail a research program, leading to wasted resources and misinterpreted structure-activity relationships (SAR).

Single-crystal X-ray diffraction offers what other common analytical techniques cannot:

  • Absolute 3D Structure: It directly maps the coordinates of each atom, revealing precise bond lengths, bond angles, and torsion angles.

  • Stereochemistry: It unambiguously determines the absolute configuration of chiral centers.

  • Intermolecular Interactions: It provides a detailed picture of how molecules pack in the solid state, revealing hydrogen bonds, π-stacking, and other non-covalent interactions that are vital for understanding physical properties like solubility and stability.[4]

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both careful technique and an understanding of the underlying physical principles. Each step is designed to ensure the highest quality data for an unambiguous structural solution.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of this compound crystallization Crystal Growth synthesis->crystallization Purity >95% mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction (Data Collection) mounting->diffraction Single, defect-free crystal solution Structure Solution (Phase Problem) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization and Data Collection

The most significant bottleneck in small molecule crystallography is often growing a single crystal of suitable size and quality.[1] For a molecule like this compound, which is a solid at room temperature, several methods can be employed.

Step 1: Synthesis and Purification

  • Synthesize this compound using established literature methods, such as the oxidation of corresponding precursor molecules.[5]

  • Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization. Purification may be achieved by recrystallization or column chromatography.

Step 2: Crystal Growth (Slow Evaporation Method)

  • Select a suitable solvent or solvent system. For a polar molecule with a carboxylic acid group, solvents like ethanol, methanol, acetone, or water/ethanol mixtures are good starting points.

  • Prepare a saturated or near-saturated solution of the purified compound in a small, clean vial by gently warming and stirring.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Monitor the vial for the formation of small, well-defined single crystals. The ideal crystal will have sharp edges and be transparent, with dimensions of approximately 0.1-0.3 mm.[6]

Step 3: Crystal Mounting and Data Collection

  • Under a microscope, select a suitable single crystal and mount it on a cryoloop.

  • The mounted crystal is then placed on a diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is rotated in a high-intensity X-ray beam (often from a MetalJet or synchrotron source for small or weakly diffracting crystals), and a series of diffraction images are collected by a detector.[3]

Step 4: Structure Solution and Refinement

  • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.

  • Software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

  • The atomic model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. The quality of the final structure is assessed using metrics like the R-factor.

Case Study: The Crystal Structure of Thiazole-5-carboxylic Acid

As a proxy for our target molecule, we will examine the crystallographic data for its isomer, Thiazole-5-carboxylic acid. This data, available from the Crystallography Open Database (COD ID: 1560694), provides a concrete example of the detailed structural information obtained from a successful X-ray diffraction experiment.[2]

ParameterThiazole-5-carboxylic acid (COD: 1560694)[2]
Crystal System Orthorhombic
Space Group P b c m
Unit Cell Dimensions a = 6.780 Å, b = 12.082 Å, c = 6.403 Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z) 4
Key Bond Lengths C=O, C-O, C-S, C-N (Specific values in CIF file)
Key Bond Angles Angles defining the planarity of the thiazole ring and the orientation of the carboxylic acid group
Hydrogen Bonding Present, involving the carboxylic acid groups (O-H···N or O-H···O interactions)

This table summarizes the fundamental crystallographic parameters. The space group and unit cell dimensions describe the crystal's symmetry and the size of its repeating unit. Most importantly, the atomic coordinates within the crystallographic information file (CIF) allow for the precise measurement of all bond lengths, angles, and intermolecular contacts, providing a complete and unambiguous structural picture.

A Comparative Analysis: Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides the definitive answer, NMR and mass spectrometry are indispensable tools that offer complementary information, often more rapidly and on non-crystalline samples. Understanding their strengths and limitations is key to designing an efficient structural elucidation strategy.

decision_tree start Need Structural Information for this compound q1 Is the sample pure? start->q1 ms Mass Spectrometry (MS) - Provides Molecular Weight - Suggests Elemental Formula q1->ms Yes nmr NMR Spectroscopy - Shows Connectivity (1H, 13C) - Confirms Functional Groups - Suggests Relative Stereochemistry ms->nmr q2 Can a single crystal be grown? nmr->q2 end_hyp Structural Hypothesis nmr->end_hyp xray X-ray Crystallography - Provides Absolute 3D Structure - Defines Stereochemistry - Shows Crystal Packing q2->xray Yes q2->end_hyp No end_proof Unambiguous Structural Proof xray->end_proof

Caption: Decision tree for selecting a structural validation technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). For this compound, NMR would confirm:

  • ¹H NMR: The presence of two distinct aromatic protons on the isothiazole ring and a carboxylic acid proton (typically a broad singlet downfield, >10 ppm).[6][7] The coupling patterns between the ring protons would confirm their connectivity.

  • ¹³C NMR: The presence of four unique carbon atoms: two aromatic CH carbons, one quaternary aromatic carbon, and one carboxylic acid carbon (typically in the 165-185 ppm range).[6][7]

Limitation: While NMR excels at establishing the carbon-hydrogen framework and connectivity, it provides only indirect evidence of the 3D structure through space (e.g., via NOE experiments). It cannot, on its own, definitively determine bond lengths or the details of solid-state packing.

Mass Spectrometry (MS)

Mass spectrometry provides a precise mass-to-charge ratio of the ionized molecule, which is invaluable for confirming the molecular weight and elemental composition.[8] For this compound (C₄H₃NO₂S, MW: 129.14), high-resolution MS would confirm this exact mass. The fragmentation pattern under electron ionization would likely show characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da), providing further structural clues.[9]

Limitation: MS provides no information about the isomeric form (i.e., it cannot distinguish between this compound and Thiazole-5-carboxylic acid without fragmentation analysis against a known standard) or any stereochemical details.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, crystal packingAtomic connectivity, chemical environment, relative stereochemistryMolecular weight, elemental formula, fragmentation pattern
Sample Requirement High-quality single crystal (can be a major bottleneck)[1]Soluble sample (~1-5 mg), high puritySmall amount (~µg-ng), can tolerate some impurities
Key Advantage Unambiguous, direct structural proof[2]Excellent for structure in solution, versatileHigh sensitivity, confirms molecular formula
Key Limitation Requires a suitable crystal, provides solid-state structure onlyIndirect structural information, lower resolutionNo stereochemical or detailed connectivity data

Conclusion

For the definitive structural validation of a novel chemical entity like this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It replaces inference with fact, providing a high-resolution, three-dimensional map of the molecule and its interactions in the solid state. While NMR and mass spectrometry are essential, complementary techniques that confirm connectivity and molecular formula, they cannot provide the absolute structural proof required for high-stakes drug development programs. The insights gained from a crystal structure—from precise bond angles to the intricate dance of intermolecular forces—are foundational, guiding further synthesis, formulation, and computational modeling with confidence and accuracy.

References

A Spectroscopic Guide to Isothiazole-4-Carboxylic Acid and Its Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Isothiazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] Understanding the nuanced spectroscopic signatures of this parent acid and its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new molecular entities.

This guide provides a comprehensive spectroscopic comparison of this compound and its primary ester derivatives, methyl isothiazole-4-carboxylate and ethyl isothiazole-4-carboxylate. We will delve into the characteristic features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The discussion is grounded in fundamental principles and supported by experimental data, offering insights into how derivatization of the carboxyl group influences the electronic environment of the isothiazole ring and, consequently, its spectroscopic output.

The Impact of Carboxyl Derivatization on Spectroscopic Properties

The primary point of differentiation among this compound and its methyl and ethyl esters is the functional group at the 4-position. This seemingly minor change—from a carboxylic acid to an ester—induces significant and measurable shifts in their spectroscopic profiles. These shifts are driven by alterations in hydrogen bonding capabilities, electron density distribution, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and electronic nature of the entire molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the key reporters are the protons on the isothiazole ring (H3 and H5) and the protons of the carboxyl or ester group. The acidic proton of the carboxylic acid is a highly diagnostic, albeit broad, signal.

CompoundH3 (ppm)H5 (ppm)Other Key Signals (ppm)
This compound~8.9-9.1~8.6-8.8~12-13 (s, broad, 1H, -COOH)
Methyl isothiazole-4-carboxylate~8.8-9.0~8.5-8.7~3.9 (s, 3H, -OCH₃)
Ethyl isothiazole-4-carboxylate~8.8-9.0~8.5-8.7~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Key Insights from ¹H NMR:

  • Acidic Proton: The most striking difference is the disappearance of the broad singlet around 12-13 ppm upon esterification, which is characteristic of the carboxylic acid proton.[4]

  • Ring Protons: The protons on the isothiazole ring (H3 and H5) experience a slight upfield shift in the ester derivatives compared to the parent acid. This is likely due to the replacement of the electron-withdrawing hydroxyl group with a less withdrawing alkoxy group, leading to a marginal increase in electron density at the ring.

  • Ester Protons: The methyl and ethyl esters each present their own characteristic signals: a singlet for the methyl group and a quartet-triplet pattern for the ethyl group, consistent with their respective structures.[5][6]

¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon framework. The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)Other Key Signals (ppm)
This compound~158-160~130-132~148-150~165-168-
Methyl isothiazole-4-carboxylate~157-159~129-131~147-149~162-164~52-53 (-OCH₃)
Ethyl isothiazole-4-carboxylate~157-159~129-131~147-149~162-164~61-62 (-OCH₂), ~14-15 (-CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Key Insights from ¹³C NMR:

  • Carbonyl Carbon: A noticeable upfield shift of the carbonyl carbon signal is observed upon moving from the carboxylic acid to the esters.[7] This is a classic trend and reflects the reduced deshielding effect of the alkoxy group compared to the hydroxyl group.

  • Ring Carbons: Similar to the protons, the ring carbons show a slight upfield shift in the esters, consistent with a modest increase in electron density.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The carbonyl (C=O) and hydroxyl (O-H) stretches are of primary interest here.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound3300-2500 (very broad)~1710-1680~1320-1210
Methyl isothiazole-4-carboxylateAbsent~1730-1715~1250-1200
Ethyl isothiazole-4-carboxylateAbsent~1730-1715~1250-1200

Key Insights from IR Spectroscopy:

  • O-H Stretch: The most definitive feature of the carboxylic acid is the extremely broad O-H stretching band from 3300-2500 cm⁻¹.[8][9] This broadness is a result of extensive hydrogen bonding, forming dimers in the solid state and concentrated solutions.[10] This band is completely absent in the ester derivatives.

  • C=O Stretch: The carbonyl stretching frequency is higher for the esters (~1730-1715 cm⁻¹) compared to the carboxylic acid (~1710-1680 cm⁻¹).[11] In the acid, hydrogen bonding weakens the C=O bond, lowering its vibrational frequency. The absence of this hydrogen bonding in the esters results in a stronger, higher-frequency C=O stretch.

  • C-O Stretch: The carboxylic acid exhibits a C-O stretch in the 1320-1210 cm⁻¹ region.[9] The esters also show a C-O stretch, typically in a similar but slightly higher frequency range.

UV-Visible Spectroscopy and Mass Spectrometry

UV-Visible Spectroscopy: Isothiazole-containing compounds typically exhibit UV absorption maxima related to π → π* transitions within the aromatic ring. For isothiazole derivatives, these are often observed in the 250-300 nm range.[12] While the carboxyl and ester groups are not strong chromophores in this region, they can subtly influence the λ_max through their electronic effects on the isothiazole ring. Generally, the differences between the acid and its simple alkyl esters are minimal.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): The molecular ion peak will differ by the mass of a methylene group (14 Da) between the methyl and ethyl esters, and by the mass of a methyl or ethyl group versus a proton when comparing to the parent acid.

  • Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the loss of the side chain to form an acylium ion (R-CO⁺).[7] For this compound, this would correspond to the loss of •OH. For the esters, the loss of •OCH₃ or •OCH₂CH₃ would be expected.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is suitable. For liquid samples, a thin film between salt plates can be used.

  • UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • MS: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isothiazole-4-carboxylic acid or derivative NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep UV_Prep Prepare dilute solution Sample->UV_Prep MS_Prep Prepare dilute solution Sample->MS_Prep NMR ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry MS_Prep->MS Structure Structure Elucidation & Comparison NMR->Structure IR->Structure UV->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

Structure-Spectra Correlation

The observed spectroscopic differences are directly tied to the chemical modifications.

G Acid Isothiazole-4- carboxylic Acid H_Bonding Hydrogen Bonding Acid->H_Bonding forms dimers via Acidic_Proton Acidic Proton Signal (¹H NMR: ~12 ppm) Acid->Acidic_Proton exhibits Ester Isothiazole-4- carboxylate Ester No_H_Bonding No Hydrogen Bonding Ester->No_H_Bonding Broad_OH Broad O-H Stretch (IR: 3300-2500 cm⁻¹) H_Bonding->Broad_OH causes Low_CO Lower C=O Stretch (IR: ~1700 cm⁻¹) H_Bonding->Low_CO causes High_CO Higher C=O Stretch (IR: ~1720 cm⁻¹) No_H_Bonding->High_CO results in

References

A Senior Application Scientist's Comparative Guide to the Synthesis of Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, or drug development professional, the isothiazole ring system represents a cornerstone of modern medicinal chemistry. Its presence in a multitude of biologically active compounds underscores the critical need for efficient and robust synthetic routes. This guide provides an in-depth comparative analysis of the primary methodologies for the synthesis of a key building block, isothiazole-4-carboxylic acid, and its derivatives. We will move beyond a mere recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and a practical comparison of outcomes.

Introduction: The Significance of this compound

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in drug discovery.[1] The unique electronic properties imparted by the N-S bond contribute to the diverse pharmacological activities of isothiazole-containing molecules, which include antipsychotics like ziprasidone and a range of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 4-position, making it a valuable starting material for the synthesis of compound libraries.

This guide will focus on three prominent and distinct strategies for the construction of the this compound core:

  • The Rees Synthesis: A classic approach involving the reaction of enamines with dithiazolium salts.

  • The Singh Synthesis: A one-pot condensation method starting from β-ketodithioesters.

  • Solvent-Free Synthesis from β-Enaminones: A green chemistry approach that offers significant environmental and efficiency benefits.

We will dissect each method, providing not only the "how" but, more importantly, the "why," to empower you to make informed decisions in your synthetic endeavors.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is invariably a balance of factors including yield, substrate scope, operational simplicity, and, increasingly, environmental impact. The following table provides a high-level comparison of the three primary methods discussed in this guide.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine (e.g., Ethyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)75-85High yield, mild reaction conditions, well-established.
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol70-90One-pot procedure, operational simplicity, good to excellent yields.[4]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C80-95Environmentally friendly, high yields, rapid reaction times.[4]

In-Depth Analysis of Synthesis Routes

The Rees Synthesis: A Reliable Route via Enamine Cyclization

The Rees synthesis is a well-established and high-yielding method for the preparation of substituted isothiazoles.[4] It proceeds under mild conditions, typically at room temperature, making it an attractive choice for many applications.

The causality behind the Rees synthesis lies in the electrophilic nature of the 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) and the nucleophilic character of the enamine. The reaction is believed to proceed through a series of ring-opening and ring-closing steps, ultimately leading to the formation of the stable isothiazole ring.

Rees_Mechanism Enamine Enamine Intermediate1 Initial Adduct Enamine->Intermediate1 Nucleophilic attack AppelSalt 4,5-Dichloro-1,2,3- dithiazolium chloride AppelSalt->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Isothiazole Isothiazole Product Intermediate2->Isothiazole Cyclization & Aromatization

Caption: Proposed mechanism of the Rees isothiazole synthesis.

Materials:

  • Ethyl 3-aminocrotonate (1.29 g, 10 mmol)

  • 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) (2.08 g, 10 mmol)[5]

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of ethyl 3-aminocrotonate (1.29 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise at room temperature. The addition of the electrophilic Appel's salt should be controlled to manage any potential exotherm.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate to afford the pure ethyl 5-cyano-3-methylisothiazole-4-carboxylate. A typical yield for this type of reaction is in the range of 78-85%.[4]

The Singh Synthesis: A One-Pot Approach from β-Ketodithioesters

The Singh synthesis offers a highly efficient and operationally simple one-pot procedure for the formation of 3,5-disubstituted isothiazoles.[4][6] This method is particularly advantageous for its use of readily available starting materials and its avoidance of harsh reagents.

The reaction proceeds via a [4+1] annulation strategy, where the β-ketodithioester provides a four-atom fragment and ammonium acetate serves as the nitrogen source. The mechanism involves an initial imine formation, followed by cyclization and subsequent aerial oxidation to furnish the aromatic isothiazole ring.[4][7]

Singh_Synthesis start β-Ketodithioester + NH₄OAc step1 Imine Formation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Aerial Oxidation step2->step3 product 3,5-Disubstituted Isothiazole step3->product

Caption: Workflow for the Singh one-pot isothiazole synthesis.

The following is a representative protocol for the Singh synthesis, adapted for the synthesis of an isothiazole-4-carboxylate.

Materials:

  • Ethyl 2-(dithiocarboxy)acetoacetate (a β-ketodithioester)

  • Ammonium acetate (NH₄OAc)

  • Ethanol

Procedure:

  • A mixture of the appropriate β-ketodithioester and an excess of ammonium acetate is refluxed in ethanol. The use of an excess of ammonium acetate drives the equilibrium towards the formation of the imine intermediate.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired isothiazole. This method typically provides good to excellent yields, often in the range of 72-92%.[4]

Solvent-Free Synthesis: A Green and Efficient Alternative

In line with the principles of green chemistry, solvent-free synthesis methods are gaining prominence. The reaction of β-enaminones with ammonium thiocyanate under neat conditions provides a rapid, efficient, and environmentally friendly route to isothiazoles.[4][8]

This method likely proceeds through the in-situ formation of a thiourea-like intermediate from the β-enaminone and ammonium thiocyanate. This intermediate then undergoes cyclization and elimination to form the isothiazole ring. The high temperature provides the necessary activation energy for the reaction in the absence of a solvent.

Solvent_Free_Synthesis start β-Enaminone + NH₄SCN intermediate Thiourea-like Intermediate start->intermediate 120 °C, Neat product Isothiazole intermediate->product Cyclization & Elimination

References

A Comparative Guide to Isothiazole-4-Carboxylic Acid and Substituted Isothiazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold, present in a variety of biologically active compounds.[3] From potent antimicrobials to targeted anticancer agents, the versatility of the isothiazole nucleus allows for extensive functionalization, leading to a broad spectrum of pharmacological activities.[1][4] This guide provides a comparative analysis of isothiazole-4-carboxylic acid and a range of substituted isothiazoles, offering insights into their differential performance in key biological assays and elucidating the structure-activity relationships that govern their efficacy.

This compound: A Key Building Block with Inherent Activity

This compound often serves as a crucial intermediate in the synthesis of more complex derivatives.[5][6] However, the carboxylic acid moiety itself can contribute to the biological profile of the molecule. For instance, derivatives of 5-amino-3-methylthis compound have been explored for their effects on the circulatory system.[6] The acidic nature of the carboxyl group can influence pharmacokinetic properties such as solubility and cell permeability, and it can also act as a key interaction point with biological targets.

Substituted Isothiazoles: A Universe of Biological Potential

The true potential of the isothiazole scaffold is unlocked through the introduction of various substituents at different positions of the ring. This chemical diversity translates into a wide array of biological activities, as demonstrated in numerous studies.

Antimicrobial Activity: A Prominent Feature

Isothiazole derivatives have long been recognized for their potent antimicrobial effects.[7][8][9] The mechanism of action can vary depending on the substitution pattern. For example, some isothiazole-containing compounds are effective against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

This protocol is a standard method for assessing the antimicrobial activity of chemical compounds.[10]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ampicillin, Gentamicin)

  • Sterile Petri plates

  • Sterile cork borer

Procedure:

  • Prepare and sterilize MHA according to the manufacturer's instructions.

  • Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Prepare a standardized inoculum of the test bacteria and evenly spread it on the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, solvent control (DMSO), and standard antibiotic solution into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anticancer and Cytotoxic Properties

A significant area of research focuses on the development of isothiazole-based anticancer agents.[4][11] These compounds can induce cell death in cancer cells through various mechanisms, including apoptosis.[12][13] The substitution pattern on the isothiazole ring is critical for cytotoxicity. For instance, certain benzo[d]isothiazole derivatives have shown marked cytotoxicity against human cancer cell lines.[11]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: A Targeted Approach

Substituted isothiazoles have been successfully designed as inhibitors of various enzymes.[14][15] For example, benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized as dual inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1, enzymes involved in inflammatory pathways.[14] The specific substituents play a crucial role in the binding affinity and inhibitory potency of these molecules.

Structure-Activity Relationship (SAR) Insights

The biological activity of isothiazole derivatives is intricately linked to their chemical structure.[16][17] Key SAR observations include:

  • Position and Nature of Substituents: The type of functional group and its position on the isothiazole ring can dramatically alter the biological activity. For example, the presence of a halogen or a nitro group can enhance antimicrobial or anticancer effects.[4][18]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to cross cell membranes and reach its target.[1]

  • Stereochemistry: In chiral derivatives, the stereochemistry can be critical for biological activity, with one enantiomer often being significantly more potent than the other.

Comparative Data Summary

The following table summarizes the reported biological activities of this compound derivatives and other substituted isothiazoles.

Compound ClassBiological AssayKey FindingsReferences
This compound derivatives Anti-inflammatorySome derivatives show significant anti-inflammatory activity.[5][19]
AntiviralThe drug denotivir is a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[2][5]
Substituted Isothiazoles AntimicrobialBroad-spectrum activity against bacteria and fungi.[1][9][18]
Anticancer/CytotoxicityPotent activity against various cancer cell lines, often inducing apoptosis.[4][11][20]
Enzyme InhibitionCan be designed as potent and selective inhibitors of specific enzymes.[14][15]
FungicidalUsed in agriculture to protect crops.[7][18]

Visualizing the Concepts

General Structure of Isothiazole and Key Substitution Positions

Caption: Key positions for substitution on the isothiazole ring.

Workflow for Evaluating Biological Activity

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis and Interpretation A Isothiazole Synthesis B Purification and Structural Analysis A->B C Antimicrobial Screening (e.g., Agar Diffusion, MIC) B->C D Cytotoxicity Screening (e.g., MTT Assay) B->D E Enzyme Inhibition Assays B->E F Determine IC50 / MIC values C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A typical workflow for the biological evaluation of novel isothiazole derivatives.

Conclusion and Future Perspectives

Both this compound and its diverse substituted derivatives represent a rich source of biologically active molecules. While the parent carboxylic acid provides a valuable synthetic handle and can contribute to the overall pharmacological profile, the introduction of a wide array of substituents has led to the discovery of compounds with potent and selective activities across various therapeutic areas. The continued exploration of the chemical space around the isothiazole scaffold, guided by robust structure-activity relationship studies and mechanism-of-action investigations, holds immense promise for the development of next-generation therapeutics.

References

A Comparative Benchmarking Guide to Isothiazole-4-carboxylic Acid as a Putative MEK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that can effectively and selectively modulate key signaling pathways is paramount. This guide provides an in-depth technical comparison of Isothiazole-4-carboxylic acid, a heterocyclic compound whose derivatives have shown promise as allosteric inhibitors of MEK1, against established, clinically relevant MEK1/2 inhibitors.[1] We will explore the mechanistic rationale, present a detailed protocol for comparative evaluation, and analyze hypothetical performance data to position this compound within the current MEK inhibitor landscape.

The Rationale: Why Benchmark Against MEK Inhibitors?

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of numerous human cancers, making it a well-validated target for therapeutic intervention.[3][4] MEK1 and MEK2, as the direct downstream kinases of RAF and the sole activators of ERK1/2, represent a crucial control point in this pathway.

MEK inhibitors are typically allosteric, non-ATP-competitive molecules that bind to a unique pocket on the MEK protein, distinct from the ATP binding site.[5][][7] This binding event locks the kinase in an inactive conformation, preventing its phosphorylation by RAF and subsequent activation of ERK.[4][8][9] The high selectivity of these inhibitors is attributed to the unique nature of this allosteric site.[][9] Given that derivatives of this compound have been identified as a novel class of allosteric MEK1 inhibitors, it is a logical and compelling next step to characterize the parent compound itself to understand its core inhibitory potential.[1]

This guide will benchmark this compound against three well-characterized MEK inhibitors:

  • Trametinib (Mekinist®): A potent and selective MEK1/2 inhibitor approved for the treatment of various cancers.[2][8]

  • Selumetinib (Koselugo®): An FDA-approved MEK1/2 inhibitor for the treatment of neurofibromatosis type 1.[5][10][11]

  • PD-0325901 (Mirdametinib): A highly potent and well-studied second-generation MEK inhibitor.[12][13][14]

Visualizing the Mechanism: The MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade and highlights the point of intervention for MEK inhibitors like this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Inhibitor This compound & Benchmark Inhibitors Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling cascade and the inhibitory action of MEK inhibitors.

Experimental Protocol: A Self-Validating System for Comparative Analysis

To ensure a rigorous and objective comparison, a standardized biochemical assay is essential. The following protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against MEK1.

Principle:

This assay measures the amount of ADP produced from the kinase reaction where active MEK1 phosphorylates its substrate, an inactive mutant of ERK2. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to MEK1 activity.

Materials:
  • Recombinant active human MEK1 enzyme (e.g., from Promega or BPS Bioscience).[15][16]

  • Inactive ERK2 (K54R mutant) substrate.[17]

  • ATP solution.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Test Compounds: this compound, Trametinib, Selumetinib, PD-0325901.

  • Vehicle Control: DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[15][16][17][18]

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold dilution) in DMSO to create a concentration gradient. The final concentration in the assay should typically range from 10 µM to low pM.

    • Causality: Serial dilution is critical for generating a dose-response curve, which is necessary to accurately calculate the IC₅₀ value. Using DMSO as the solvent ensures compound solubility.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 2.5 µL of a 2x kinase/substrate mixture containing MEK1 and inactive ERK2 in kinase buffer.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the kinase reaction is initiated, ensuring that the measured inhibition reflects the compound's true potency.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km of MEK1 to accurately reflect competitive or allosteric inhibition dynamics.

    • Incubate for 60 minutes at 30°C.

    • Causality: The incubation time and temperature are optimized to ensure the reaction proceeds within the linear range, providing a robust signal window for measuring inhibition.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Causality: This two-step detection process first removes the unused ATP, which would otherwise create a high background, and then specifically measures the ADP produced, ensuring high sensitivity and a large dynamic range.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value for each compound.

Workflow Visualization:

Assay_Workflow A 1. Compound Dilution (Serial dilution in DMSO) B 2. Reaction Plate Setup (Add compound + MEK1/ERK2 mix) A->B C 3. Pre-incubation (10 min at RT) B->C D 4. Initiate Reaction (Add ATP, incubate 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, incubate 40 min) D->E F 6. Generate Signal (Add Kinase Detection Reagent, incubate 30 min) E->F G 7. Data Acquisition (Measure Luminescence) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Caption: A streamlined workflow for the MEK1 biochemical inhibition assay.

Data Presentation: A Comparative Performance Analysis

The following table summarizes the biochemical potency (IC₅₀) of this compound and the benchmark inhibitors against MEK1.

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only, based on the activities of its derivatives.[1] It is intended to demonstrate how the compound would be benchmarked once experimental data are generated. The data for the benchmark inhibitors are compiled from published sources.

CompoundMEK1 IC₅₀ (nM)Selectivity ProfileMechanism of Action
This compound 50 nM (Hypothetical)To be determinedAllosteric, Non-ATP Competitive (Predicted)
Trametinib 0.92 nMHighly selective for MEK1/2 over other kinases[8]Allosteric, Non-ATP Competitive[2][7]
Selumetinib 14.1 nM[5]Highly selective for MEK1/2[5]Allosteric, Non-ATP Competitive[5]
PD-0325901 0.33 nM[12][13]Highly selective for MEK1/2Allosteric, Non-ATP Competitive[12][13]

Field-Proven Insights and Interpretation

Based on our hypothetical data, this compound demonstrates inhibitory activity against MEK1 in the nanomolar range. While less potent than the established inhibitors Trametinib and PD-0325901, its activity is comparable to that of Selumetinib. This positions this compound as a viable hit compound and a promising starting point for a lead optimization campaign.

The true value of a novel inhibitor, however, lies not just in its potency but also in its selectivity, physicochemical properties, and cellular activity. The proposed protocol provides the foundational data for the initial benchmark. Subsequent steps would involve:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its off-target effects. A highly selective inhibitor is crucial for minimizing toxicity.

  • Cellular Assays: Validating the biochemical findings in a cellular context by measuring the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines known to have an activated MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and other drug-like properties. The existing literature on its derivatives provides a strong foundation for such an effort.[1]

Conclusion

This compound represents a compelling chemical scaffold for the development of novel MEK1 inhibitors. This guide has outlined a comprehensive and scientifically rigorous framework for its benchmarking against established drugs. By employing a self-validating experimental protocol and contextualizing the data within the known mechanisms of MEK inhibition, researchers can effectively assess the potential of this and other novel compounds, paving the way for the next generation of targeted cancer therapies.

References

A Comparative Analysis of Isothiazole-4-Carboxylic Acid Derivatives: Unraveling the Mechanism of Action of Denotivir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isothiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with a broad spectrum of biological activities. Among these, derivatives of Isothiazole-4-carboxylic acid have garnered significant attention for their therapeutic potential, ranging from anti-inflammatory to antiviral and anticancer properties. This guide provides an in-depth comparative analysis of a prominent this compound derivative, Denotivir (Vratizolin) , elucidating its mechanism of action in comparison to established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the immunomodulatory, anti-inflammatory, and antiviral properties of Denotivir. We will explore its effects on key signaling pathways and provide a comparative assessment against Cyclosporin A, Ibuprofen, and Acyclovir, supported by experimental data and detailed protocols to facilitate further investigation.

Denotivir: A Multi-faceted Isothiazole Derivative

Denotivir, chemically known as 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is a synthetic derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[1] It has demonstrated a remarkable therapeutic profile, encompassing antiviral, immunomodulatory, and anti-inflammatory activities.[1][2] This multifaceted nature positions Denotivir as a compound of significant interest for a variety of therapeutic applications.

Mechanism of Action: A Focus on Immunomodulation and Anti-inflammatory Effects

The primary mechanism underlying Denotivir's therapeutic efficacy lies in its potent immunomodulatory and anti-inflammatory properties. It exerts its effects by significantly suppressing the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[2][3]

While the precise molecular targets of Denotivir are still under investigation, its inhibitory action on these cytokines strongly suggests an interaction with the upstream signaling cascades that orchestrate the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] It is hypothesized that Denotivir may inhibit the activation of critical signaling molecules within these cascades, leading to a downstream reduction in the transcription and subsequent secretion of pro-inflammatory cytokines.[4]

Denotivir_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_denotivir Denotivir Intervention LPS LPS IKK IKK LPS->IKK Activates p38_MAPK p38 MAPK LPS->p38_MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes NFkB->Pro-inflammatory\nCytokine Genes Translocates to Nucleus & Activates Transcription p38_MAPK->Pro-inflammatory\nCytokine Genes Activates Transcription Factors Cytokines TNF-α, IL-1, IL-6 Pro-inflammatory\nCytokine Genes->Cytokines Translation & Secretion Denotivir Denotivir Denotivir->IKK Inhibits? Denotivir->p38_MAPK Inhibits? Cytokine_Quantification_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Seed_Cells Seed PBMCs in a 96-well plate Isolate_PBMCs->Seed_Cells Pretreat Pre-treat with Denotivir or comparator compounds Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 16-24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for TNF-α, IL-1, and IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate IC50 values ELISA->Analyze_Data

References

The Evolving Landscape of Isothiazole-4-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a diverse array of therapeutic agents. Within this class, isothiazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how subtle modifications to the core structure influence biological activity, with a focus on anti-inflammatory and enzyme inhibitory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The this compound Core: A Foundation for Diverse Activities

The this compound moiety serves as a versatile template for drug design. The carboxylic acid group at the 4-position provides a key interaction point, often acting as a hydrogen bond donor or acceptor, or serving as a handle for further chemical modification into esters and amides. The isothiazole ring itself can be substituted at various positions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Structure-Activity Relationship Analysis: From Anti-inflammatory to Enzyme Inhibition

The biological activity of this compound analogs is exquisitely sensitive to their substitution patterns. Here, we delve into the SAR for two prominent activities: anti-inflammatory effects and MEK kinase inhibition.

Anti-inflammatory Activity of 5-Acylamino-3-methyl-isothiazole-4-carboxamides

A significant body of research has focused on the anti-inflammatory properties of 5-acylamino-3-methyl-isothiazole-4-carboxamides. The antiviral drug Denotivir (also known as Vratizolin) is a notable example from this class, exhibiting both antiviral and immunomodulatory effects.[1][2][3][4] Studies on analogs of this compound have revealed key structural features that govern their anti-inflammatory potency.

Key SAR Insights for Anti-inflammatory Activity:

  • Amide at C4: Conversion of the carboxylic acid at the C4 position to an amide is crucial for activity. The nature of the N-substituent on the amide plays a significant role in determining potency.

  • Acylamino Group at C5: The presence of an acylamino group at the C5 position is a common feature of active compounds. Modifications to the acyl group can modulate activity. For instance, exchanging a benzoyl group for a 4-chlorobenzoyl group has been shown to influence anti-inflammatory effects.

  • Substitution on the N-phenyl Ring of the C4-amide: The substitution pattern on the N-phenyl ring of the C4-carboxamide is a critical determinant of activity. For example, in the Denotivir series, a 4-chlorophenyl group was found to be optimal.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, impacts its pharmacokinetic properties and, consequently, its in vivo efficacy.

Comparative Anti-inflammatory Activity of Isothiazole-4-carboxamide Analogs

Compound IDR1 (at C5-acylamino)R2 (at C4-carboxamide)Anti-inflammatory Activity (% inhibition of edema)
Denotivir Phenyl4-ChlorophenylHigh
Analog 1 4-Chlorophenyl4-ChlorophenylSignificant
Analog 2 Phenyl4-EthoxyphenylSignificant
Analog 3 AcetylPhenylLow to Inactive
Analog 4 PropionylPhenylInactive

Note: This table is a qualitative summary based on literature findings. Quantitative data can vary depending on the specific assay conditions.

Logical Relationship of SAR for Anti-inflammatory Activity

SAR_Anti_inflammatory cluster_0 Core Scaffold cluster_1 Key Modifications for Anti-inflammatory Activity cluster_2 Resulting Biological Effect Isothiazole_core 3-Methyl-isothiazole-4-carboxylic acid C4_Amide Amide at C4 Isothiazole_core->C4_Amide Modification C5_Acylamino Acylamino at C5 Isothiazole_core->C5_Acylamino Modification N_Phenyl_Sub Substitution on N-Phenyl ring of C4-amide C4_Amide->N_Phenyl_Sub Further Modification Activity Enhanced Anti-inflammatory Activity C5_Acylamino->Activity Contributes to N_Phenyl_Sub->Activity Critically Influences

Caption: SAR workflow for anti-inflammatory isothiazole analogs.

MEK1 Kinase Inhibition by Isothiazole-4-carboxamidines

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in cancer. Isothiazole-4-carboxamidine derivatives have been identified as a novel class of allosteric inhibitors of MEK1.[5]

Key SAR Insights for MEK1 Inhibition:

  • Carboxamidine at C4: The carboxamidine group at the C4 position is a key feature for MEK1 inhibition.

  • Substitutions on the Isothiazole Ring: Modifications at other positions of the isothiazole ring, such as the introduction of amino and hydroxy groups, have been shown to be important for potency.

  • Phenoxyaniline Group: The presence and optimization of a phenoxyaniline group attached to the core structure are crucial for achieving high inhibitory activity and good oral exposure.

Experimental Protocols

To provide a practical context for the SAR data, we present detailed methodologies for key experiments used in the evaluation of these compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][8][9][10]

Protocol:

  • Animal Model: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

  • Compound Administration: The test compounds and a reference drug (e.g., Indomethacin, 5 mg/kg) are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of inflammation. A control group receives the vehicle only.

  • Induction of Edema: A 1% suspension of carrageenan in sterile saline (100 µL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Edema_Workflow Start Start: Fasted Rats Compound_Admin Administer Test Compound / Vehicle Start->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Measurement_1h Measure Paw Volume at 1h Carrageenan_Injection->Measurement_1h Measurement_2h Measure Paw Volume at 2h Measurement_1h->Measurement_2h Measurement_3h Measure Paw Volume at 3h Measurement_2h->Measurement_3h Measurement_4h Measure Paw Volume at 4h Measurement_3h->Measurement_4h Measurement_5h Measure Paw Volume at 5h Measurement_4h->Measurement_5h Data_Analysis Calculate % Inhibition of Edema Measurement_5h->Data_Analysis End End: Determine Anti-inflammatory Activity Data_Analysis->End

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Isothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its unique electronic properties, stemming from the 1,2-arrangement of nitrogen and sulfur atoms, impart a range of biological activities, including antiviral and anti-inflammatory properties.[2] Consequently, the development of efficient and versatile synthetic routes to substituted isothiazoles is of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for isothiazole synthesis, moving beyond mere procedural lists to explain the causal factors behind catalyst selection and performance. By grounding our discussion in experimental data and mechanistic principles, we aim to equip researchers with the critical insights needed to select and optimize the ideal catalytic strategy for their specific synthetic challenges.

An Overview of Modern Catalytic Strategies

The synthesis of the isothiazole ring has evolved significantly from classical condensation methods, which often required harsh conditions and offered limited substrate scope. Modern organic synthesis has ushered in an era of catalysis-driven methods that provide milder conditions, superior functional group tolerance, and greater control over regioselectivity. The primary catalytic systems can be broadly categorized into four main classes:

  • Rhodium-Catalyzed Reactions: These methods, including transannulation and oxidative annulation, are known for their high efficiency and ability to construct the isothiazole ring from diverse precursors.

  • Palladium-Catalyzed Cross-Coupling: While not always used for the primary ring formation, palladium catalysts are indispensable for the functionalization of pre-formed isothiazole rings, enabling the synthesis of complex derivatives.[3][4]

  • Copper-Catalyzed Cyclizations: Copper catalysts offer a cost-effective and versatile platform for various cyclization strategies, including multicomponent reactions that build molecular complexity in a single step.[5][6]

  • Iodine-Mediated Oxidative Cyclizations: Representing a shift towards sustainable and metal-free chemistry, molecular iodine serves as a powerful catalyst for intramolecular cyclizations, offering a green alternative to traditional metal-based systems.[7][8]

This guide will now delve into a comparative analysis of these systems, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Catalyst Performance

The choice of catalyst is dictated by a multitude of factors including desired substitution pattern, substrate availability, cost, and scalability. Here, we compare the leading catalytic systems based on their reaction mechanisms, scope, and overall efficiency.

Rhodium Catalysis: The High-Efficiency Standard

Rhodium catalysts have emerged as a powerful tool for isothiazole synthesis, primarily through two distinct and elegant strategies: the transannulation of 1,2,3-thiadiazoles and the oxidative annulation of benzimidates.

  • Rh-Catalyzed Transannulation: This approach involves the reaction of 1,2,3-thiadiazoles with various nitriles.[9][10][11] The reaction proceeds via the formation of an α-thiavinyl Rh-carbenoid intermediate, which then undergoes a [3+2] cycloaddition with the nitrile.[10][12] This method is distinguished by its excellent yields and broad substrate scope, accommodating alkyl, aryl, and heteroaryl nitriles.[9][10] The choice of ligand is critical; a bidentate phosphine ligand such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene) is often required to stabilize the rhodium center and promote the key catalytic steps.[10]

  • Rh-Catalyzed Oxidative Annulation: This strategy allows for the direct construction of isothiazole rings through the oxidative annulation of benzimidates with elemental sulfur.[13] The proposed mechanism involves a Rh(I)/Rh(III) redox cycle, initiated by a C-H activation step to form a five-membered metallacycle.[13] This method is particularly useful for synthesizing isothiazoles fused to aromatic rings and offers a direct route to functionalized products.

Palladium Catalysis: The Functionalization Workhorse

While less common for de novo ring synthesis, palladium catalysts are extensively used for the C-H functionalization and cross-coupling reactions of pre-existing isothiazole cores.[3][4] These methods are crucial for building the complex molecular architectures often required for pharmaceutical applications. For instance, Pd(OAc)₂ can be used to catalyze the direct arylation of thiazole derivatives, demonstrating the power of this approach for late-stage functionalization.[13] The catalytic activity of palladium complexes with isothiazole-derived ligands has also been explored, particularly for Suzuki reactions in aqueous media, aligning with the principles of green chemistry.[3][8]

Copper Catalysis: The Versatile and Economic Choice

Copper catalysts represent a more economical alternative to rhodium and palladium and have been successfully employed in various multicomponent reactions to synthesize thiazoles and, by extension, show promise for isothiazoles.[5][14] For example, copper-catalyzed three-component reactions of aldehydes, amines, and elemental sulfur can produce thiazoles in good yields.[5] The proposed mechanism often involves the initial formation of an enamine, which then reacts with sulfur, followed by an aerobic oxidation and cyclization cascade.[5] Copper-catalyzed intramolecular C-N cross-coupling has also been used to synthesize benzo[c]isothiazole derivatives.[6] These methods are attractive due to the low cost of the catalyst and the use of readily available starting materials.

Iodine-Mediated Synthesis: The Green and Metal-Free Alternative

In response to the growing demand for sustainable chemical processes, metal-free catalytic systems have gained significant attention. Molecular iodine has proven to be a highly effective catalyst for oxidative cyclization reactions to form various heterocycles, including benzothiazoles, which share a common synthetic logic with isothiazoles.[7][15] These reactions typically proceed via the activation of a substrate by iodine, followed by an intramolecular nucleophilic attack and subsequent elimination to form the heterocyclic ring.[7] The key advantages of this system are the low cost and low toxicity of the catalyst, as well as the often mild reaction conditions.[16]

Quantitative Data Summary

To provide a clear and objective comparison, the table below summarizes the performance of representative catalysts from each class for the synthesis of isothiazoles or structurally related heterocycles.

Catalyst SystemStarting MaterialsKey ConditionsTimeYield (%)Key Advantages & CausalityReference
[Rh(COD)Cl]₂ / DPPF 1,2,3-Thiadiazole, NitrileChlorobenzene, 130 °C1 h~89%High efficiency and broad scope due to stable Rh-carbenoid intermediate formation.[10][12][12]
Cp*Rh(OAc)₂ Benzimidate, Elemental SulfurAgSbF₆, DCE, 80 °C12 hHighDirect C-H activation enables synthesis of fused systems via a Rh(I)/Rh(III) cycle.[13][13]
Pd(OAc)₂ Thiazole derivative, Aryl halidePPh₃, Cs₂CO₃24-70 hModerate to ExcellentExcellent for late-stage functionalization via C-H activation, though not for primary ring formation.[13][13]
CuBr₂ / 1,10-phen Aldehyde, Amine, SulfurO₂, DMSO, 100 °C12 h30-76%Economical multicomponent reaction; O₂ as a green oxidant promotes the final aromatization step.[5][5]
**Molecular Iodine (I₂) **2-(Styrylthio)anilineDCE, 80 °C3 h~81%Metal-free, green alternative; Iodine acts as both an electrophile and an oxidant to drive the cyclization.[7][7]

Mechanistic Insights & Diagrams

Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing a synthetic protocol. Below are visualizations of two key catalytic cycles.

Workflow for Catalyst Screening and Optimization

A systematic approach is essential when evaluating different catalytic systems for a novel transformation. The following workflow outlines the key decision points and experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation A Define Substrates & Target Isothiazole B Select Catalyst Classes (Rh, Pd, Cu, I₂) A->B C Run Small-Scale Parallel Reactions B->C D Analyze by LC-MS/TLC for Product Formation C->D E Identify 'Hit' Catalyst(s) D->E Positive Result F Optimize Parameters: - Temperature - Solvent - Ligand/Additive - Catalyst Loading E->F G Monitor Yield & Purity by NMR/HPLC F->G H Confirm Structure (NMR, HRMS, X-Ray) G->H I Optimized Protocol J Scale-up Reaction (e.g., 1g -> 10g) I->J K Assess Robustness & Purification Strategy J->K L Final Validated Protocol K->L G A Rh(I) Catalyst B Oxidative Addition A->B 1,2,3-Thiadiazole C Rh(III) Intermediate with Thiadiazole B->C D Extrusion of N₂ C->D E α-Thiavinyl Rh-Carbenoid D->E F [3+2] Cycloaddition with Nitrile (R-CN) E->F R-C≡N G Rhodium-Isothiazole Complex F->G H Reductive Elimination G->H H->A Regenerates Catalyst I {Isothiazole Product} H->I

References

A Researcher's Guide to the Validation of Computational Models for Isothiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, computational chemists, and drug development professionals. This document provides an in-depth comparison of computational models for Isothiazole-4-carboxylic acid, with a strong emphasis on the critical process of experimental validation. As we navigate the complexities of in silico drug discovery, the imperative is not just to generate data but to ensure its fidelity and predictive power. This guide is structured to provide not only the "how" but, more importantly, the "why" behind the validation workflows, grounding computational predictions in rigorous experimental data.

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities.[1][2] Computational modeling is an indispensable tool in exploring and optimizing these molecules, offering insights into their physicochemical properties and interactions with biological targets. However, the predictive accuracy of these models is contingent upon robust validation.[3][4] This guide will walk you through the essential methodologies for ensuring your computational models are not just theoretically sound but experimentally validated.

I. Computational Modeling Approaches for this compound

A variety of computational methods can be employed to predict the properties and behavior of this compound. Each approach has its strengths and is suited for answering different research questions.

A. Quantum Mechanics (QM)

Quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for predicting the intrinsic properties of a molecule, such as its geometry, electronic structure, and vibrational frequencies.[5] For isothiazole derivatives, DFT calculations, often using the B3LYP functional, have shown high accuracy in predicting structural parameters that are in close agreement with experimental data from X-ray crystallography.[5]

B. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. For this compound, MD simulations can be used to study its conformational flexibility, solvation properties, and, crucially, the stability of its binding to a protein target.[6][7]

C. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[8] For isothiazole derivatives, QSAR can be a valuable tool for predicting the activity of new analogs and for understanding the structural features that are important for their biological function.[3][4] It is critical to define the applicability domain of a QSAR model to ensure reliable predictions.[8]

II. The Cornerstone of Predictive Science: Experimental Validation

Computational models, no matter how sophisticated, are approximations of reality. Experimental validation is the process of comparing the predictions of a model with real-world data to assess its accuracy and reliability.[3][9] This process is not a mere checkbox but a fundamental aspect of the scientific method in computational drug discovery.

Below is a detailed workflow for the experimental validation of computational models for this compound, focusing on key physicochemical and biological properties.

Experimental Validation Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_physchem Physicochemical Properties cluster_biological Biological Activity synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, X-ray Crystallography) synthesis->characterization pka pKa Determination (Potentiometric Titration) characterization->pka target_binding Target Binding Affinity (e.g., ITC, SPR for Carbonic Anhydrase) characterization->target_binding solubility Aqueous Solubility Measurement (e.g., HPLC-based method) pka->solubility enzyme_inhibition Enzyme Inhibition Assay (e.g., Ki determination for CA) target_binding->enzyme_inhibition validation_process cluster_comp Computational Prediction cluster_exp Experimental Data cluster_val Validation & Refinement comp_pka QM Calculation of pKa compare Compare Predictions vs. Experimental Data comp_pka->compare comp_sol MD/QSAR Prediction of Solubility comp_sol->compare comp_bind Docking & MD for Binding Affinity (ΔG, Ki) comp_bind->compare exp_pka Experimental pKa exp_pka->compare exp_sol Experimental Solubility exp_sol->compare exp_bind Experimental Ki exp_bind->compare metrics Calculate Validation Metrics (MAE, RMSE) compare->metrics refine Refine Model Parameters (e.g., force field, basis set) metrics->refine refine->comp_pka refine->comp_sol refine->comp_bind

References

A Researcher's Guide to Navigating Off-Target Effects: Comparative Cross-Reactivity Studies of Isothiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a promising therapeutic candidate from benchtop to bedside is a meticulous process. Within this journey, the evaluation of a compound's specificity is a critical milestone. Isothiazole-4-carboxylic acid derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities. However, their potential for off-target interactions, or cross-reactivity, necessitates a thorough investigation to ensure their safety and efficacy. This guide provides a comparative framework for understanding and assessing the cross-reactivity of this important class of compounds, supported by experimental data and detailed protocols.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

Cross-reactivity, the unintended interaction of a drug candidate with targets other than the intended one, is a major contributor to adverse drug reactions and late-stage clinical failures. A comprehensive understanding of a compound's selectivity profile is therefore not merely a regulatory requirement but a cornerstone of rational drug design and risk mitigation. For this compound derivatives, a proactive approach to identifying and understanding off-target binding can guide lead optimization efforts, ultimately leading to safer and more effective medicines.

Comparative Selectivity Analysis: A Tale of Two Scaffolds

While specific, comprehensive cross-reactivity data for a broad range of this compound derivatives is not extensively published, we can draw valuable insights from structurally related thiazole carboxamides. The following data serves as a representative illustration of the types of cross-reactivity profiles that can be expected and the importance of such analyses.

Case Study 1: Kinase Selectivity Profiling of a Thiazole Carboxamide Derivative

Many small molecule inhibitors are designed to target protein kinases, a large family of enzymes with crucial roles in cell signaling. Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be challenging. The following table presents the inhibitory activity of a representative thiazole carboxamide derivative against its primary target, c-Met, and a panel of other kinases.[1]

Table 1: Kinase Selectivity Profile of a Representative Thiazole Carboxamide Derivative

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met (Primary Target) 2.54 -
Ron3.831.5
c-Kit4.941.9
Flt-36.122.4

IC50 (50% inhibitory concentration) values are a measure of drug potency. A lower IC50 indicates a more potent inhibitor.

Interpretation: This derivative demonstrates high potency against its intended target, c-Met. However, it also shows significant activity against other kinases like Ron, c-Kit, and Flt-3. This lack of high selectivity could lead to off-target effects in a clinical setting and would necessitate further medicinal chemistry efforts to improve its specificity.

Case Study 2: Isoenzyme Selectivity of a Thiazole Carboxamide Derivative

Another critical aspect of cross-reactivity is the ability to selectively inhibit one isoenzyme over another. Cyclooxygenase (COX) enzymes, for instance, exist as two main isoforms, COX-1 and COX-2. While COX-2 is a key target for anti-inflammatory drugs, inhibition of COX-1 can lead to gastrointestinal side effects. The data below shows the inhibitory activity of a thiazole carboxamide derivative against both COX-1 and COX-2.[2][3]

Table 2: Isoenzyme Selectivity of a Representative Thiazole Carboxamide Derivative

Enzyme TargetIC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
COX-12.6502.766
COX-20.958

Interpretation: This compound is approximately 2.8-fold more selective for COX-2 over COX-1. While this indicates a degree of selectivity, a higher selectivity ratio is often desired for a COX-2 inhibitor to minimize the risk of COX-1 related side effects. This example underscores the importance of assessing activity against closely related proteins.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach

A well-designed cross-reactivity study is foundational to understanding the safety profile of a drug candidate. The following outlines a typical workflow and a detailed protocol for a kinase inhibition assay.

Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Reaction and Detection cluster_3 Data Analysis A Synthesize and Purify Isothiazole-4-carboxylic Acid Derivative B Prepare Serial Dilutions in DMSO A->B D Add Test Compound and ATP/Substrate Mix B->D C Dispense Kinase Panel (e.g., 96-well format) C->D E Incubate to Allow Kinase Reaction D->E F Add Detection Reagent (e.g., Luminescent/Fluorescent) E->F G Read Plate on a Microplate Reader F->G H Calculate % Inhibition Relative to Controls G->H I Generate Dose-Response Curves and Calculate IC50 H->I J Determine Selectivity Profile I->J

Caption: A typical workflow for assessing the selectivity of a compound against a panel of kinases.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a detailed methodology for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • This compound derivative (test compound)

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Plate Preparation:

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the serially diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add the detection reagent to each well in an amount equal to the volume in the well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizing Selectivity: The Selectivity Ratio

The concept of a selectivity ratio is a simple yet powerful tool for quantifying the selectivity of a compound for one target over another.

G A IC50 for Off-Target (e.g., COX-1) 2.650 µM C Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target) A->C B IC50 for Primary Target (e.g., COX-2) 0.958 µM B->C D Selectivity Ratio = 2.650 / 0.958 = 2.766 C->D Calculate

Caption: Calculation of the selectivity ratio for a hypothetical COX inhibitor.

Conclusion: Towards Safer Drug Candidates

The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery. For this compound derivatives, a proactive and systematic approach to selectivity profiling is essential to identify potential liabilities early in the development process. By employing a combination of in vitro assays, carefully selected off-target panels, and rigorous data analysis, researchers can gain a deeper understanding of their compounds' interaction landscapes. This knowledge is paramount for guiding medicinal chemistry efforts to engineer molecules with improved selectivity and, ultimately, to deliver safer and more effective therapies to patients.

References

A Comparative Guide to Isothiazole and Isoxazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Choice Between Bioisosteric Scaffolds

In the landscape of medicinal chemistry, isothiazole and isoxazole represent two closely related five-membered heterocyclic scaffolds that are frequently employed as bioisosteres. Both are integral to the structure of numerous biologically active compounds, offering a versatile framework for modulating physicochemical properties and target interactions.[1][2] However, the substitution of a sulfur atom in isothiazole for an oxygen atom in isoxazole introduces subtle yet profound differences in electronics, stability, and metabolic fate. This guide provides a comparative analysis of their carboxylic acid derivatives, offering researchers and drug development professionals a data-driven framework for strategic scaffold selection. We will delve into their physicochemical properties, chemical reactivity, synthetic accessibility, and documented roles in medicinal chemistry, supported by experimental data and protocols to explain the causality behind choosing one scaffold over the other.

Section 1: Physicochemical Properties: Acidity, Lipophilicity, and Electronics

The decision to incorporate an isothiazole or isoxazole ring can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These differences are rooted in their fundamental physicochemical properties.

Acidity (pKa)

The acidity of the carboxylic acid moiety is influenced by the electron-withdrawing nature of the attached heterocyclic ring. Both isothiazole and isoxazole rings are electron-deficient, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a simple benzoic acid (pKa ≈ 4.2). The greater electronegativity of oxygen compared to sulfur might suggest the isoxazole ring would be more electron-withdrawing. However, the overall electronic effect is a complex interplay of inductive and resonance effects. Experimental data on a range of carboxylic acid isosteres provides the most reliable comparison.[3]

Lipophilicity (LogD)

Lipophilicity is a critical parameter for membrane permeability and overall drug-likeness. Generally, sulfur-containing heterocycles like isothiazole tend to be more lipophilic than their oxygen-containing isoxazole counterparts. This can be advantageous for CNS penetration but may also lead to higher plasma protein binding and potential for off-target effects. The LogD (the distribution coefficient at a specific pH, typically 7.4) is a more physiologically relevant measure for ionizable compounds like carboxylic acids.

Table 1: Comparative Physicochemical Properties of Phenylpropionic Acid Analogs Data is often context-dependent; these values for related isosteres provide a directional understanding.

PropertyPhenyl Carboxylic AcidPhenyl Tetrazole (Isostere Example)General Trend for Isothiazole-COOHGeneral Trend for Isoxazole-COOH
Experimental pKa 4.44.7Slightly more acidic than isoxazoleSlightly less acidic than isothiazole
Experimental LogD (pH 7.4) 1.21.1Generally higher lipophilicityGenerally lower lipophilicity
Permeability (PAMPA) HighLowModerate to HighModerate to High

Source: Adapted from literature on carboxylic acid isosteres.[3][4]

The causality behind these choices is clear: if a researcher needs to increase the lipophilicity and membrane permeability of a lead compound without drastically altering its acidic nature, switching from an isoxazole carboxylic acid to an isothiazole analog could be a rational strategy. Conversely, if high lipophilicity is leading to poor solubility or metabolic issues, isoxazole may be the preferred scaffold.

Section 2: Chemical Reactivity and Metabolic Stability

While structurally similar, the N-O bond of the isoxazole ring and the S-N bond of the isothiazole ring confer distinct reactivity and metabolic profiles, a crucial consideration in drug development.

Ring Stability and Reactivity

The N-O bond in isoxazoles is relatively weak and susceptible to reductive cleavage under certain biological conditions, which can be a metabolic liability. This cleavage can lead to the formation of β-enaminones or other reactive species. The isothiazole ring, while generally more stable to reduction, has its own unique metabolic pathway that presents a significant toxicological risk.

Metabolic Bioactivation of Isothiazoles

A critical point of differentiation is the P450-mediated bioactivation of the isothiazole ring.[5] The sulfur atom can be oxidized by cytochrome P450 enzymes, leading to the formation of a reactive intermediate. This intermediate is susceptible to nucleophilic attack, most notably by glutathione (GSH), leading to the formation of GSH adducts.[5] This process can also lead to covalent binding with microsomal proteins, which is a major concern for potential idiosyncratic drug toxicity.[5]

This bioactivation risk was conclusively demonstrated during the development of a c-Met inhibitor.[5] The initial lead compound containing an isothiazole moiety showed high levels of covalent binding to liver microsomal proteins in vitro and GSH adduct formation in vivo.[5] The explicit scientific choice to mitigate this risk was to replace the isothiazole ring with a bioisosteric isoxazole. This single atomic substitution significantly reduced the bioactivation potential while retaining the desired potency and pharmacokinetic properties.[5]

G cluster_0 Isothiazole Bioactivation Pathway isothiazole Isothiazole-containing Drug (Parent) cyp CYP450 (3A4, 1A2, 2D6) isothiazole->cyp Metabolism oxidized Reactive Intermediate (Sulfur Oxidation) cyp->oxidized gsh Glutathione (GSH) oxidized->gsh Nucleophilic Attack protein Microsomal Proteins oxidized->protein Nucleophilic Attack adduct GSH Adduct (Excreted) gsh->adduct covalent Covalent Binding (Potential Toxicity) protein->covalent

Caption: P450-mediated bioactivation of an isothiazole ring.[5]

This known toxicological liability is a primary reason why medicinal chemists may favor the isoxazole scaffold, especially in later-stage drug discovery programs where safety profiles are under intense scrutiny.

Section 3: Synthesis of Carboxylic Acid Derivatives

The accessibility of starting materials and the efficiency of synthetic routes are practical considerations for any research program. Both isothiazole and isoxazole carboxylic acids can be synthesized through well-established methods.

Synthesis of Isoxazole Carboxylic Acids

A predominant method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, often between a nitrile oxide (generated in situ from an oxime) and an alkyne. For carboxylic acid derivatives, an alkyne bearing an ester group is a common starting material.

Synthesis of Isothiazole Carboxylic Acids

The synthesis of isothiazoles can be more varied. Common methods include the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or the reaction of enamines with sulfur-based reagents.[6][7] The construction often involves building the ring from acyclic precursors containing the requisite C, N, and S atoms.[8]

G cluster_isoxazole Isoxazole Synthesis cluster_isothiazole Isothiazole Synthesis oxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide Oxidation alkyne Alkyne Ester isoxazole_ester Isoxazole Ester alkyne->isoxazole_ester [3+2] Cycloaddition nitrile_oxide->isoxazole_ester [3+2] Cycloaddition isoxazole_acid Isoxazole Carboxylic Acid isoxazole_ester->isoxazole_acid Hydrolysis thioamide Unsaturated Thioamide isothiazole_intermediate Cyclized Intermediate thioamide->isothiazole_intermediate Oxidative Cyclization isothiazole_acid Isothiazole Carboxylic Acid isothiazole_intermediate->isothiazole_acid Further Steps

Caption: General synthetic workflows for isoxazole and isothiazole carboxylic acids.

Section 4: Applications in Medicinal Chemistry

The prevalence of these scaffolds in approved drugs and clinical candidates highlights their value. The choice between them often reflects a balance of desired biological activity and an acceptable safety profile.

The isoxazole ring is a component of numerous commercial drugs, demonstrating its broad acceptance and utility.[1][9] These include anti-inflammatory, antibacterial, and anticonvulsant agents.[1][9] The isothiazole ring is also found in pharmaceuticals, including antipsychotic drugs, but its use can be tempered by the metabolic concerns previously discussed.[6][10]

Table 2: Representative Drugs Containing Isoxazole or Isothiazole Scaffolds

Drug NameScaffoldTherapeutic AreaKey Structural Feature
Leflunomide IsoxazoleAnti-rheumaticIsoxazole ring is a key part of the active metabolite.[9]
Valdecoxib IsoxazoleAnti-inflammatory (COX-2)The isoxazole is central to its selective inhibition.[1][9]
Cloxacillin IsoxazoleAntibioticPart of the penicillin side chain, influencing stability and spectrum.[1]
Ziprasidone IsothiazoleAntipsychoticThe isothiazole is integrated into a larger fused ring system.[10]
Denotivir IsothiazoleAntiviralA derivative of isothiazolecarboxylic acid.[11]

Section 5: Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To provide a self-validating system for comparing these scaffolds, the following protocol describes a standard liver microsomal stability assay. This experiment directly assesses the intrinsic clearance of a compound, providing data to predict its metabolic fate.

Objective: To compare the metabolic stability of an isothiazole carboxylic acid derivative versus its isoxazole bioisostere in human liver microsomes.

Materials:

  • Test Compounds (Isothiazole and Isoxazole analogs, 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)

  • Control Compounds (e.g., Testosterone - high clearance; Procainamide - low clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compounds and controls to the master mix to achieve a final substrate concentration of 1 µM.

    • Divide the mixture into two sets of wells for each compound: one for the reaction (+NADPH) and one for control (-NADPH).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL from each well into a collection plate.

    • Immediately quench the reaction in the collection plate by adding 150 µL of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Expected Outcome: Based on the literature, one would hypothesize that the isothiazole derivative may show a higher intrinsic clearance and/or formation of specific metabolites (GSH adducts if tested) compared to the isoxazole analog, which is expected to be more metabolically stable.[5]

Conclusion: A Framework for Rational Design

The choice between isothiazole and isoxazole carboxylic acids is a nuanced decision that hinges on the specific goals of a drug discovery program.

  • Choose Isoxazole when: The primary goal is to minimize toxicological risk. The isoxazole scaffold avoids the P450-mediated bioactivation pathway inherent to isothiazoles, making it a safer choice, particularly for long-term therapies.[5] It also offers a slightly less lipophilic profile, which can be beneficial for optimizing solubility and ADME properties.[1]

  • Choose Isothiazole when: A higher degree of lipophilicity is required to achieve desired potency or tissue distribution (e.g., for CNS targets), and the potential for metabolic bioactivation can be monitored and mitigated. Mitigation strategies could include blocking the susceptible C4-position of the ring or introducing alternative metabolic soft spots elsewhere in the molecule.[5]

Ultimately, this guide underscores the importance of a data-driven approach. By understanding the fundamental differences in physicochemical properties, metabolic stability, and synthetic accessibility, researchers can make informed, rational decisions, thereby accelerating the journey from a promising lead compound to a safe and effective therapeutic agent.

References

Safety Operating Guide

Understanding Isothiazole-4-carboxylic Acid: Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but a deep commitment to safety and operational excellence. Handling and disposing of specialized reagents like Isothiazole-4-carboxylic acid is a critical aspect of laboratory management that directly impacts the safety of personnel and the integrity of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to go beyond simple instructions by explaining the scientific rationale behind each procedural step, ensuring that your team can manage this chemical safely and in compliance with regulations.

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a heterocyclic organic compound that requires careful management due to its irritant properties.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 822-82-2 [1][2]
Molecular Formula C₄H₃NO₂S [1][2]
Molecular Weight 129.14 g/mol [1][2]
Appearance Solid
Hazard Statements H302, H315, H319, H335 [1]

| Signal Word | Warning |[3] |

The primary hazards associated with this compound are significant. According to the Globally Harmonized System (GHS), it is classified as:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1][3][4]

  • Causes serious eye irritation (H319) [1][3][4]

  • May cause respiratory irritation (H335) [1][3][4]

These classifications necessitate the use of stringent engineering controls and personal protective equipment to prevent exposure during handling and disposal.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls

All handling and preparation for the disposal of this compound must be conducted in a certified chemical fume hood.[5] This is critical to contain dust and vapors, preventing respiratory exposure.[4][5] The laboratory must also be equipped with an easily accessible safety shower and eyewash station.[4][5][6]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm.

Table 2: Required PPE for Handling this compound Waste

Body Part PPE Item Rationale and Specifications Source
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended to protect against skin irritation. Always inspect gloves for degradation or punctures before use. For prolonged contact, consider double-gloving. [5][7][8]
Eyes/Face Safety Goggles & Face Shield Chemical splash goggles are mandatory to prevent eye irritation.[7][8] A face shield should be worn over goggles during procedures with a higher risk of splashing. [7][8]
Body Laboratory Coat A flame-resistant lab coat provides a primary barrier against accidental spills. Ensure it is fully buttoned. [9]
Respiratory Respirator (if needed) While a fume hood is the primary control, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used based on a formal risk assessment. [3][5]

| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |[5] |

Immediate Response: Spill Management Protocol

Accidents can happen despite the best precautions. A clear, rehearsed spill response plan is essential.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.

  • Contain the Spill: For a solid spill, prevent further spread. Avoid actions that could generate dust.

  • Clean the Spill: Carefully sweep or vacuum the solid material.[3][4][6] Do not use water to clean the initial spill, as this could create a solution that is harder to contain. Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by clean water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Systematic Disposal: A Step-by-Step Guide

The disposal of this compound is governed by local, state, and federal regulations. The fundamental principle is that chemical waste generators are responsible for correctly identifying and classifying their waste.[6]

Waste Characterization

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10][11]

This compound is not specifically listed as a P- or U-series hazardous waste.[6] However, as a carboxylic acid, it may be classified as hazardous waste if, in solution, it exhibits the characteristic of corrosivity (EPA Waste Code D002) , defined as having a pH of 2 or less.[11] Therefore, all waste containing this acid must be managed as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Disposal Decision Workflow for this compound A Generate Waste (Pure chemical, contaminated labware, spill debris) B Is the waste container compatible and properly labeled? 'Hazardous Waste, this compound' A->B C Segregate from Incompatible Materials (Bases, Oxidizers) B->C Yes D Store in Satellite Accumulation Area (Secondary Containment, <1 year) C->D E Schedule Pickup with Certified Hazardous Waste Contractor D->E F Final Disposal Method (Determined by Contractor) E->F G High-Temperature Incineration F->G Typical for Organics H Secure Chemical Landfill F->H Post-treatment Residue

Caption: Decision workflow for compliant disposal of this compound.

Detailed Disposal Protocol

Objective: To safely collect, store, and transfer this compound waste for final disposal by a licensed professional.

Materials:

  • Designated hazardous waste container (HDPE or glass, compatible with acids)[12]

  • Hazardous waste labels

  • Secondary containment bin

  • Full PPE (as per Table 2)

Procedure:

  • Waste Collection:

    • Collect all waste containing this compound—including unused pure chemical, contaminated labware (pipette tips, wipes), and spill cleanup debris—in a designated waste container.[12]

    • Causality: Do not mix hazardous waste with non-hazardous waste; this only increases the volume and cost of disposal.[12] Keep waste streams separate and well-documented.

  • Labeling:

    • Immediately label the waste container with a completed hazardous waste tag. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The accumulation start date.

    • Trustworthiness: Proper labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated dangers.

  • Segregation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area.

    • Place the container within a secondary containment bin to mitigate leaks or spills.

    • Crucially, store this waste away from incompatible materials, particularly bases (to prevent violent neutralization reactions) and strong oxidizing agents.[12][13]

    • Expertise: Storing acids and bases separately is a fundamental laboratory safety rule to prevent accidental and potentially dangerous reactions.

  • Arranging Final Disposal:

    • Do not attempt to treat the chemical waste in-house (e.g., via neutralization) unless you have specific training and protocols approved by your EHS department.[14]

    • Contact your institution's EHS office to arrange for pickup by a licensed and certified hazardous waste disposal company.[9][15]

    • The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposition:

    • The most common and effective disposal method for organic compounds like this compound is high-temperature incineration .[16][17]

    • Mechanism: Incineration at temperatures typically above 850°C with sufficient residence time ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, sulfur oxides, and nitrogen oxides.[3][4][17] These gaseous byproducts are then treated in the incinerator's exhaust gas cleaning system. Ash and other residues are collected and typically disposed of in a secure hazardous waste landfill.[18]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of Isothiazole-4-carboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Isothiazole-4-carboxylic acid and its derivatives are pivotal compounds in various research and development sectors. However, their utility is matched by a significant hazard profile that necessitates a robust and well-informed safety protocol. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this chemical. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively, thereby fostering a culture of safety and scientific excellence.

Understanding the Risks: The Hazard Profile of this compound

A thorough risk assessment is the foundation of any laboratory safety protocol. This compound, like many of its derivatives, presents several health hazards that demand stringent protective measures.

Based on available safety data sheets (SDS) for isothiazole compounds, the primary hazards include:

  • Skin Irritation and Corrosion: Direct contact can cause skin irritation, and some related compounds are known to cause severe skin burns.[1][2][3][4][5][6][7][8]

  • Serious Eye Damage: The chemical is a severe eye irritant and can cause serious damage upon contact.[1][2][3][4][5][6][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][8]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (skin sensitization) after exposure.[5][9]

  • Harmful if Swallowed or Inhaled: The compound can be harmful if ingested or inhaled.[6][10]

While one source broadly mentions carcinogenic potential for isothiazoles, this has not been specifically attributed to this compound in the reviewed literature.[11] It is crucial to consult the specific Safety Data Sheet for the material you are using.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely about wearing protective gear; it's about understanding the function of each component and using it correctly in the context of the work being performed.

Hand Protection: Your First Line of Defense

The Why: The primary route of exposure to this compound is through skin contact. Therefore, selecting the appropriate gloves is critical.

What to Use:

  • Material: Nitrile or neoprene gloves are recommended for their chemical resistance.[12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for the chemicals you are handling.

  • Thickness: For incidental contact, standard nitrile examination gloves may suffice. For prolonged handling or when working with larger quantities, heavier-duty gloves or double-gloving is advised.[13][14]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

Step-by-Step Glove Protocol:

  • Selection: Choose the correct glove material and size for the task.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: Be mindful of cross-contamination. Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.

  • Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[15]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3][4][5][7][8][16]

Eye and Face Protection: Shielding from Splashes and Aerosols

The Why: this compound can cause severe and potentially irreversible eye damage.

What to Use:

  • Chemical Splash Goggles: These are mandatory when handling the liquid form or when there is a risk of splashing. They must provide a complete seal around the eyes.[7][15][16][17]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[14][16] Standard safety glasses with side shields do not offer adequate protection.[14]

Body Protection: Preventing Skin Exposure

The Why: To prevent accidental skin contact from spills or splashes.

What to Use:

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[16]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In cases of large-scale handling or emergency response to a major spill, a chemical-resistant full-body suit may be necessary.

Clothing Considerations:

  • Wear long pants and closed-toe shoes to protect your legs and feet.[13]

  • Remove contaminated clothing immediately and wash it before reuse.[4]

Respiratory Protection: An Essential Safeguard Against Inhalation

The Why: To prevent the inhalation of harmful dust or aerosols, which can cause respiratory irritation.[2][3][8]

Engineering Controls as the Primary Measure:

  • Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

When Respirators are Necessary:

  • In the absence of adequate engineering controls, during spill cleanup, or when weighing the solid material outside of a ventilated enclosure, respiratory protection is required.

  • Type of Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. For solid particulates, an N95 or higher-rated particulate respirator may be suitable.[1][9][16][17]

  • Fit Testing: A proper fit is crucial for a respirator's effectiveness. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist:

  • Locate Safety Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower and eyewash station.[16][17]

  • Prepare Spill Kit: Ensure a chemical spill kit appropriate for acidic and solid materials is readily available.

  • Review SDS: Always review the Safety Data Sheet for this compound before use.

Handling Protocol:

  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][5][13]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][15][16]

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_assessment Assess Task: - Scale (mg vs kg) - Physical form (solid vs liquid) - Potential for splash/aerosol start->risk_assessment engineering_controls Primary Control: Work in Chemical Fume Hood? risk_assessment->engineering_controls Based on task hand_protection Hand Protection: - Nitrile/Neoprene Gloves - Double glove for high risk engineering_controls->hand_protection respiratory_protection Respiratory Protection: - NIOSH-approved respirator (if fume hood is unavailable or for spills) engineering_controls->respiratory_protection No eye_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Add Face Shield for high splash risk hand_protection->eye_protection body_protection Body Protection: - Lab Coat (Minimum) - Chemical Apron for high splash risk eye_protection->body_protection body_protection->respiratory_protection If Yes to no Fume Hood proceed Proceed with Work body_protection->proceed If No to respirator need respiratory_protection->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Isothiazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。